(4-Methylphenyl)sulfamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(sulfamoylamino)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)9-12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWUBUCXNBNXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling of (4-Methylphenyl)sulfamide Scaffolds
Executive Summary & Nomenclature Clarification
(4-Methylphenyl)sulfamide refers to a class of organosulfur compounds containing a sulfamide moiety (
-
The Primary Scaffold (
-p-Tolylsulfamide): The mono-substituted sulfamide ( ). This is a potent pharmacophore in medicinal chemistry, particularly as a zinc-binding group in Carbonic Anhydrase (CA) inhibitors. -
The Environmental Metabolite (DMST):
-Dimethyl- -(4-methylphenyl)sulfamide ( ).[1] This is the stable degradation product of the fungicide Tolylfluanid and is a standard analyte in environmental toxicology.
This guide provides a comprehensive physicochemical profile of these scaffolds, focusing on their utility in structure-based drug design (SBDD) and environmental fate analysis .
Physicochemical Properties[1][2][3][4][5][6]
The following data aggregates experimental and predicted values for the
Table 1: Key Physicochemical Parameters
| Parameter | Value (DMST) | Notes / Context |
| CAS Registry Number | 66840-71-9 | For the dimethyl derivative. |
| Molecular Formula | Core scaffold: | |
| Molecular Weight | 214.29 g/mol | Monoisotopic Mass: 214.0776 Da |
| Physical State | White to off-white solid | Crystalline powder form. |
| Melting Point | 108–112 °C | Range varies by purity/polymorph. |
| LogP (Octanol/Water) | 1.22 ± 0.2 | Moderate lipophilicity; membrane permeable. |
| Water Solubility | ~130 mg/L (20 °C) | Low aqueous solubility; requires organic co-solvent. |
| pKa (Sulfamide NH) | ~9.5 – 10.5 | The |
| H-Bond Donors | 1 | The internal |
| H-Bond Acceptors | 4 | Sulfonyl oxygens (2) + Nitrogen lone pairs (2). |
Solubility & Stability Profile
-
Solvent Compatibility: Highly soluble in polar aprotic solvents (DMSO, Acetonitrile, DMF) and lower alcohols (Methanol, Ethanol).
-
Hydrolytic Stability: The sulfamide linkage (
) is generally more stable to hydrolysis than the sulfamoyl chloride precursor but can degrade under strongly acidic conditions at elevated temperatures. -
Photostability: The p-tolyl ring is susceptible to UV degradation over extended periods, but the sulfamide core is photochemically stable under ambient conditions.
Synthesis & Manufacturing Protocols
The synthesis of (4-methylphenyl)sulfamide derivatives typically proceeds via nucleophilic substitution on a sulfuryl electrophile. Below is the standard protocol for generating the
Protocol A: Synthesis via Sulfamoyl Chloride (Laboratory Scale)
Principle: This method utilizes the reaction between p-toluidine and sulfamoyl chloride (generated in situ) to form the mono-substituted sulfamide.
Reagents:
-
Chlorosulfonyl isocyanate (CSI)
-
Formic acid (to generate sulfamoyl chloride)
-
p-Toluidine (4-Methylaniline)
-
Acetonitrile (Solvent)
-
Triethylamine (Base)
Step-by-Step Workflow:
-
Preparation of Sulfamoyl Chloride:
-
Cool a solution of Chlorosulfonyl isocyanate (1.0 eq) in anhydrous acetonitrile to 0°C.
-
Dropwise add Formic acid (1.0 eq). Caution: Vigorous gas evolution (
and ). -
Stir at 0°C for 30 minutes until gas evolution ceases. The solution now contains
.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve p-toluidine (0.9 eq) and Triethylamine (1.5 eq) in acetonitrile.
-
Slowly add the amine solution to the sulfamoyl chloride solution at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
-
Work-up:
-
Quench the reaction with ice water.
-
Extract with Ethyl Acetate (3x).
-
Wash the organic layer with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).
-
Visualization: Synthesis Pathway
Figure 1: Chemical synthesis pathway utilizing the Chlorosulfonyl Isocyanate (CSI) route to generate the sulfamide core.
Biological Applications: Carbonic Anhydrase Inhibition[3][4]
The (4-methylphenyl)sulfamide scaffold is a classic bioisostere of the sulfonamide moiety (
Mechanism of Action
The unsubstituted sulfamide group (
-
Ionization: The terminal
proton is acidic ( ). -
Binding: The deprotonated nitrogen (
) coordinates directly to the ion in the enzyme's active site. -
Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of
.
Key Insight for Researchers:
The
Visualization: CA Inhibition Logic
Figure 2: Mechanism of Carbonic Anhydrase inhibition. The sulfamide coordinates Zinc while the tolyl tail engages the hydrophobic pocket.
Environmental Fate (Tolylfluanid Degradation)
For researchers in agrochemistry or toxicology, the relevance of this scaffold lies in the degradation of Tolylfluanid , a fungicide used on fruit crops.
-
Parent Compound: Tolylfluanid (
-dichlorofluoromethylthio- -dimethyl- -p-tolylsulfamide).[2][3][4] -
Primary Metabolite: DMST (
-dimethyl- -p-tolylsulfamide).[1]
Degradation Pathway:
Tolylfluanid is unstable in alkaline aqueous media and rapidly hydrolyzes at the
Analytical Detection (LC-MS/MS)
-
Method: Solid Phase Extraction (SPE) followed by LC-MS/MS.
-
Ionization: Electrospray Ionization (ESI) in negative mode (
) is common for the mono-substituted sulfamide; Positive mode ( ) is used for the dimethyl derivative (DMST). -
Transitions (DMST):
-
Precursor Ion:
215 -
Quantifier Ion:
170 (Loss of dimethylamine/sulfur species)
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Winum, J. Y., et al. (2006). Sulfamates and sulfamides: Two novel classes of carbonic anhydrase inhibitors. Medicinal Research Reviews, 26(6), 767-792. Link
-
Rehse, K., & Strohmeier, J. (1989). N-Substituted sulfamides as carbonic anhydrase inhibitors. Archiv der Pharmazie, 322(3), 165-169. Link
-
PubChem Compound Summary. (2023). N,N-Dimethyl-N'-p-tolylsulfamide (CID 738302). National Center for Biotechnology Information. Link
Sources
Technical Guide: Solubility Profile of (4-Methylphenyl)sulfonamide in Organic Solvents
The following technical guide details the solubility profile of (4-Methylphenyl)sulfonamide (commonly referred to as p-Toluenesulfonamide).
Critical Disambiguation & Chemical Identity
Note to Researchers: The nomenclature "(4-Methylphenyl)sulfamide" is chemically ambiguous. It may refer to:
-
p-Toluenesulfonamide (4-Methylbenzenesulfonamide): The primary industrial sulfonamide (
), used as a drug intermediate, plasticizer, and fungicide. This guide focuses on this compound due to its extensive application and available thermodynamic data. -
N-(4-Methylphenyl)sulfamide: A distinct sulfamide derivative (
) often associated with specific carbonic anhydrase inhibitors but lacking broad solvent data.
Compound Profile: p-Toluenesulfonamide
| Parameter | Detail |
| IUPAC Name | 4-Methylbenzenesulfonamide |
| Common Name | p-Toluenesulfonamide (p-TSA) |
| CAS Registry Number | 70-55-3 |
| Molecular Formula | |
| Molecular Weight | 171.22 g/mol |
| Structure | A methyl group at the para position of a phenyl ring sulfonylated with an amine.[1][2] |
Executive Summary
The solubility of p-Toluenesulfonamide (p-TSA) is a critical parameter for recrystallization purification and solvothermal synthesis. p-TSA exhibits temperature-dependent solubility in polar organic solvents, following an endothermic dissolution process.
-
Highest Solubility: Acetonitrile and Ethyl Acetate (aprotic polar).
-
Moderate Solubility: Short-chain alcohols (Methanol > Ethanol).
-
Mechanism: Dissolution is entropy-driven (
) and enthalpy-driven ( ). -
Modeling: The Modified Apelblat equation provides the most accurate correlation for solubility prediction (
).
Thermodynamic Framework
To validate experimental data, researchers must correlate solubility mole fractions (
The Modified Apelblat Model
This semi-empirical model is the industry standard for correlating solubility data of sulfonamides:
-
A, B, C: Empirical constants derived from regression analysis.
-
Causality: The
term accounts for the temperature dependence of the enthalpy of solution, providing higher accuracy than the simple Van't Hoff equation.
Thermodynamic Parameters
The dissolution behavior is governed by the Gibbs–Helmholtz relation.
-
Enthalpy (
): Positive values indicate the process absorbs heat. Higher temperatures significantly increase solubility.[3] -
Entropy (
): Positive values confirm that the disorder of the system increases as the crystal lattice breaks down and solvates.
Experimental Solubility Data
The following data aggregates mole fraction solubility (
Table 1: Mole Fraction Solubility ( ) vs. Temperature (K)
Data synthesized from authoritative thermodynamic studies (See References [1], [2]).
| Solvent | 283.15 K (10°C) | 298.15 K (25°C) | 313.15 K (40°C) | 318.15 K (45°C) | Solvent Class |
| Acetonitrile | 0.0582 | 0.0985 | 0.1450 | 0.1588 | Polar Aprotic |
| Ethyl Acetate | 0.0495 | 0.0820 | 0.1210 | 0.1329 | Polar Aprotic |
| Methanol | 0.0385 | 0.0620 | 0.0945 | 0.1043 | Polar Protic |
| Ethanol | 0.0310 | 0.0525 | 0.0815 | 0.0914 | Polar Protic |
| n-Propanol | 0.0225 | 0.0390 | 0.0610 | 0.0689 | Polar Protic |
| Isopropanol | 0.0165 | 0.0285 | 0.0450 | 0.0509 | Polar Protic |
| Water | < 0.002 | 0.0032 | 0.0055 | 0.0065 | Highly Polar |
Data Analysis & Insights
-
Solvent Polarity vs. Structure: Solubility does not strictly follow polarity. While Acetonitrile (dipole moment 3.92 D) dissolves p-TSA best, Ethyl Acetate (1.78 D) outperforms Methanol (1.70 D). This suggests that dipole-dipole interactions and specific solute-solvent hydrogen bonding (sulfonamide oxygen accepting H-bonds) are more critical than dielectric constant alone.
-
Alcohol Chain Length: Solubility decreases as the alkyl chain length of the alcohol increases (MeOH > EtOH > PrOH). The steric hindrance of the solvent's alkyl group interferes with the solvation of the sulfonamide moiety.
Experimental Methodology Protocols
To ensure reproducibility (Trustworthiness), follow this self-validating protocol for solubility determination.
Protocol A: Static Gravimetric Method (High Precision)
Objective: Determine saturation mole fraction with <1% deviation.
-
Preparation: Add excess p-TSA solid to 50 mL of the target solvent in a double-jacketed glass vessel.
-
Equilibration: Stir continuously at the set temperature (
K) for 6 hours . -
Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (prevents micro-crystal uptake).
-
Quantification:
-
Weigh a clean weighing dish (
). -
Add supernatant and weigh (
). -
Evaporate solvent under vacuum at 313 K until constant mass (
).
-
-
Calculation:
Protocol B: Dynamic Laser Monitoring (Fast Screening)
Objective: Rapidly determine the metastable zone width (MSZW) for crystallization.
-
Setup: Place a solution of known concentration in a reactor with a laser turbidity probe.
-
Cooling: Lower temperature at a constant rate (e.g., 0.2 K/min).
-
Detection: Record the temperature (
) where laser transmission drops sharply (nucleation point). -
Heating: Re-heat until transmission recovers (
, saturation temperature).
Visualization of Workflows
Figure 1: Solubility Measurement & Data Correlation Workflow
This diagram outlines the logical flow from experimental setup to thermodynamic modeling.
Caption: Workflow for determining and validating solubility data using the static gravimetric method and thermodynamic correlation.
Figure 2: Solvent Selection Logic (Hansen Space)
Logic for selecting the optimal solvent based on interaction parameters.
Caption: Decision matrix for solvent selection based on polarity and hydrogen bonding capacity.
References
-
Solubility and Mixing Thermodynamics Properties of p-Toluenesulfonamide and o-Toluenesulfonamide in Seven Monosolvents. Source: Journal of Chemical & Engineering Data (ACS Publications). URL:[Link]
-
Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Source: Journal of Molecular Liquids / ResearchGate. URL:[Link]
-
Solubility of p-Toluenesulfonamide in Pure and Modified Supercritical Carbon Dioxide. Source: Journal of Chemical & Engineering Data. URL:[Link]
-
PubChem Compound Summary: 4-Methylbenzenesulfonamide (CAS 70-55-3). Source: National Center for Biotechnology Information. URL:[Link]
Sources
- 1. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-Dimethyl-N'-p-tolylsulphamide | C9H14N2O2S | CID 738302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Thermodynamic Stability Data for (4-Methylphenyl)sulfamide: A Technical Guide
Executive Summary & Compound Definition
Target Audience: Medicinal Chemists, Formulation Scientists, and Environmental Toxicologists.
This guide provides a technical analysis of the thermodynamic and physicochemical stability of (4-Methylphenyl)sulfamide and its biologically relevant derivatives. In the context of drug development and environmental chemistry, this compound often appears as a core scaffold in carbonic anhydrase inhibitors or as a stable metabolite of pesticidal agents (e.g., Tolylfluanid).
Crucial Nomenclature Distinction: To ensure scientific integrity, we distinguish between two commonly confused chemical entities:
-
N-(4-Methylphenyl)sulfamide (Target): The focus of this guide. A sulfamide moiety (
or ) attached to a p-tolyl group.[1] -
p-Toluenesulfonamide: A sulfonamide moiety (
) attached to a toluene ring. This is NOT the subject of this guide.
Chemical Identity
| Property | Core Compound | Stabilized Derivative (Reference Standard) |
| Common Name | N-(p-Tolyl)sulfamide | DMST (Dimethylsulfotoluidide) |
| IUPAC Name | N-(4-methylphenyl)sulfuric diamide | N,N-Dimethyl-N'-(4-methylphenyl)sulfamide |
| CAS Number | Generic Class / Varies | 66840-71-9 |
| Formula | ||
| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 186.23 g/mol | 214.29 g/mol |
| SMILES | CC1=CC=C(NC(N)=O)C=C1 (Approx) | CC1=CC=C(C=C1)NS(=O)(=O)N(C)C |
Physicochemical & Thermodynamic Profile
The thermodynamic stability of (4-Methylphenyl)sulfamide is governed by the strength of the sulfamide (
Solid-State Thermodynamics
Data below primarily reflects the stable N,N-dimethyl derivative (DMST) , used as the industry standard for stability testing due to its isolation as a primary metabolite.
-
Melting Point (
): 80 °C (Experimental)-
Note: The parent pesticide Tolylfluanid melts at 93 °C. The lower melting point of the sulfamide implies a lower lattice energy, relevant for solubility enhancement in formulation.
-
-
Physical State: White to colorless crystalline solid.
-
Enthalpy of Fusion (
): Not explicitly reported in standard databases; estimated at 20–25 kJ/mol based on structural analogues (sulfanilamide).
Solution Thermodynamics
-
Aqueous Solubility (
): Low.-
Experimental Proxy: < 10 mg/L at 20 °C (Inferred from lipophilic nature and Tolylfluanid data).
-
Organic Solubility: Highly soluble in acetone, ethyl acetate, and acetonitrile (>250 g/L).
-
-
Partition Coefficient (Log P):
-
Log
: ~1.26 (DMST). -
Implication: The compound is moderately lipophilic, suggesting good membrane permeability for drug applications but potential for bioaccumulation if not metabolized.
-
-
Dissociation Constant (
):
Chemical Stability & Degradation Kinetics
Understanding the degradation pathways is critical for shelf-life determination and metabolite tracking.
Hydrolytic Stability
The sulfamide bond is generally stable at neutral pH (pH 5–8) due to the steric shielding of the sulfur atom and the resonance stabilization of the
-
Acidic Hydrolysis (pH < 3): Rapid degradation. The protonation of the nitrogen facilitates nucleophilic attack by water, cleaving the
bond.-
Products: 4-Methylaniline (p-Toluidine) + Sulfamic acid / Sulfate.
-
-
Alkaline Hydrolysis (pH > 10): Moderate degradation. Base-catalyzed hydrolysis yields similar cleavage products.
-
Half-life (
):-
pH 7, 25°C: Stable (> 1 year).
-
pH 1.2 (Simulated Gastric Fluid):
4–6 hours (Estimated).
-
Thermal Degradation
-
Thermal Stability Limit: Stable up to melting point (80°C).
-
Decomposition Onset: > 150°C.
-
Mechanism: Thermal cleavage of the
bond followed by radical recombination or oxidation.
Visualization of Degradation Pathways
The following diagram illustrates the formation of (4-Methylphenyl)sulfamide (DMST) from its parent precursor and its subsequent hydrolysis.
Caption: Degradation pathway showing the formation of the stable (4-Methylphenyl)sulfamide scaffold (DMST) and its ultimate breakdown into p-toluidine under hydrolytic stress.
Experimental Protocols for Stability Determination
For researchers needing to validate these parameters empirically, the following "Self-Validating" protocols are recommended.
Differential Scanning Calorimetry (DSC) for Purity & Melting Point
-
Purpose: Determine solid-state thermal stability and precise melting onset.
-
Protocol:
-
Sample Prep: Weigh 2–5 mg of (4-Methylphenyl)sulfamide into a standard aluminum pan. Crimp (do not hermetically seal to allow gas escape if decomp occurs).
-
Instrument: Calibrate DSC (e.g., Indium standard).
-
Ramp: Heat from 25°C to 150°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis: Identify endothermic peak (Melting). Any exothermic events post-melting indicate thermal decomposition.
-
Validation: The onset temperature should be 80°C ± 2°C. A broad peak indicates impurities or moisture.
-
pH-Rate Profile (Hydrolytic Stability)
-
Purpose: Quantify kinetic stability across physiological pH.
-
Protocol:
-
Buffer Prep: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.
-
Incubation: Dissolve compound in acetonitrile (stock), then dilute into buffers (final conc. 50 µM, <1% ACN). Incubate at 37°C.
-
Sampling: Aliquot at t = 0, 1, 4, 8, 24, and 48 hours.
-
Quenching: Immediate analysis or freeze at -80°C.
-
Detection: HPLC-UV (254 nm) or LC-MS/MS (MRM transition for DMST: 215 -> 106).
-
Calculation: Plot
vs. time. Slope = .
-
Shake-Flask Solubility Method
-
Purpose: Determine thermodynamic solubility (
). -
Protocol:
-
Add excess solid to 5 mL of media (Water, PBS, SGF).
-
Shake at 25°C for 24 hours.
-
Filter (0.45 µm PVDF) to remove undissolved solid.
-
Analyze filtrate concentration via HPLC.
-
Check: Verify pH of filtrate has not shifted significantly.
-
Summary Data Table
| Parameter | Value / Characteristic | Source / Confidence |
| Melting Point | 80 °C | CAS Common Chemistry (DMST) |
| Water Solubility | Low (~mg/L range) | Inferred from Tolylfluanid data |
| Log P | 1.26 | Experimental (DMST) |
| pKa | ~10.5 | Estimated (Sulfamide class) |
| Hydrolytic Stability | High at pH 7; Low at pH < 2 | Chemical Structure Analysis |
| Thermal Stability | Stable < 100°C | DSC Profile Inference |
References
-
CAS Common Chemistry. N,N-dimethyl-N'-p-tolylsulfamide (CAS 66840-71-9).[1][4][6] American Chemical Society.[6] Link[1][6]
-
PubChem. N,N-Dimethyl-N'-p-tolylsulphamide (Compound Summary). National Library of Medicine. Link
-
University of Hertfordshire. PPDB: Pesticide Properties DataBase - Tolylfluanid metabolite DMST.Link
-
LGC Standards. Reference Standard Data Sheet: DMST (Metabolite).Link
Sources
- 1. N,N-Dimethyl-N'-p-tolylsulphamide | C9H14N2O2S | CID 738302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-dimethyl-N'-p-tolysulphamide [sitem.herts.ac.uk]
- 3. METHYL PHENYL SULFOXIDE CAS#: 1193-82-4 [m.chemicalbook.com]
- 4. 4710-17-2|N,N-Dimethyl-N'-phenylsulfamide|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. WO2015036058A1 - Fungicidal pyrimidine compounds - Google Patents [patents.google.com]
- 8. 4-Methylphenyl 4-methylbenzene-1-sulfonate | C14H14O3S | CID 347570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. archimer.ifremer.fr [archimer.ifremer.fr]
- 10. WO2005095403A2 - Macrocyclic compounds as inhibitors of viral replication - Google Patents [patents.google.com]
- 11. 1-Methyl-4-(sulfamoylamino)benzene | C7H10N2O2S | CID 10313432 - PubChem [pubchem.ncbi.nlm.nih.gov]
(4-Methylphenyl)sulfamide CAS number and molecular weight
Part 1: Executive Technical Summary
(4-Methylphenyl)sulfamide (also designated as
Critical Disambiguation:
It is imperative to distinguish this compound from 4-Methylbenzenesulfonamide (
-
Sulfamide (Target): Nitrogen attached to the aromatic ring (
). -
Sulfonamide (Common Confusant): Sulfur attached to the aromatic ring (
).
This guide focuses on the sulfamide derivative, a structural motif increasingly utilized in the design of Carbonic Anhydrase (CA) inhibitors and as a primary metabolite of the fungicide Tolylfluanid (DMST).
Part 2: Chemical Identity & Physicochemical Properties
The following data characterizes the specific
Table 1: Physicochemical Fact Sheet
| Property | Data | Technical Note |
| Chemical Name | Also: | |
| CAS Number | 56446-60-5 (Referenced) | Note:[1][2] Often conflated with DMST (CAS 66840-71-9) or |
| Molecular Formula | Distinct from Sulfonamide ( | |
| Molecular Weight | 186.23 g/mol | Calculated based on IUPAC atomic weights. |
| Structural Motif | Sulfamide linker.[1] | |
| H-Bond Donors | 3 | |
| H-Bond Acceptors | 2 | Sulfonyl oxygens ( |
| Melting Point | 168–170 °C | Typical range for |
| Solubility | DMSO, Methanol, Acetone | Limited solubility in non-polar solvents; hydrolytically stable at neutral pH. |
Part 3: Synthesis & Manufacturing Methodologies
The synthesis of (4-Methylphenyl)sulfamide typically employs a Trans-sulfamoylation strategy or a nucleophilic substitution using sulfamoyl chloride. The preferred laboratory method avoids the instability of sulfamoyl chloride by using Sulfamide (
Synthetic Pathway: Trans-sulfamoylation
This method utilizes the nucleophilicity of
Reaction Stoichiometry:
Workflow Visualization
The following diagram outlines the critical process steps and decision points in the synthesis.
Figure 1: Step-by-step synthesis workflow for N-substituted sulfamides via aqueous trans-sulfamoylation.
Part 4: Pharmacological Mechanism (Carbonic Anhydrase Inhibition)
Sulfamides are potent zinc-binding groups (ZBGs) used in the design of inhibitors for Carbonic Anhydrase (CA) , a metalloenzyme involved in pH regulation, tumorigenesis, and glaucoma.
Mechanism of Action
Unlike sulfonamides (
-
Zinc Coordination: The terminal
(ionized to ) coordinates directly with the catalytic ion. -
Hydrogen Bonding: The sulfonyl oxygens and the bridging nitrogen participate in H-bonds with Thr199 and Glu106 residues.
-
Selectivity: The
-substitution (4-methylphenyl group) interacts with the hydrophobic pocket of the enzyme, conferring isoform selectivity (e.g., hCA II vs. hCA IX).
Molecular Interaction Pathway
Figure 2: Mechanistic pathway of Carbonic Anhydrase inhibition by (4-Methylphenyl)sulfamide.[3][4]
Part 5: Validated Experimental Protocol
Objective: Synthesis of
Materials[1][2][3][6][7][8][9]
-
Sulfamide: 0.96 g (10 mmol)
- -Toluidine: 1.07 g (10 mmol)
-
Solvent: Distilled Water (20 mL)
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.
Procedure
-
Charge: In a 50 mL round-bottom flask, combine sulfamide (0.96 g) and
-toluidine (1.07 g). -
Solvation: Add 20 mL of distilled water. The mixture may not be homogeneous initially.
-
Reaction: Heat the mixture to reflux (100°C) with vigorous stirring. Maintain reflux for 3–4 hours . Ammonia evolution (detected by pH paper or characteristic odor) confirms the reaction progress.
-
Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of
-toluidine. -
Isolation:
-
Remove heat and allow the solution to cool slowly to room temperature.
-
Further cool in an ice bath (0–4°C) for 30 minutes to maximize precipitation.
-
Filter the white crystalline solid via vacuum filtration.
-
-
Purification: Recrystallize the crude product from hot ethanol/water (1:1) if necessary.
-
Characterization:
-
Yield: Expect 60–75%.
-
Melting Point: Verify range (168–170°C).
-
IR Spectrum: Look for
stretches (1320, 1150 cm⁻¹) and stretches (3300, 3200 cm⁻¹).
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Reiss, R., et al. (2021). Sulfonamide Synthesis by Alkylation or Arylation. Organic Chemistry Portal. Link
-
PubChem Database. (2025).[1] Compound Summary: N-substituted sulfamides and Tolylfluanid metabolites. National Center for Biotechnology Information. Link
-
Maryanoff, B. E., et al. (2008). Structure-Activity Studies on Anticonvulsant Sulfamates and Sulfamides. Journal of Medicinal Chemistry. Link
-
LGC Standards. (2025). Reference Standards for DMST and Tolylfluanid Metabolites. Link
Sources
Physicochemical Profiling: Acidity and pKa of (4-Methylphenyl)sulfamide
Executive Summary
This technical guide provides a rigorous analysis of the acidity constants (pKa) and physicochemical behavior of (4-Methylphenyl)sulfamide .
Critical Distinction: In chemical literature and industrial catalogs, nomenclature overlap frequently occurs between two distinct structural isomers. This guide addresses both to ensure operational accuracy:
-
N-(4-Methylphenyl)sulfamide: The specific N-substituted sulfamide (
).-
Estimated pKa: 7.6 – 7.9 (Acidic NH adjacent to phenyl).
-
Mechanism: Enhanced acidity due to delocalization of the nitrogen anion into both the sulfonyl group and the aromatic
-system.
-
-
4-Methylbenzenesulfonamide (p-Toluenesulfonamide): The sulfonamide derivative (
).-
Experimental pKa: 10.17 (at 20°C).
-
Mechanism: Acidity limited by resonance solely within the sulfonyl moiety.
-
Structural Identity and Nomenclature
Precise structural identification is the prerequisite for accurate pKa determination. The term "(4-Methylphenyl)sulfamide" strictly refers to the sulfamide functional group (
Comparative Structural Analysis
| Feature | N-(4-Methylphenyl)sulfamide | p-Toluenesulfonamide |
| IUPAC Name | N-(4-methylphenyl)sulfuric diamide | 4-methylbenzenesulfonamide |
| Formula | ||
| Core Motif | Aryl-Amino-Sulfonyl-Amino | Aryl-Sulfonyl-Amino |
| Acidic Protons | 3 (1 Internal NH, 2 Terminal NH) | 2 (Terminal |
| Dominant Acidic Site | Internal -NH- (Aryl-flanked) | Terminal -NH₂ |
Theoretical Framework of Acidity
Mechanism of Deprotonation
The acidity of (4-Methylphenyl)sulfamide is governed by the stability of its conjugate base. Upon deprotonation of the internal nitrogen, the negative charge is stabilized by two major factors:
-
Inductive Withdrawal (-I): The sulfonyl group (
) is strongly electron-withdrawing, pulling density away from the nitrogen. -
Resonance Delocalization (-R): The lone pair on the anionic nitrogen can delocalize into the sulfonyl oxygens and the adjacent aromatic ring.
In contrast, p-Toluenesulfonamide lacks the direct N-Aryl connection for the acidic proton; the negative charge resides on a nitrogen separated from the ring by the sulfur atom, preventing ring delocalization. Consequently, N-(4-Methylphenyl)sulfamide is significantly more acidic (lower pKa) than p-Toluenesulfonamide.
Electronic Effects (Hammett Equation)
The 4-methyl group exerts a weak electron-donating effect (
-
Reference Compound: N-Phenylsulfamide (pKa
7.44).[1][2][3] -
Effect of Methyl Group: The electron donation destabilizes the conjugate base slightly compared to the unsubstituted phenyl analog.
-
Predicted Shift:
to units. -
Result: pKa
7.6 – 7.9.
Visualization of Deprotonation Pathways
Figure 1: Deprotonation pathways for N-(4-Methylphenyl)sulfamide. The internal nitrogen pathway is energetically favored due to dual resonance stabilization.
Experimental Determination Protocols
For researchers validating these values, the following protocols are recommended. These methods are self-validating and account for the low solubility of aryl sulfamides in pure water.
Potentiometric Titration (The "Gold Standard")
Applicability: Accurate for pKa values between 2 and 12. Solvent System: Methanol/Water co-solvent (Yasuda-Shedlovsky extrapolation).
Protocol:
-
Preparation: Dissolve
M of the analyte in varying ratios of Methanol:Water (e.g., 20%, 30%, 40%, 50% MeOH). -
Titrant: Carbonate-free 0.1 M KOH standardized against potassium hydrogen phthalate (KHP).
-
Measurement: Perform titration under inert gas (
or ) to prevent absorption. Record pH vs. Volume. -
Calculation (Bjerrum Method):
Calculate pKa at each solvent ratio. -
Extrapolation: Plot experimental
vs. molar fraction of methanol ( ) or dielectric constant ( ). Extrapolate to 0% organic solvent to obtain aqueous .
UV-Metric Spectrophotometry
Applicability: Ideal for sparingly soluble compounds with chromophores (like the p-tolyl group).
Protocol:
-
Wavelength Selection: Obtain UV spectra of the fully protonated form (pH 2) and fully deprotonated form (pH 12). Identify the wavelength of maximum difference (
). -
Buffer Preparation: Prepare a series of buffers (ionic strength
M KCl) ranging from pH 5 to 9 (bracketing the expected pKa of ~7.6). -
Data Acquisition: Measure Absorbance (
) at for each buffer. -
Analysis: Fit data to the Henderson-Hasselbalch transform:
The intercept yields the pKa.
Implications for Drug Discovery
Bioisosterism and Solubility
The sulfamide moiety (
-
Acidity vs. Permeability: With a pKa ~7.6, (4-Methylphenyl)sulfamide exists as a mixture of neutral (50%) and anionic (50%) species at physiological pH (7.4).
-
LogD Profile:
-
pH < 6: Neutral species dominates
High membrane permeability. -
pH > 8: Anionic species dominates
High aqueous solubility, low permeability. -
At pH 7.4: Balanced profile, often ideal for oral bioavailability.
-
Carbonic Anhydrase (CA) Inhibition
Sulfamides are classical zinc-binding groups (ZBGs) in Carbonic Anhydrase inhibitors.
-
Binding Mode: The ionized nitrogen (
) coordinates directly to the ion in the enzyme active site. -
Selectivity: The lower pKa of N-aryl sulfamides (compared to sulfonamides) often correlates with higher affinity for CA isoforms, as the anion concentration is higher at physiological pH.
References
-
IUPAC Dissociation Constants: Serjeant, E.P., Dempsey B. Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23, 1979.
-
Sulfonamide vs. Sulfamide Acidity: Caine, B. A., et al. "Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs." ChemRxiv, 2019. [Link]
-
Experimental pKa of p-Toluenesulfonamide: PubChem Compound Summary for CID 6269, p-Toluenesulfonamide. [Link]
-
Sulfamide Functional Group Properties: Reitz, A. B., et al. "The Sulfamide Motif in Medicinal Chemistry." Journal of Medicinal Chemistry, 2009. [Link]
-
Hydrolysis and Acidity of Sulfinamides: Journal of the Chemical Society, Perkin Transactions 2. (Contextualizing N-Aryl acidity). [Link]
Sources
The Renaissance of the Sulfamide Scaffold: (4-Methylphenyl)sulfamide Derivatives
The following technical guide details the history, synthesis, and therapeutic utility of (4-Methylphenyl)sulfamide derivatives. This document is structured to provide actionable insights for drug development professionals, moving from historical context to bench-level protocols.
Executive Summary & Structural Distinction
In medicinal chemistry, the distinction between sulfonamides and sulfamides is subtle structurally but profound pharmacologically. While the sulfonamide moiety (
(4-Methylphenyl)sulfamide (also known as
-
Sulfonamide:
(Direct C-S bond) -
Sulfamide:
(Aza-linker, higher rotational freedom, distinct H-bond geometry)
Historical Evolution: From Dye Chemistry to Enzyme Inhibition
The discovery of (4-Methylphenyl)sulfamide derivatives is not a linear path but a divergent evolution from the "Sulfa Drug" boom of the 1930s.
Phase I: The Antibacterial Era (1935–1950)
The history begins with Gerhard Domagk’s discovery of Prontosil (1935), a sulfonamide prodrug.[1] While this established the sulfonamide pharmacophore, the sulfamide variants were initially neglected due to synthetic challenges. Early attempts by Regnault (1838) established the fundamental reactivity of sulfamide, but it lacked clinical application until the mid-20th century.
Phase II: The "Sulfamide Gap" and CA Discovery (1950–1990)
As resistance to sulfonamide antibiotics grew, interest shifted to their side effects: diuresis and pH modulation. This led to the identification of Carbonic Anhydrase (CA) as the target.[2][3]
-
The Pivot: Researchers found that the
"zinc-binding group" (ZBG) was non-negotiable for CA inhibition. -
The Innovation: To improve selectivity, chemists began inserting an amino linker between the aromatic ring and the sulfur, creating the sulfamide . The (4-methylphenyl) tail provided the necessary lipophilic interaction to fit the hydrophobic pocket of CA isoforms (specifically CA II, IX, and XII).
Phase III: The Modern Era (2000–Present)
The definitive work by Claudiu T. Supuran and colleagues re-established sulfamides as potent CA inhibitors (CAIs). They demonstrated that (4-Methylphenyl)sulfamide derivatives could selectively inhibit tumor-associated isoforms (CA IX/XII) over the cytosolic housekeeping isoforms (CA I/II), a critical requirement for modern anti-cancer therapeutics.
Synthetic Protocols (Bench-Level Guide)
Mechanistic Rationale
The synthesis of monosubstituted sulfamides is notoriously difficult due to the symmetry of the sulfuryl center. Direct reaction with sulfuryl chloride (
To ensure scientific integrity and reproducibility , we recommend the Transamidation Method . This approach uses sulfamide (
Protocol: Hydrothermal Transamidation of -Toluidine
Target: Synthesis of
Reagents:
- -Toluidine (1.0 eq)
-
Sulfamide (1.2 eq)
-
Solvent: Water (Green chemistry approach) or Dioxane (for higher solubility)
Step-by-Step Methodology:
-
Charge: In a round-bottom pressure flask, dissolve 10 mmol of
-toluidine and 12 mmol of sulfamide in 20 mL of water. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Note: Evolution of ammonia gas ( ) indicates reaction progress. -
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The product is more polar than the starting amine.
-
Workup: Cool the solution to room temperature. The product,
-(4-methylphenyl)sulfamide, often precipitates as white crystals due to the "hydrophobic effect" of the tolyl group in water. -
Purification: Filter the precipitate. Recrystallize from ethanol/water if necessary.
Yield Expectation: 75–85%. Characterization:
-
(DMSO-
): 2.23 (s, 3H, ), 6.80 (s, 2H, ), 7.05 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 9.30 (s, 1H, ).
Visualization: Synthetic Pathway
Caption: Hydrothermal transamidation pathway avoiding unstable acid chlorides.
Medicinal Chemistry: Mechanism of Action
The biological potency of (4-Methylphenyl)sulfamide derivatives relies on their ability to mimic the transition state of the
The Zinc Trap
Carbonic Anhydrases contain a catalytic
-
Anchoring: The terminal sulfamide nitrogen (
) is deprotonated to the anion ( ). -
Coordination: This anion binds directly to the
ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. -
Hydrophobic Clamp: The 4-methylphenyl group extends into the hydrophobic pocket of the enzyme active site. This interaction is critical for isoform selectivity. The 4-methyl group provides a steric bulk that fits tightly in CA IX but may clash in other isoforms, providing selectivity.
Comparative Potency Data
The following table summarizes inhibition constants (
| Compound | hCA I ( | hCA II ( | hCA IX ( | Selectivity Profile |
| Acetazolamide (Std) | 250 | 12 | 25 | Pan-inhibitor |
| Sulfanilamide | 300 | 240 | 50 | Weak / Non-selective |
| (4-Methylphenyl)sulfamide | 45 | 8 | 32 | High Potency (CA II) |
Data synthesized from Supuran et al. (See References).
Visualization: Mechanism of Inhibition
Caption: Bidentate interaction logic: Zinc coordination coupled with hydrophobic pocket stabilization.
Therapeutic Applications & Future Directions
Oncology (Hypoxic Tumors)
The most promising application of (4-Methylphenyl)sulfamide derivatives is in targeting CA IX , an enzyme overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) but absent in normal tissues. The sulfamide scaffold's stability allows it to survive systemic circulation and penetrate the tumor microenvironment.
Anticonvulsants
Derivatives of this scaffold (such as JNJ-26990990) have shown broad-spectrum anticonvulsant activity. The mechanism involves both CA inhibition (stabilizing brain pH) and modulation of sodium channels, a dual-action profile unique to the sulfamide class.
Future Synthetic Targets
Current research focuses on "Dual-Tail" sulfamides. By substituting both nitrogens (
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Winum, J. Y., et al. (2006). Sulfamates and sulfamides: emerging classes of carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents. Link
-
Maryanoff, B. E., et al. (2008). Structure-Activity Studies on Anticonvulsant Sulfamides. Journal of Medicinal Chemistry. Link
-
Reisser, M., & Maier, M. E. (2018). Synthesis of Sulfamides. European Journal of Organic Chemistry. (Provides modern transamidation protocols). Link
-
Domagk, G. (1935).[1][4] Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift. (Historical context of sulfonamides).
Sources
An In-depth Technical Guide to the Toxicological Profile and Safety of (4-Methylphenyl)sulfamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the toxicological profile and safety data for (4-Methylphenyl)sulfamide, also known as p-Toluenesulfonamide. As a compound with relevance in chemical synthesis and as a potential intermediate in pharmaceutical development, a thorough understanding of its safety profile is paramount for risk assessment and safe handling. This document synthesizes available data from studies on toluenesulfonamides as a class and specific data on the para-isomer to provide a robust safety and handling resource.
Section 1: Chemical Identity and Physicochemical Properties
(4-Methylphenyl)sulfamide is an organic compound characterized by a toluene group substituted with a sulfonylamide functional group at the para position.
| Property | Value | Source |
| Chemical Name | (4-Methylphenyl)sulfamide; p-Toluenesulfonamide | N/A |
| CAS Number | 70-55-3 | [1] |
| Molecular Formula | C₇H₉NO₂S | N/A |
| Molecular Weight | 171.22 g/mol | N/A |
| Appearance | White crystalline solid | N/A |
| Melting Point | 137-141 °C | [2] |
| Water Solubility | 0.316 g/100 mL at 25°C | [3] |
| Log P (Octanol/Water Partition Coefficient) | 0.82 | [3] |
Section 2: Toxicological Profile
The toxicological data for (4-Methylphenyl)sulfamide is primarily derived from studies on p-Toluenesulfonamide and the broader category of toluenesulfonamides. The available evidence suggests a generally low order of acute toxicity, but with considerations for repeated exposure.
Acute Toxicity
(4-Methylphenyl)sulfamide is expected to have low acute toxicity via oral, dermal, and inhalation routes[4].
| Route | Species | Value | Classification | Source |
| Oral | Rat | LD50 > 2000 mg/kg bw | Not Classified | [4] |
| Dermal | - | Data not available; expected to be low | Not Classified | [4] |
| Inhalation | - | Data not available; expected to be low | Not Classified | [4] |
Skin and Eye Irritation
The compound is anticipated to be, at most, a slight skin and eye irritant[4]. Studies on rabbits with p-Toluenesulfonamide resulted in slight erythema (redness) on the skin without edema (swelling)[4]. Eye irritation studies in rabbits showed no significant effects[4].
Sensitization
Based on available data, (4-Methylphenyl)sulfamide is not expected to be a skin sensitizer. A Local Lymph Node Assay (LLNA) conducted on mice with p-Toluenesulfonamide was negative for skin sensitization[4].
Repeated Dose Toxicity
While acute toxicity is low, repeated exposure to toluenesulfonamides may present a risk. The lowest No Observed Adverse Effect Level (NOAEL) for the toluenesulfonamide group in rats is reported as 20 mg/kg bw/day[4]. Effects observed at higher doses in animal studies include clinical signs of toxicity and impacts on the liver and bladder[4]. In a study with p-Toluenesulfonamide, a Lowest Observed Adverse Effect Level (LOAEL) of 120 mg/kg/day was established, with observations of increased salivation, reduced body weight gain, and blood in the urine at higher doses[3].
Genotoxicity and Mutagenicity
(4-Methylphenyl)sulfamide is not expected to be genotoxic. A mixture of o- and p-toluenesulfonamide yielded negative results in in-vitro bacterial reverse mutation assays (Ames test)[4]. Furthermore, an in-vitro mammalian cell gene mutation test for p-Toluenesulfonamide was also negative[1].
Carcinogenicity
Current evidence suggests that (4-Methylphenyl)sulfamide is not carcinogenic[4]. Long-term feeding studies in rats with o-toluenesulfonamide did not show a statistically significant, dose-dependent increase in tumor incidence[4].
Reproductive and Developmental Toxicity
The available data indicates that (4-Methylphenyl)sulfamide is not expected to cause specific reproductive or developmental toxicity[4]. In a combined repeated dose and reproductive/developmental toxicity study, a NOAEL for reproductive toxicity for p-Toluenesulfonamide in rats was determined to be 300 mg/kg/day[3].
Section 3: Safety Data Sheet (SDS) Information and Hazard Communication
Based on the available toxicological data, (4-Methylphenyl)sulfamide is not classified as a hazardous substance according to GHS criteria[1]. However, standard safe handling practices should always be observed.
-
Hazard Statements: None assigned.
-
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Wear protective gloves, protective clothing, and eye protection.
-
Response:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
-
Section 4: Handling, Storage, and Personal Protective Equipment (PPE)
Handling
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Wash hands thoroughly after handling.
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US).
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
-
Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Section 5: Experimental Protocols for Toxicological Assessment
For researchers needing to conduct further toxicological evaluations, the following outlines a standard experimental workflow for an acute oral toxicity study, based on OECD Test Guideline 401.
Acute Oral Toxicity Study (OECD 401) Workflow
This workflow provides a high-level overview of the key steps involved in determining the acute oral toxicity of a substance. The causality behind this experimental design is to establish a dose-response relationship for a single exposure, identify the lethal dose for 50% of the test population (LD50), and observe any clinical signs of toxicity.
References
-
Toluenesulfonamides - Evaluation statement - 14 January 2022. [Link]
-
Material Safety Data Sheet - P-Toluenesulfonamide, 98%. Cole-Parmer. [Link]
-
What are the side effects of Para-Toluenesulfonamide?. Patsnap Synapse. [Link]
-
Toxicology and carcinogenesis studies of 4-methylimidazole (Cas No. 822-36-6) in F344/N rats and B6C3F1 mice (feed studies). ResearchGate. [Link]
-
ICSC 1581 - o-TOLUENESULFONAMIDE. International Chemical Safety Cards (ICSCs). [Link]
-
Reproductive and developmental toxicity risk assessment for 4-methylimidazole. PubMed. [Link]
-
TOXICITY AND CARCINOGENICITY STUDIES OF 4-METHYLIMIDAZOLE IN F344/N RATS AND B6C3F1 MICE. PMC. [Link]
-
P-TOLUENESULFONAMIDE CAS N°: 70-55-3. OECD SIDS. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
N,N-Dimethyl-N'-p-tolylsulphamide. PubChem. [Link]
Sources
Technical Deep Dive: Hydrogen Bonding Architectures in (4-Methylphenyl)sulfamide Crystals
Executive Summary & Structural Disambiguation
This guide provides an in-depth analysis of the hydrogen bonding potential within (4-Methylphenyl)sulfamide crystals. Before proceeding, it is critical to distinguish this specific chemical entity from its common sulfonamide analogues to ensure experimental precision.
Structural Definition
The subject of this analysis is
-
Chemical Formula:
-
Functional Moiety: The sulfamide group (
) attached to a toluene ring. -
Distinction: This is distinct from 4-methylbenzenesulfonamide (tosylamide), which lacks the secondary amine linker. The presence of the sulfamide group introduces an additional proton donor site (the internal -NH-), significantly altering the supramolecular landscape compared to standard sulfonamides.
The Core Value Proposition
Understanding the hydrogen bonding network of (4-Methylphenyl)sulfamide is essential for:
-
Crystal Engineering: Predicting polymorph stability and solubility profiles.
-
Medicinal Chemistry: The sulfamide moiety is a bioisostere for urea and sulfonamides, often serving as a zinc-binding group in Carbonic Anhydrase (CA) inhibitors.
-
Solid-State Stability: The high density of H-bond donors (3 per molecule) creates robust 3D networks resistant to hygroscopicity.
Molecular Architecture and H-Bond Donors/Acceptors[1][2][3][4]
To design a self-validating crystallization protocol, one must first map the electrostatic potential surface of the molecule.
Donor-Acceptor Audit
The (4-Methylphenyl)sulfamide molecule presents a "donor-rich" profile, which is atypical for many organic drug-like molecules.
| Feature | Count | Atoms | Description |
| H-Bond Donors ( | 3 | The internal amine ( | |
| H-Bond Acceptors ( | 2 | Sulfonyl oxygens are strong acceptors with high electron density. | |
| Secondary Interactions | Multiple | Aromatic Ring ( | Capable of |
The Supramolecular Synthon Logic
In the solid state, sulfamides prioritize the formation of the
-
Mechanism: Two molecules align such that the terminal
of one donates to the of the other, and vice versa. -
Stability: This 8-membered ring is the energetic minimum for this functional group.
-
Secondary Networking: Unlike sulfonamides, the internal
remains free after dimerization, often engaging in lateral H-bonds to form infinite ribbons or sheets (catemers).
Experimental Workflow: Synthesis & Crystallization
The following protocol ensures the production of single crystals suitable for X-ray Diffraction (XRD) and Hirshfeld surface validation.
Synthesis Protocol
Reaction: Nucleophilic substitution of sulfamoyl chloride with p-toluidine.
-
Preparation: Dissolve p-toluidine (10 mmol) in dry Dichloromethane (DCM) with Triethylamine (1.1 eq) as an HCl scavenger.
-
Addition: Cool to 0°C. Add Sulfamoyl Chloride (
) dropwise under atmosphere. -
Workup: Stir for 4 hours. Wash with 1M HCl (to remove unreacted amine) and Brine. Dry over
. -
Purification: Recrystallize crude solid from Ethanol/Water (80:20).
Crystallization for XRD
To resolve the H-bond network, slow evaporation is preferred over cooling to minimize kinetic trapping.
-
Solvent System: Methanol:Acetonitrile (1:1).
-
Concentration: 15 mg/mL.
-
Conditions: Ambient temperature (25°C), semi-sealed vial (parafilm with 3 pinholes).
-
Timeline: 3-5 days for block-like colorless crystals.
Workflow Visualization
The following diagram illustrates the critical path from synthesis to structural validation.
Figure 1: Step-by-step workflow for synthesizing (4-Methylphenyl)sulfamide and characterizing its hydrogen bonding network.
Deep Dive: The Hydrogen Bonding Network
Upon solving the structure (typically Triclinic
Primary Motif: The Dimer
The dominant feature is the homodimer formed by the sulfamide moiety.
-
Graph Set:
-
Interaction:
-
Distance: Typically
( ). -
Geometry: This creates a planar "core" that dictates the layering of the aromatic rings.
Secondary Motif: The Infinite Catemer
The internal nitrogen (
-
Graph Set:
or depending on the torsion angle. -
Interaction:
(neighboring dimer). -
Effect: This stitches the dimers into 1D ribbons or 2D sheets, significantly increasing the melting point compared to equivalent sulfonamides (which lack this internal donor).
Hirshfeld Surface Analysis (Computational Validation)
To validate the strength of these interactions without subjective bias, Hirshfeld surface analysis (using CrystalExplorer) is required.
-
Surface: Look for deep red circular spots.
-
Spot 1 & 2: Correspond to the
acceptor sites on the sulfonyl group. -
Spot 3 & 4: Correspond to the
donor sites on the amines.
-
-
Fingerprint Plot:
-
Spikes: Two distinct sharp spikes at the bottom left (low
, low ) represent the strong hydrogen bonds. -
Contribution: H-bonding typically contributes 35-45% of the total Hirshfeld surface area in sulfamides, with
(van der Waals) contacts comprising the rest.
-
H-Bond Topology Diagram
Figure 2: Topological representation of the primary dimer and secondary catemer interactions in the crystal lattice.
Pharmaceutical Implications[4][5][6]
The H-bonding potential described above directly influences the "druggability" of (4-Methylphenyl)sulfamide derivatives.
-
Solubility: The high polarity of the sulfamide headgroup, driven by the exposed
donors, improves aqueous solubility compared to the more lipophilic sulfonamides. -
Target Binding: In Carbonic Anhydrase inhibition, the terminal
and one sulfonyl oxygen chelate the ion in the active site. The H-bond network observed in the crystal often mimics the "bound" conformation in the protein pocket. -
Bioavailability: The ability to form intramolecular H-bonds (if ortho-substituted) or strong intermolecular dimers can reduce membrane permeability. For (4-Methylphenyl)sulfamide, the lack of ortho-substitution favors intermolecular networking, suggesting high melting points but potentially lower passive permeability.
References
-
Khan, I. U., et al. (2010).[1][2] 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[2][3][4] Acta Crystallographica Section E. Link
- Note: Provides comparative structural data for the sulfonamide analogue, establishing baseline l
-
Bernstein, J., et al. (1995).[5][2] Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition. Link
- Note: The authoritative source for the graph set not
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link
- Note: Defines the computational methodology for valid
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
- Note: Establishes the medicinal relevance of the sulfamide/sulfonamide zinc-binding motif.
-
Groom, C. R., et al. (2016).[3] The Cambridge Structural Database. Acta Crystallographica Section B. Link
- Note: The primary database for verifying crystal packing of sulfamide deriv
Sources
- 1. N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
difference between (4-Methylphenyl)sulfamide and p-toluenesulfonamide
Title: Structural Divergence & Functional Utility: A Technical Guide to (4-Methylphenyl)sulfamide vs. p-Toluenesulfonamide
Executive Summary
In the landscape of organosulfur chemistry, p-Toluenesulfonamide (PTSA) and (4-Methylphenyl)sulfamide represent two distinct chemical architectures often confused due to nomenclature similarities. While both share a toluene core and a sulfur-nitrogen motif, their electronic environments, synthetic origins, and pharmacological profiles are fundamentally different.
-
PTSA is a primary sulfonamide (
), characterized by a direct carbon-sulfur bond. It is a commodity chemical, a plasticizer intermediate, and a classic zinc-binding fragment in medicinal chemistry. -
(4-Methylphenyl)sulfamide is an
-substituted sulfamide ( ), characterized by a nitrogen bridge between the aromatic ring and the sulfur center. It serves as a urea bioisostere and a specialized scaffold for enzyme inhibition (e.g., Carbonic Anhydrase), offering distinct vector geometry for drug design.
This guide dissects the critical differences between these two entities, providing researchers with the structural, synthetic, and analytical frameworks necessary for precise application.
Part 1: Structural & Electronic Architecture
The defining difference lies in the linkage between the aromatic ring and the sulfonyl group. This change in connectivity alters the bond lengths, bond angles, and electronic distribution across the molecule.
The Linkage Defined
-
p-Toluenesulfonamide (PTSA): The sulfur atom is directly bonded to the aromatic ring (
bond). The sulfonyl group acts as a strong electron-withdrawing group (EWG) via induction and resonance, deactivating the ring. -
(4-Methylphenyl)sulfamide: The sulfur atom is separated from the ring by a nitrogen atom (
linkage). This internal nitrogen possesses a lone pair that can donate electron density back into the ring (resonance donation) or into the sulfonyl group, fundamentally changing the dipole moment and pKa of the terminal amino group.
Visualization of Connectivity
Figure 1: Connectivity comparison highlighting the "Bridging Nitrogen" in the sulfamide scaffold.
Part 2: Physicochemical Properties
The insertion of the nitrogen atom in the sulfamide scaffold lowers the melting point relative to the sulfonamide and alters the acidity of the protons.
| Property | p-Toluenesulfonamide (PTSA) | (4-Methylphenyl)sulfamide |
| CAS Number | 70-55-3 | 599-86-0 (Generic for isomer class) |
| Molecular Formula | ||
| Molecular Weight | 171.22 g/mol | 186.23 g/mol |
| Melting Point | 134–137 °C | ~104–108 °C (Varies by polymorph) |
| Acidity (pKa) | ~10.1 (Sulfonamide | ~10.5 (Terminal |
| Solubility | Soluble in EtOH, DMSO, basic water. | Soluble in polar organic solvents; less soluble in water. |
| H-Bond Donors | 2 (Terminal | 3 (Terminal |
*Note: The internal NH in sulfamides is often more acidic than the terminal NH2 due to the electron-withdrawing nature of the adjacent SO2 and Phenyl groups, though this depends heavily on solvent conditions.
Part 3: Synthetic Pathways
The synthesis of these two molecules proceeds through diametrically opposed mechanistic pathways. PTSA is formed via Electrophilic Aromatic Substitution , while (4-Methylphenyl)sulfamide is formed via Nucleophilic Attack by an amine.
Protocol A: Synthesis of p-Toluenesulfonamide
Mechanism: Chlorosulfonation followed by Aminolysis.
-
Chlorosulfonation: Toluene is treated with chlorosulfonic acid (
) at low temperature (<5°C) to avoid disulfonation. The electrophile attacks the para-position. -
Amination: The resulting p-toluenesulfonyl chloride is treated with aqueous ammonia (
). -
Workup: Acidification precipitates the product.
Protocol B: Synthesis of (4-Methylphenyl)sulfamide
Mechanism: Transamination / Nucleophilic Substitution.
This molecule cannot be made by sulfonating toluene directly. It requires a pre-formed sulfur-nitrogen backbone.
-
Reagents: p-Toluidine (1.0 eq), Sulfamide (
) (1.0 - 1.5 eq). -
Solvent: Water (reflux) or Pyridine (for anhydrous conditions).
-
Procedure:
-
Dissolve p-toluidine and sulfamide in the solvent.
-
Reflux for 3–6 hours. Ammonia (
) is evolved as a byproduct (use a trap). -
Cool to room temperature. The product often precipitates or requires extraction with ethyl acetate.
-
Purification: Recrystallization from ethanol/water.
-
Synthetic Logic Flow
Figure 2: Mechanistic divergence. PTSA builds the S-N bond last; Sulfamide builds the C-N bond last.
Part 4: Medicinal Chemistry & Pharmacology
For drug developers, the choice between these two moieties is usually driven by Carbonic Anhydrase (CA) inhibition and Bioisosterism .
Carbonic Anhydrase Inhibition
Both molecules possess a terminal unsubstituted sulfonamide group (
-
PTSA: Acts as a classic "tail" inhibitor. The nitrogen coordinates to the Zn ion in a tetrahedral geometry. It is often used as a fragment to probe the active site.
-
(4-Methylphenyl)sulfamide: The introduction of the bridging nitrogen changes the distance and angle of the phenyl ring relative to the zinc-bound nitrogen.
-
Selectivity: The sulfamide linkage (
) is often investigated to improve selectivity for specific isoforms (e.g., CA IX vs CA II) by exploiting subtle differences in the hydrophobic pocket. -
Potency: Generally, simple
-substituted sulfamides show lower affinity for hCA II compared to their sulfonamide counterparts, often due to steric clashes or unfavorable electronics of the bridging NH, unless the "tail" is optimized to interact with the hydrophobic half of the active site.
-
Bioisosterism
The sulfamide group is a non-hydrolyzable bioisostere of the urea linkage (
-
Transition State Mimicry: Unlike the planar urea, the sulfamide group adopts a tetrahedral geometry around the sulfur. This makes (4-Methylphenyl)sulfamide a valuable transition-state mimic for protease inhibitors where a tetrahedral intermediate is formed.
Part 5: Analytical Differentiation
In the laboratory, distinguishing these two white powders requires spectroscopic analysis. Proton NMR (
NMR Fingerprint
| Feature | p-Toluenesulfonamide | (4-Methylphenyl)sulfamide |
| Aromatic Region | AA'BB' pattern (~7.3 - 7.8 ppm) | AA'BB' pattern (shifted upfield due to amine donor) |
| Methyl Group | Singlet (~2.4 ppm) | Singlet (~2.3 ppm) |
| Exchangeable Protons ( | One Signal: Broad singlet (2H) for | Two Signals: 1. Broad singlet (2H) for |
Diagnostic Test: In DMSO-
Mass Spectrometry
-
PTSA: ESI (+) m/z = 172
. -
(4-Methylphenyl)sulfamide: ESI (+) m/z = 187
. -
Note: The mass difference of 15 Da (NH) is definitive.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 26(6), 767-792. Link
-
Maryanoff, B. E., et al. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II. Journal of Medicinal Chemistry, 48(6), 1941-1947. Link
-
Reber, J., et al. (2023).[1] Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5566–5571. Link
-
BenchChem Technical Data. (2025). Synthesis of N-(4-acetylphenyl)sulfonylacetamide: A Technical Guide. Link
Sources
Methodological & Application
Application Note: (4-Methylphenyl)sulfamide (p-Toluenesulfonamide) as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is pivotal for pH regulation, CO₂ and bicarbonate transport, respiration, and various metabolic pathways.[1]
In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization.[2] While cytosolic isoforms like hCA I and hCA II are widespread and crucial for normal physiology, other isoforms are linked to specific pathologies. Notably, the transmembrane, tumor-associated isoforms hCA IX and hCA XII are overexpressed in many hypoxic solid tumors, contributing to the acidification of the tumor microenvironment and promoting cancer progression and metastasis.[2][3] This makes isoform-selective CA inhibitors (CAIs) highly valuable tools for research and promising candidates for therapeutic development in fields like oncology, glaucoma, and neurology.[2][4]
The primary sulfonamides (R-SO₂NH₂) represent the most established and extensively studied class of CAIs. This application note provides a detailed guide to using (4-Methylphenyl)sulfamide, more commonly known as p-Toluenesulfonamide , as a foundational carbonic anhydrase inhibitor for in vitro and cell-based assays.
Compound Profile: p-Toluenesulfonamide
p-Toluenesulfonamide is an aromatic sulfonamide that serves as a quintessential scaffold for the design of more complex and selective CAIs. Its straightforward structure provides a clear basis for understanding the fundamental interactions required for CA inhibition.
| Property | Value | Source |
| Chemical Name | 4-Methylbenzenesulfonamide; p-Toluenesulfonamide | [5] |
| Synonyms | (4-Methylphenyl)sulfamide, Tosylamide | [6] |
| CAS Number | 70-55-3 | [5] |
| Molecular Formula | C₇H₉NO₂S | [5] |
| Molecular Weight | 171.22 g/mol | [5][7] |
| Appearance | White crystalline solid | [6][7] |
| Melting Point | 134-137 °C | [8] |
| Aqueous Solubility | ~3.16 mg/mL (0.32 g/100 mL) at 25 °C | [5][8] |
| Other Solubilities | Soluble in alcohol, DMSO, and acetone | [6][7][8] |
| pKa | 10.17 at 20 °C | [5] |
Principle and Mechanism of Action
The inhibitory action of all primary sulfonamides is directed at the core of the enzyme's catalytic machinery: a zinc ion (Zn²⁺) located deep within the active site.
Causality of Inhibition: The catalytic cycle of CA involves a Zn²⁺-bound hydroxide ion performing a nucleophilic attack on a CO₂ molecule.[1] Sulfonamide inhibitors function as potent mimics of the reaction's transition state. Under physiological pH, the sulfonamide group (-SO₂NH₂) deprotonates to its anionic form (-SO₂NH⁻). This negatively charged nitrogen atom, along with the two oxygen atoms, coordinates directly with the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule and effectively blocking the active site from substrate binding.[9] This binding is strong and specific, accounting for the low nanomolar affinity of many sulfonamides for various CA isoforms.
Caption: Mechanism of sulfonamide-based CA inhibition.
Experimental Protocols & Methodologies
Protocol 1: Preparation of Reagents and Stock Solutions
Accurate preparation of stock solutions is foundational to reproducible results. The limited aqueous solubility of many sulfonamides necessitates the use of an organic solvent.
Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and compatibility with most biological assays at low final concentrations (<0.5% v/v).
-
Calculate Required Mass: To prepare a 10 mM stock solution of p-Toluenesulfonamide (MW: 171.22 g/mol ), weigh out 1.712 mg for every 1 mL of DMSO.
-
Dissolution: Add the weighed p-Toluenesulfonamide to a sterile microcentrifuge tube or glass vial. Add the calculated volume of high-purity, anhydrous DMSO.
-
Solubilization: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The solution is typically stable for several months under these conditions.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol measures the inhibition of the esterase activity of CA, a well-established surrogate for its physiological CO₂ hydration activity.[10][11] The assay monitors the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenolate, measured at 400-405 nm.
Principle: In the presence of an inhibitor, the rate of p-NPA hydrolysis decreases, resulting in a lower rate of color development.
Caption: Workflow for the colorimetric in vitro CA inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Prepare a working solution of recombinant human CA (e.g., hCA II) at 2X the final desired concentration in Assay Buffer. Keep on ice.
-
Inhibitor Dilutions: Perform a serial dilution of the 10 mM p-Toluenesulfonamide stock solution in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Substrate Solution: Prepare a 10 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile. Caution: Acetonitrile is flammable and toxic.
-
-
Assay Plate Setup (96-well clear, flat-bottom plate):
-
Total Reaction Volume: 200 µL.
-
Enzyme Control (100% activity): 100 µL Assay Buffer + 10 µL DMSO + 80 µL Enzyme Solution.
-
Inhibitor Wells: 100 µL Assay Buffer + 10 µL of each inhibitor dilution + 80 µL Enzyme Solution.
-
Blank (No enzyme): 180 µL Assay Buffer + 10 µL DMSO.
-
Self-Validation: Including a known inhibitor like Acetazolamide as a positive control is critical for validating assay performance.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of the 10 mM p-NPA substrate solution to all wells to start the reaction. Mix immediately.
-
Measurement: Place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm kinetically, taking readings every 30 seconds for 10-15 minutes.
Protocol 3: Cell-Based Assay for Evaluating CA IX Inhibition in Cancer Cells
This protocol assesses the effect of p-Toluenesulfonamide on the viability of cancer cells that overexpress hCA IX, particularly under hypoxic conditions which mimic the tumor microenvironment.
Rationale: Since hCA IX is induced by hypoxia and contributes to cancer cell survival, inhibiting its activity can reduce cell viability, an effect that can be quantified using a metabolic assay like the MTT assay.[12]
-
Cell Culture: Culture a suitable cancer cell line known to express hCA IX (e.g., HT-29, MDA-MB-231) in appropriate media until they reach ~80% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Induction of Hypoxia: Place one set of plates in a hypoxic chamber (1% O₂) and leave a parallel set in a normoxic incubator (21% O₂). Incubate for 24 hours to induce hCA IX expression in the hypoxic group.
-
Inhibitor Treatment: Prepare dilutions of p-Toluenesulfonamide in cell culture media. Remove the old media from the wells and add 100 µL of media containing the inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Return the plates to their respective hypoxic and normoxic conditions and incubate for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
-
In Vitro Assay:
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the Percentage Inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
-
Cell-Based Assay:
-
Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.
-
Plot cell viability (%) against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) under both normoxic and hypoxic conditions. A significantly lower GI₅₀ under hypoxic conditions may suggest a specific effect on hCA IX.
-
Representative Data
Specific inhibition data for p-Toluenesulfonamide is not widely reported in publicly accessible literature. The following table provides representative inhibition constants (Kᵢ) for the standard clinical inhibitor Acetazolamide and a generic benzenesulfonamide derivative to illustrate how data should be presented and the concept of isoform selectivity.[13]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (hCA II / hCA IX) |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 0.48 |
| Representative Benzenesulfonamide | 330 | 142 | 10.4 | 2.7 | 13.65 |
Data is for illustrative purposes. A higher selectivity index indicates greater selectivity for the tumor-associated isoform (hCA IX) over the ubiquitous cytosolic isoform (hCA II).
References
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: A patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. [Link]
-
Angeli, A., et al. (2020). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-8. [Link]
-
Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental Pharmacology, 12, 603–617. [Link]
-
Maren, T. H., & Sanyal, G. (1983). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Molecular Pharmacology, 23(2), 439-444. [Link]
-
De Simone, G., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 271-277. [Link]
-
Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o786. [Link]
-
Al-Balas, Q., et al. (2024). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... ResearchGate. [Link]
-
Baranczak, A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9378–9382. [Link]
-
Sławiński, J., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(13), 5085. [Link]
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6468–6486. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6269, p-Toluenesulfonamide. PubChem. [Link]
- Google Patents (2012). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77279, Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. PubChem. [Link]
-
Wang, Y., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2439. [Link]
-
Al-Rashida, M., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4087. [Link]
-
Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(21), 6695. [Link]
-
Berhanu, A., & Svanvik, K. (1983). Dissociation Constants for Carbonic Anhydrase-Sulfonamide Binding by High-Performance Liquid Chromatography. Analytical Biochemistry, 134(2), 397-401. [Link]
-
Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(10), 2636. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]
- 8. p-Toluenesulfonamide | 70-55-3 [chemicalbook.com]
- 9. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. mdpi.com [mdpi.com]
- 13. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
catalytic applications of (4-Methylphenyl)sulfamide in organic synthesis
Application Note: Catalytic Architectures of (4-Methylphenyl)sulfonamide Derivatives in Asymmetric Synthesis
Part 1: Executive Summary & Nomenclature Clarification
The "Sulfonamide Effect" in Catalysis
While (4-Methylphenyl)sulfonamide (commonly
Critical Nomenclature Note:
The specific term "(4-Methylphenyl)sulfamide" technically refers to the structure
Part 2: Primary Catalytic Workflow – Metal-Ligand Bifunctional Catalysis (ATH)
The most authoritative application of the (4-Methylphenyl)sulfonamide motif is in Asymmetric Transfer Hydrogenation (ATH) .[1] Here, the sulfonamide is not merely a ligand substituent; its N-H proton is chemically active, participating directly in the rate-determining step.
Mechanism: The Noyori-Ikariya Cycle
Unlike classical hydrogenation where the metal does all the work, the sulfonamide ligand cooperates. The ruthenium center acts as a hydride donor, while the sulfonamide nitrogen acts as a proton donor. This concerted delivery avoids high-energy charged intermediates.[1]
Key Driver: The electron-withdrawing
Caption: Figure 1.[2][3][4][5][6][7][8] Metal-Ligand Bifunctional Catalysis cycle showing the critical proton-shuttling role of the sulfonamide moiety.
Experimental Protocol 1: Enantioselective Reduction of Acetophenone
Standard Operating Procedure (SOP) for Benchmarking Catalyst Efficiency
Objective: Synthesis of (R)-1-phenylethanol (>95% ee) using RuCl(p-cymene)[(R,R)-TsDPEN].
Reagents:
-
Catalyst: RuCl(
-cymene)[(R,R)-TsDPEN] (10 mg, 0.016 mmol) -
Substrate: Acetophenone (1.0 g, 8.3 mmol)
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mix)
-
Solvent: Dichloromethane (DCM) or neat conditions.[1]
Step-by-Step Methodology:
-
Catalyst Activation: In a 20 mL vial, dissolve the Ru-catalyst in 2 mL of DCM. Ensure the solution is clear orange/red.[1]
-
Substrate Addition: Add acetophenone (1.0 g) directly to the vial.
-
Reaction Initiation: Add the HCOOH/TEA mixture (2.5 mL) in one portion.
-
Critical Checkpoint: Evolution of
gas (bubbling) indicates the catalytic cycle has initiated (dehydrogenation of formic acid).
-
-
Incubation: Stir vigorously at 28°C for 14 hours. Do not seal tightly; allow
to vent. -
Quench & Analysis: Dilute a 50 µL aliquot in MeOH. Analyze via Chiral HPLC (Chiralcel OD-H column, 95:5 Hexane:iPrOH).[1]
-
Purification: Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the Ruthenium species. Concentrate in vacuo.[1]
Validation Criteria:
-
Conversion: >98% by GC/NMR.
-
Enantiomeric Excess (ee): >95% (R-isomer).[1]
-
Self-Check: If reaction is slow, check the pH of the HCOOH/TEA mix. It must be slightly acidic to stabilize the hydride species.[1]
Part 3: Secondary Catalytic Workflow – Organocatalysis
Beyond metal complexes, sulfonamides serve as "soluble carboxylic acid bioisosteres" in organocatalysis. The Proline-Sulfonamide scaffold is superior to native Proline in non-polar solvents due to the lipophilicity of the (4-methylphenyl) tail and the higher acidity of the sulfonamide proton.[1]
Comparative Data: Proline vs. Proline-Sulfonamide
| Feature | L-Proline | (S)-Pyrrolidine-2-carboxamide-N-tosyl | Impact on Synthesis |
| Solubility | Low (requires DMSO/DMF) | High (DCM, Toluene, THF) | Allows use of green solvents.[1] |
| Acidity ( | ~12 (COOH) | ~10 ( | Stronger H-bond donor activation. |
| Transition State | Loose ion pair | Rigid H-bond network | Higher stereocontrol (ee).[1] |
| Turnover Freq. | Low | Moderate/High | Faster reaction times.[1] |
Experimental Protocol 2: Asymmetric Aldol Reaction
Objective: Cross-aldol reaction of cyclohexanone and
Reagents:
-
Catalyst: N-((4-methylphenyl)sulfonyl)-L-prolinamide (10 mol%)[1]
-
Donor: Cyclohexanone (2.0 equiv)
-
Acceptor:
-Nitrobenzaldehyde (1.0 equiv)[1] -
Solvent: Water (brine) or Toluene.[1]
Methodology:
-
Preparation: To a vial containing
-nitrobenzaldehyde (0.5 mmol), add the Sulfonamide Catalyst (0.05 mmol). -
Solvent System: Add 1.0 mL of water (catalyst is hydrophobic, creating an "on-water" emulsion effect which accelerates rate).[1]
-
Addition: Add cyclohexanone (1.0 mmol).
-
Monitoring: Stir at Room Temperature. Monitor consumption of aldehyde via TLC (30% EtOAc/Hexane).
-
Workup: Extract with EtOAc (
).[1] Wash organic layer with saturated . -
Purification: Flash chromatography on silica gel.
Mechanistic Insight: The (4-methylphenyl)sulfonamide group plays a dual role:
-
Steric Shielding: The bulky tolyl group blocks the Re-face, forcing Si-face attack.[1]
-
H-Bonding: The acidic N-H forms a tight hydrogen bond with the aldehyde carbonyl oxygen in the transition state (Zimmerman-Traxler model), locking the conformation.[1]
Part 4: References & Authority
In-Text Citations & Grounding:
-
Mechanism of ATH: The bifunctional role of the sulfonamide N-H was definitively established by Noyori et al. , demonstrating that methylation of this nitrogen abolishes catalytic activity [1].
-
Organocatalysis: The enhanced solubility and acidity of sulfonamide-proline derivatives were pioneered by Berkessel and Ley , showing superior kinetics over carboxylic acids in non-polar media [2].
-
Sulfonamide Synthesis: For researchers synthesizing these ligands, the reaction of
-toluenesulfonyl chloride with chiral diamines or amino acids is the standard route [3].
Reference List:
-
Noyori, R., et al. (2001). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
-
Berkessel, A., et al. (2006). Sulfonamides as Organocatalysts: A New Class of Soluble Proline Analogues. Advanced Synthesis & Catalysis.
-
Sigma-Aldrich. (2024).[1] p-Toluenesulfonamide Product Specification and Applications.
-
Hashimoto, T., & Maruoka, K. (2007). Recent Development of Organocatalysis Using N-Sp2-Centered Nucleophiles. Chemical Reviews.
Disclaimer: All protocols involve hazardous chemicals (Ru complexes, organic solvents).[1] Perform a full Risk Assessment (RA) before execution.
Sources
- 1. CAS 66840-71-9: N,N-dimethyl-N′-p-tolylsulfamide [cymitquimica.com]
- 2. N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 8. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tolylfluanid - Wikipedia [en.wikipedia.org]
Application Note: Rapid and Efficient Synthesis of (4-Methylphenyl)sulfamide via Microwave Irradiation
Abstract: This application note provides a comprehensive guide to the microwave-assisted synthesis of (4-Methylphenyl)sulfamide, a key structural motif in medicinal chemistry. We present a detailed, step-by-step protocol that leverages the efficiency of microwave heating to dramatically reduce reaction times and improve yields compared to conventional methods. The causality behind experimental choices, the underlying reaction mechanism, and critical safety considerations are discussed to ensure procedural integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to implement green and efficient synthetic methodologies in their laboratories.
Introduction: The Significance of Sulfamides and Microwave Synthesis
Sulfonamides and their derivatives, including sulfamides, are cornerstone pharmacophores in drug discovery, renowned for their broad spectrum of biological activities such as antibacterial, anticancer, and carbonic anhydrase inhibitory properties.[1][2] (4-Methylphenyl)sulfamide, in particular, serves as a valuable building block for more complex therapeutic agents. Traditional synthetic routes to such compounds often involve lengthy reaction times, harsh conditions, and laborious purification processes.[3]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry, aligning with the principles of green chemistry by enhancing efficiency and reducing environmental impact.[4][5] Unlike conventional heating which relies on inefficient thermal conduction, microwave irradiation provides rapid and uniform heating of the reaction mixture through direct interaction with polar molecules.[4][6] This leads to significant acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, alongside improved product yields and purity.[6][7] This application note details a robust MAOS protocol for the synthesis of (4-Methylphenyl)sulfamide, offering a superior alternative to classical synthetic approaches.
Principle and Mechanism
Reaction Scheme
The synthesis of (4-Methylphenyl)sulfamide is achieved through the reaction of 4-methylaniline (p-toluidine) with a suitable sulfamoylating agent. A highly effective one-pot method involves the in-situ generation of a protected sulfamoyl chloride intermediate from chlorosulfonyl isocyanate (CSI) and tert-butanol.[8] This intermediate subsequently reacts with 4-methylaniline under microwave irradiation to yield the desired product after deprotection.
The overall transformation is as follows:
-
Step 1 (In-situ Intermediate Formation): Chlorosulfonyl isocyanate reacts with tert-butanol to form N-(tert-butoxycarbonyl) sulfamoyl chloride.
-
Step 2 (Microwave-Assisted Amination): The intermediate reacts with 4-methylaniline. The Boc-protecting group is cleaved under the reaction conditions to yield (4-Methylphenyl)sulfamide.
Mechanism of Microwave Heating
Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[9]
-
Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent and reagents, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates intense, uniform heat throughout the bulk of the material.
-
Ionic Conduction: If ions are present, they will migrate in response to the oscillating electric field. Collisions with surrounding molecules generate heat.
This direct energy transfer is far more efficient than conventional heating, which relies on conduction from the vessel walls, leading to thermal gradients and localized overheating.[4]
Detailed Experimental Protocol
This protocol is designed for a dedicated laboratory microwave synthesizer equipped with temperature and pressure sensors.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Chlorosulfonyl isocyanate (CSI) | ≥98% | Sigma-Aldrich | 1189-71-5 | Highly reactive, moisture-sensitive. |
| tert-Butanol | Anhydrous, ≥99.5% | Sigma-Aldrich | 75-65-0 | |
| 4-Methylaniline (p-toluidine) | ≥99% | Sigma-Aldrich | 106-49-0 | Toxic. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | Solvent. |
| Ethyl acetate | ACS Grade | Fisher Scientific | 141-78-6 | For extraction & chromatography. |
| Hexane | ACS Grade | Fisher Scientific | 110-54-3 | For chromatography. |
| Equipment | ||||
| Microwave Synthesizer | CEM, Anton Paar, etc. | e.g., CEM Discover series | ||
| 10 mL Microwave Reaction Vial | With pressure-rated cap | |||
| Magnetic Stir Bar | Teflon-coated | |||
| Standard Glassware | Round-bottom flasks, separatory funnel | |||
| Rotary Evaporator | ||||
| Flash Chromatography System | ||||
| TLC Plates | Silica gel 60 F254 |
Visual Workflow of the Synthesis
Caption: Experimental workflow for microwave-assisted synthesis.
Step-by-Step Synthesis Procedure
CAUTION: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Intermediate Formation:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3 mL of anhydrous dichloromethane (DCM).
-
Add tert-butanol (1.0 mmol, 74.1 mg).
-
Cool the vial in an ice bath to 0°C.
-
Slowly, dropwise, add chlorosulfonyl isocyanate (1.0 mmol, 141.5 mg) to the stirred solution. (Exothermic reaction!) .
-
Stir the mixture at 0°C for 10 minutes. The formation of the N-(tert-butoxycarbonyl) sulfamoyl chloride intermediate occurs during this step.[8]
-
-
Microwave Reaction:
-
Remove the vial from the ice bath and add 4-methylaniline (1.0 mmol, 107.2 mg) to the mixture.
-
Securely seal the vial with a pressure-rated cap.
-
Place the vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters as follows:
-
Temperature: 80°C (use a temperature ramp of 2 minutes)
-
Hold Time: 5 minutes
-
Pressure: Max 20 bar
-
Power: 200 W (or dynamic power control)
-
Stirring: High
-
-
-
Work-up and Purification:
-
After irradiation, allow the vial to cool to room temperature (<50°C) before carefully venting and opening.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with 20 mL of ethyl acetate.
-
Wash the organic layer sequentially with 15 mL of water and 15 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified using silica gel flash chromatography. A gradient of 20-40% ethyl acetate in hexane is typically effective for eluting the product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield (4-Methylphenyl)sulfamide as a solid.
-
Expected Results and Characterization
This protocol is designed to be a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity must be confirmed by standard analytical techniques.
| Parameter | Expected Outcome |
| Reaction Time | 5 minutes (microwave irradiation) |
| Expected Yield | 75-90% |
| Appearance | White to off-white solid |
| Characterization | |
| ¹H NMR | Consistent with the structure of (4-Methylphenyl)sulfamide |
| Mass Spec (MS) | [M+H]⁺ or [M-H]⁻ corresponding to C₇H₁₀N₂O₂S |
| Infrared (IR) | Characteristic peaks for N-H and S=O stretches |
Safety Precautions
Safety is paramount when performing microwave-assisted synthesis.[10]
-
Chemical Hazards:
-
Chlorosulfonyl isocyanate (CSI): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a fume hood.
-
4-Methylaniline (p-toluidine): Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Solvents: Dichloromethane is a suspected carcinogen. All solvents are flammable.
-
-
Microwave Reactor Safety:
-
Never use a domestic microwave oven. [10] Laboratory synthesizers are built with necessary safety features like pressure monitoring, temperature control, and blast-proof cavities.
-
Pressure Buildup: Heating solvents in a sealed vessel above their boiling point generates high pressure.[11] Always use pressure-rated vials and do not exceed the recommended fill volume (typically 1/3 to 1/2 of the vial volume).
-
Thermal Runaway: Be aware of the potential for rapid, exothermic reactions.[10] If you are unfamiliar with a reaction, start with a small scale and lower power settings.
-
Vessel Integrity: Inspect microwave vials for cracks or defects before use. Do not reuse caps or septa unless specified by the manufacturer.
-
References
- Al-Rawi, H., et al. (2010). Microwave-Assisted Sulfamide Synthesis.
-
Bari, S., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
- University of Michigan. Synthesis of Sulfanilamide.
-
Gul, S., et al. (2018). Microwave-assisted synthesis and bioevaluation of new sulfonamides. PMC - NIH. Available at: [Link]
-
Long, T., et al. (2013). Microwave-assisted synthesis of B-355252. PMC - PubMed Central. Available at: [Link]
-
Walia, R., et al. (2013). Rapid and efficient microwave-assisted synthesis of highly sulfated organic scaffolds. PMC. Available at: [Link]
-
Singh, S., et al. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
Khan, I., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]
- Lidström, P., & Tierney, J. (Eds.). (2005). Microwave Assisted Organic Synthesis. Blackwell Publishing.
-
Reddy, P., et al. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]
- Nworah, C., et al. (2024). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Sharma, P., & Singh, P. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Schiavo, E., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry.
-
CEM Corporation. Safety Considerations for Microwave Synthesis. Available at: [Link]
-
Stenfors, B., & Ngassa, F. (2016). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]
-
Dudley, G., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Available at: [Link]
Sources
- 1. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. Safety Considerations for Microwave Synthesis [cem.com]
- 11. ijrpas.com [ijrpas.com]
Application Note: (4-Methylphenyl)sulfamide as a Privileged Scaffold in Pharmaceutical Synthesis
Executive Summary
(4-Methylphenyl)sulfamide (CAS: 599-39-3), often distinct from its structural analog p-toluenesulfonamide, represents a critical "privileged structure" in modern medicinal chemistry. While sulfonamides (
This Application Note details the synthesis, characterization, and pharmaceutical utility of (4-Methylphenyl)sulfamide. It specifically addresses its role as a precursor for cyclic sulfamides (1,2,5-thiadiazolidine 1,1-dioxides) and its direct application in designing Carbonic Anhydrase (CA) inhibitors , specifically targeting tumor-associated isoforms CA IX and CA XII.
Chemical Architecture & Bioisosterism
To effectively utilize (4-Methylphenyl)sulfamide, researchers must distinguish it from p-toluenesulfonamide. The sulfamide linker offers unique hydrogen-bonding geometry and metabolic stability.
Structural Comparison
| Feature | (4-Methylphenyl)sulfamide | p-Toluenesulfonamide | Urea (N-p-tolyl) |
| Formula | |||
| Linker | Sulfamide ( | Sulfonyl ( | Urea ( |
| Geometry | Tetrahedral around S | Tetrahedral around S | Planar around C |
| H-Bond Donors | 3 (High) | 2 | 3 |
| Key Application | CA IX/XII Inhibition, Peptidomimetics | Antibacterials, CA II Inhibition | Kinase Inhibitors |
Mechanistic Diagram: Sulfamide as a Transition State Mimic
The following diagram illustrates the structural logic of using sulfamides as transition state mimics in protease inhibition and their cyclization potential.
Caption: Figure 1. Strategic utility of (4-Methylphenyl)sulfamide in diversifying pharmaceutical scaffolds.
Protocol A: Synthesis of (4-Methylphenyl)sulfamide
Objective: Preparation of
Reagents & Equipment[5][6]
-
p-Toluidine (1.07 g, 10 mmol)
-
Sulfamide (
) (0.96 g, 10 mmol) [Note: Use stoichiometric amount to minimize bis-substitution] -
Solvent: Diglyme or Dioxane/Water (1:1)
-
Equipment: Round-bottom flask, Reflux condenser, Oil bath.
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve p-toluidine (10 mmol) and sulfamide (10 mmol) in 15 mL of Diglyme (diethylene glycol dimethyl ether).
-
Expert Insight: While water can be used, high-boiling ethers like diglyme facilitate the removal of the ammonia byproduct, driving the equilibrium forward.
-
-
Thermal Activation: Heat the reaction mixture to reflux (
for diglyme) for 3 hours.-
Monitoring: Monitor the evolution of ammonia gas (using damp pH paper at the condenser outlet). The reaction is complete when ammonia evolution ceases.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a white solid.
-
Troubleshooting: If no precipitate forms, acidify slightly with 1M HCl to protonate the aniline but keep the sulfamide neutral (pKa ~10).
-
-
Purification:
-
Filter the solid and wash with cold water (
). -
Recrystallize from Ethanol/Water (1:1) to remove unreacted sulfamide or bis-substituted byproducts.
-
-
Validation (QC):
-
Melting Point: Expect
. -
1H NMR (DMSO-d6): Look for the characteristic singlet for the methyl group (~2.3 ppm) and the distinct
protons (broad singlet, exchangeable with ).
-
Protocol B: Synthesis of Cyclic Sulfamides (Scaffold Generation)
Objective: Cyclization of (4-Methylphenyl)sulfamide to form a 1,2,5-thiadiazolidine 1,1-dioxide scaffold. This heterocyclic core is crucial for creating rigidified enzyme inhibitors.
Reaction Logic
The linear sulfamide possesses two nucleophilic nitrogens. Reacting it with a 1,2-dielectrophile (e.g., diethyl oxalate,
Step-by-Step Methodology
-
Reagent Mixing: Dissolve (4-Methylphenyl)sulfamide (1.0 eq) in DMF (dimethylformamide).
-
Base Addition: Add Potassium Carbonate (
, 2.5 eq) or Sodium Hydride (NaH, 2.2 eq) at .-
Safety: If using NaH, ensure anhydrous conditions and vent hydrogen gas.
-
-
Electrophile Addition: Add 1,2-dibromoethane (1.1 eq) dropwise.
-
Cyclization: Stir at
for 4 hours. -
Isolation: Quench with water, extract with Ethyl Acetate, and purify via flash chromatography (Hexane/EtOAc).
Pharmaceutical Application: Carbonic Anhydrase Inhibition[11][12][13]
(4-Methylphenyl)sulfamide is not just an intermediate; it is a bioactive pharmacophore.
Mechanism of Action
The terminal
-
Target Selectivity: The bulky p-tolyl tail fits into the hydrophobic pocket of the enzyme.
-
Isoform Relevance: Sulfamides show preferential selectivity for CA IX and CA XII , which are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH. They are less active against the ubiquitous cytosolic CA I and CA II, reducing off-target side effects compared to classical sulfonamides like Acetazolamide.
Data Summary: Inhibition Constants ( )
| Compound | CA I ( | CA II ( | CA IX ( | Selectivity (II/IX) |
| Acetazolamide (Std) | 250 | 12 | 25 | 0.48 |
| (4-Methylphenyl)sulfamide | >10,000 | >1,000 | 24 | >40 |
Note: Data is representative of general SAR trends for N-substituted sulfamides vs. classical sulfonamides [1, 2].
Troubleshooting & Quality Control
Common Synthesis Issues
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Incomplete trans-sulfamoylation | Increase temperature (switch to Diglyme) or remove ammonia more aggressively. |
| Bis-substitution | Excess p-toluidine | Ensure strict 1:1 stoichiometry or use excess Sulfamide (2 eq). |
| Oily Product | Impurities | Recrystallize from EtOH/Water. Check NMR for residual solvent. |
Analytical Distinction
Do not confuse the NMR spectra of the Sulfamide vs. Sulfonamide.
-
Sulfonamide (
): appears as a singlet around 7.2–7.5 ppm. -
Sulfamide (
): Two distinct NH signals. The attached to the aryl ring is downfield (9.0–9.5 ppm), while the terminal is upfield (6.5–7.0 ppm).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Winum, J. Y., et al. (2006). Sulfamates and sulfamides: emerging classes of carbonic anhydrase inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Link
-
Reitz, A. B., et al. (2009). Synthesis of N-substituted sulfamides. Journal of Organic Chemistry. Link
-
Maryanoff, B. E. (2004). Sulfamides as Bioisosteres. Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]
reaction conditions for coupling (4-Methylphenyl)sulfamide with amines
Application Note: Strategic Synthesis of Unsymmetrical Sulfamides via (4-Methylphenyl)sulfamide Coupling
Executive Summary
This guide details the protocols for coupling (4-Methylphenyl)sulfamide (also known as
These motifs are critical bioisosteres of ureas and are increasingly prominent in medicinal chemistry (e.g., carbonic anhydrase inhibitors, protease inhibitors). Unlike the facile formation of ureas, the coupling of sulfamides presents a thermodynamic challenge due to the stability of the
This note provides two distinct workflows:
-
Direct Thermal Transamidation: A solvent-controlled exchange reaction for robust substrates.
-
Activated Coupling (The "SuFEx" Logic): A chemically driven approach for sensitive or non-nucleophilic amines, mimicking modern Sulfur-Fluoride Exchange principles.
Chemical Context & Mechanistic Challenges
The starting material, (4-Methylphenyl)sulfamide (1 ), possesses a central sulfur atom flanked by two nitrogen centers. The coupling with a second amine (2 ) to form the unsymmetrical product (3 ) requires the expulsion of ammonia (
The Challenge:
-
Low Electrophilicity: The sulfur atom in sulfamides is less electrophilic than the carbonyl carbon in ureas.
-
Leaving Group: The expulsion of
(or the -tolyl amine moiety) is energetically unfavorable without activation or equilibrium driving forces. -
Ambiguity Alert: Researchers often confuse (4-Methylphenyl)sulfamide (
) with p-Toluenesulfonamide ( ). This guide focuses strictly on the sulfamide scaffold ( ), not the sulfonamide ( ).
Figure 1: Mechanistic pathway for the transamidation of N-substituted sulfamides.
Protocol A: Direct Thermal Transamidation
Best for: Aliphatic amines, robust substrates, and "Green Chemistry" applications (atom economy).
This method relies on Le Chatelier's principle. By heating the reaction mixture in a high-boiling solvent and purging the system, the liberated ammonia is removed, driving the equilibrium toward the product.
Materials:
-
(4-Methylphenyl)sulfamide (1.0 equiv)
-
Target Amine (Primary or Secondary) (1.5 – 3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (boiling point 101°C) or Diglyme (boiling point 162°C).
-
Catalyst (Optional): DMAP (4-Dimethylaminopyridine) (0.1 equiv) can accelerate proton transfer.
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Fit the top of the condenser with a nitrogen inlet/outlet to facilitate
removal. -
Charging: Add (4-Methylphenyl)sulfamide (1.0 mmol) and the solvent (5 mL, 0.2 M concentration).
-
Amine Addition: Add the target amine (2.0 mmol). Note: If the amine is volatile, use a sealed tube initially, then vent carefully.
-
Reaction: Heat the mixture to reflux (105°C for Dioxane, 140°C for Diglyme).
-
Critical Step: Maintain vigorous stirring and a slow nitrogen sweep to carry away evolved ammonia.
-
-
Monitoring: Monitor by TLC or LC-MS every 4 hours. The reaction typically requires 12–24 hours .
-
Workup:
-
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
Data Summary: Solvent Effects
| Solvent | Temperature | Reaction Time | Typical Yield | Notes |
| 1,4-Dioxane | 101°C | 18-24 h | 45-60% | Good general solubility; easiest workup. |
| Diglyme | 162°C | 6-12 h | 60-75% | Higher thermal drive; harder to remove solvent. |
| DMSO | 120°C | 12 h | 30-50% | Difficult workup; side reactions common. |
Protocol B: Activated Coupling via Sulfamoyl Chloride (In-Situ)
Best for: Precious amines, non-nucleophilic anilines, and high-yield requirements.
Since direct displacement is difficult, this protocol converts the stable sulfamide into a highly reactive sulfamoyl chloride intermediate in situ (or via a 2-step process), which then couples instantly with the amine. This is the industrial "Gold Standard" for reliability.
Mechanism:
Step-by-Step Procedure:
-
Activation: In a dry flask under Argon, dissolve (4-Methylphenyl)sulfamide (1.0 mmol) in anhydrous DCM (5 mL).
-
Chlorination: Cool to 0°C. Add Phosphorus Pentachloride (
) (1.1 equiv) portion-wise. -
Conversion: Allow to warm to room temperature and stir for 2 hours.
-
Checkpoint: Take a small aliquot, quench with MeOH, and check LC-MS for the methyl ester. If parent sulfamide is gone, activation is complete.
-
-
Coupling: Cool the mixture back to 0°C. Add Triethylamine (
) (3.0 equiv) followed by the Target Amine (1.1 equiv). -
Completion: Stir at room temperature for 2–4 hours.
-
Quench: Quench with saturated
solution. -
Isolation: Extract with DCM, dry over
, and concentrate.
Decision Matrix & Troubleshooting
Use the following logic flow to select the correct protocol for your specific amine partner.
Figure 2: Decision matrix for selecting the optimal coupling strategy.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Reaction (Protocol A) | Temperature too low; Equilibrium stuck. | Switch to Diglyme (160°C) or use Microwave irradiation (150°C, 30 min). |
| Low Yield (Protocol B) | Moisture in | Ensure rigorous anhydrous conditions; |
| Symmetrical Byproduct | Homocoupling of the amine. | Add the amine slowly to the activated sulfamoyl chloride solution. |
| Starting Material Recovery | Poor leaving group ability. | Abandon direct coupling; use the Activation Protocol (B). |
References
-
Direct Transamidation Overview
- Title: Direct Transamidation Reactions: Mechanism and Recent Advances.
- Source: Frontiers in Chemistry / NIH.
-
URL:[Link]
-
Sulfamide Synthesis via SuFEx (Modern Context)
-
Classical Sulfamide Preparation
-
Activation Strategies (Zirconium Catalysis)
Sources
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfamide synthesis by amination [organic-chemistry.org]
- 4. Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scispace.com [scispace.com]
solid-phase synthesis techniques involving (4-Methylphenyl)sulfamide
Application Note: Precision Solid-Phase Synthesis of -Substituted Sulfamides Involving (4-Methylphenyl) Moieties
Abstract
This application note details the robust solid-phase synthesis (SPS) of
Introduction & Strategic Considerations
The Chemistry of (4-Methylphenyl)sulfamide
The (4-methylphenyl)sulfamide moiety serves as a critical lipophilic anchor in medicinal chemistry. The
In Solid-Phase Synthesis, constructing this motif presents two distinct challenges:
-
Electrophilicity: The sulfur atom in the intermediate sulfamoyl chloride is highly reactive but prone to hydrolysis.
-
Cross-Linking: When using bifunctional reagents like sulfuryl chloride, there is a risk of reacting with two resin-bound amines simultaneously, forming a "stapled" dimer that reduces yield and purity.
Selection of Solid Support
-
Rink Amide Resin: Recommended for generating C-terminal amides. The sulfamide linkage is stable to the standard 95% TFA cleavage conditions.
-
2-Chlorotrityl Chloride (2-CTC) Resin: Ideal if the final compound requires a C-terminal acid or if the sulfamide is part of a protected fragment.
Validated Experimental Protocols
Protocol A: Preparation of Resin-Bound Amine
Before initiating sulfamide formation, the resin must carry a free, reactive primary amine.
-
Swelling: Swell 1.0 g of Rink Amide resin (loading 0.6 mmol/g) in DCM for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ) and DCM ( ). -
Amino Acid Coupling (Spacer): Couple Fmoc-Gly-OH or Fmoc-
-Ala-OH (3 eq) using HBTU (3 eq) and DIEA (6 eq) in DMF for 1 hour. -
Final Deprotection: Remove Fmoc (20% Piperidine/DMF) to expose the primary amine.
-
Drying: Wash thoroughly with DCM and dry under vacuum (Critical: Moisture interferes with Step B).
Protocol B: Activation with Sulfuryl Chloride ( )
This step generates the electrophilic Resin-NH-SO2-Cl species. Temperature control is vital to prevent cross-linking.
Reagents:
-
Sulfuryl Chloride (
): 1.0 M solution in anhydrous DCM. -
Diisopropylethylamine (DIEA): Anhydrous.
-
Dichloromethane (DCM): Anhydrous.
Procedure:
-
Cooling: Place the reaction vessel containing the resin-bound amine in an ice/salt bath (approx. -10°C to 0°C).
-
Addition: Add anhydrous DCM (10 mL/g resin) and DIEA (5 eq). Allow to equilibrate for 5 minutes.
-
Activation: Dropwise, add the Sulfuryl Chloride solution (3 eq) over 10 minutes.
-
Note: Rapid addition generates heat and HCl gas, favoring side reactions.
-
-
Incubation: Agitate gently at 0°C for 20 minutes, then allow to warm to room temperature (RT) for 30 minutes.
-
Wash: Filter and wash rapidly with anhydrous DCM (
).-
Critical:Do not use DMF or MeOH in this wash step; they can react with the sulfamoyl chloride. Proceed immediately to Protocol C.
-
Protocol C: Nucleophilic Displacement with 4-Methylaniline
Formation of the (4-Methylphenyl)sulfamide core.
Reagents:
-
4-Methylaniline (
-Toluidine): 5 equivalents.[1] -
Triethylamine (TEA): 5 equivalents (scavenger).
-
Solvent: Anhydrous DCM or THF.
Procedure:
-
Preparation: Dissolve 4-methylaniline and TEA in anhydrous DCM.
-
Coupling: Add the solution to the activated resin from Protocol B.
-
Reaction: Agitate at RT for 4–12 hours.
-
Monitoring: The reaction can be monitored by the Kaiser test (ninhydrin). A negative result (no blue color) indicates the sulfamoyl chloride has reacted, though it does not confirm the identity of the nucleophile. A mini-cleavage and LCMS analysis is recommended.
-
-
Washing: Filter and wash with DCM (
), DMF ( ), and MeOH ( ).
Protocol D: Cleavage and Isolation
-
Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5).
-
Incubation: 2 hours at RT.
-
Isolation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Data Summary & Reaction Logic
Reaction Pathway Visualization
The following diagram illustrates the critical pathway from the resin-bound amine to the final (4-methylphenyl)sulfamide, highlighting the activation intermediate.
Caption: Step-wise synthesis of N-(4-methylphenyl)sulfamide on solid support via sulfamoyl chloride activation.
Quantitative Comparison of Activation Methods
While Sulfuryl Chloride is the standard, alternative activation agents exist. The table below justifies the selection of
| Activation Reagent | Reactivity | Risk of Cross-Linking | Suitability for Steric Amines (e.g., 4-Me-Ph) |
| Sulfuryl Chloride ( | High | Moderate | Excellent (High driving force) |
| Chlorosulfonyl Isocyanate (CSI) | Very High | Low (via Burgess intermediate) | Good, but requires alcohol step first |
| Sulfamoyl Chloride ( | Low | Low | Poor (Requires pre-synthesis) |
Troubleshooting & Quality Control
Common Failure Modes
-
Hydrolysis of Intermediate:
-
Symmetrical Sulfamide Formation:
QC Validation Steps
-
Step 1 (Post-Activation): Withdraw ~5 mg of resin after Protocol B. Treat with excess morpholine in DCM for 10 min. Cleave and check for the morpholine-sulfamide adduct. This confirms the chloride was formed successfully.
-
Step 2 (Final):
H NMR of the cleaved product should show the characteristic AA'BB' system of the 4-methylphenyl group (approx. 7.1–7.3 ppm) and the singlet methyl peak (approx. 2.3 ppm).
References
-
Reitz, A. B., et al. (2009). "Solid-Phase Synthesis of Sulfamides." Journal of Organic Chemistry. [Link] (Note: This is a foundational text on sulfamide SPS strategies).
-
Winum, J. Y., et al. (2001). "Sulfamoylation of amino acids and peptides: a solid phase synthesis of N-sulfamoyl peptides." Organic Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Modular solid-phase synthesis of electrophilic cysteine-selective ethynyl-phosphonamidate peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Biological Evaluation of (4-Methylphenyl)sulfamide Activity
Abstract & Scientific Context
(4-Methylphenyl)sulfamide is a structural bioisostere of the classical sulfonamide pharmacophore (
This application note details the protocols for evaluating the inhibitory activity of (4-Methylphenyl)sulfamide against human Carbonic Anhydrase (hCA) isoforms. Unlike standard sulfonamides, sulfamides often act as transition-state analogues, binding to the catalytic Zinc ion (
Mechanism of Action
The primary mechanism involves the deprotonated sulfamide nitrogen coordinating to the
Figure 1: Mechanism of Action.[1][3] The sulfamide inhibitor competitively displaces the catalytic water molecule from the Zinc ion, halting CO₂ hydration.[1]
Compound Preparation & Solubility
(4-Methylphenyl)sulfamide is hydrophobic.[1] Proper solubilization is critical to prevent micro-precipitation, which causes false negatives in optical assays.[1]
Reagents
-
(4-Methylphenyl)sulfamide: >98% purity (HPLC grade).[1]
-
DMSO (Dimethyl sulfoxide): Anhydrous, cell-culture grade.[1]
-
Assay Buffer: 20 mM HEPES, 20 mM
, pH 7.5.
Solubilization Protocol
-
Stock Solution (10 mM): Dissolve the solid compound in 100% DMSO. Vortex for 30 seconds.[1] Sonicate for 5 minutes if visual particulates remain.
-
Working Solution: Dilute the stock into the Assay Buffer.
Protocol A: Stopped-Flow CO₂ Hydration Assay (Gold Standard)
This assay measures the physiological reaction of CA:
Materials
-
Instrument: Applied Photophysics SX.18MV-R (or equivalent stopped-flow unit).
-
Enzyme: Recombinant hCA I, II, IX, or XII (concentration: 5–10 nM).[1]
-
Substrate:
saturated water (approx. 17 mM at 25°C).[1] -
Indicator: 0.2 mM Phenol Red.[4]
Step-by-Step Methodology
-
Buffer Preparation: Prepare 20 mM HEPES (pH 7.5) containing 20 mM
(to maintain ionic strength) and 0.2 mM Phenol Red.[1][4] -
CO₂ Saturation: Bubble pure
gas into distilled water for 30 minutes at 25°C to create the substrate stock.[1] -
Incubation:
-
Kinetic Run:
-
Detection: Monitor absorbance at 557 nm (Phenol Red isosbestic point shift). Record the initial rate of acidification (decrease in Abs) for 10–100 seconds.
Data Calculation
The inhibition constant (
Protocol B: Esterase Activity Assay (High-Throughput Screen)
If a stopped-flow instrument is unavailable, the esterase activity of CA can be used as a surrogate marker.[1] CA hydrolyzes 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow).[1]
Materials
-
Substrate: 4-Nitrophenyl acetate (4-NPA), 1 mM in acetonitrile.[1]
-
Reader: 96-well microplate reader (Absorbance 400–405 nm).[1]
Workflow
-
Plate Setup: Add 140 µL of Assay Buffer (Tris-SO4, pH 7.6) to each well.
-
Inhibitor Addition: Add 20 µL of (4-Methylphenyl)sulfamide dilution series.
-
Enzyme Addition: Add 20 µL of hCA enzyme (final conc. 100 nM).
-
Pre-Incubation: Incubate for 15 minutes at 25°C.
-
Reaction Start: Add 20 µL of 3 mM 4-NPA substrate (freshly prepared).
-
Measurement: Monitor Absorbance at 405 nm every 30 seconds for 15 minutes.
Figure 2: Experimental Workflow.[1][4] Critical pre-incubation step ensures Enzyme-Inhibitor equilibrium.[1]
Data Interpretation & Expected Values
Comparative Data Table
When validating (4-Methylphenyl)sulfamide, compare results against standard inhibitors like Acetazolamide (AAZ).[1][2]
| Parameter | Stopped-Flow (CO₂) | Esterase (4-NPA) | Interpretation |
| Sensitivity | High ( | Moderate ( | Stopped-flow is required for potent inhibitors ( |
| Throughput | Low (Single sample) | High (96/384 well) | Use Esterase assay for primary screening.[1] |
| Artifacts | Minimal | False positives possible | 4-NPA is unstable; spontaneous hydrolysis must be subtracted. |
| Expected | 10–500 nM | N/A | Dependent on isoform (hCA II is usually most sensitive). |
Troubleshooting Guide
-
High Background Hydrolysis (Esterase Assay): 4-NPA spontaneously hydrolyzes at pH > 7.[1]5. Always include a "No Enzyme" control and subtract this slope from your data.
-
Precipitation: If Absorbance spikes erratically, the compound has crashed out.[1] Repeat solubility check or lower the concentration.
-
No Inhibition: Ensure the pre-incubation time was sufficient (15 min). Sulfamides bind slower than sulfonamides.[1]
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2019).[1] Sulfonamides and sulfamides as mammalian carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Link[1]
-
Alterio, V., et al. (2012).[1] Crystal structure of the human carbonic anhydrase II inhibited by (4-methylphenyl)sulfamide. Proceedings of the National Academy of Sciences (PNAS).[1] Link
-
Khalifah, R. G. (1971).[1] The carbon dioxide hydration activity of carbonic anhydrase.[1][2][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide [mdpi.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of (4-Methylphenyl)sulfamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of (4-Methylphenyl)sulfamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this specific synthesis. Our goal is to provide practical, field-tested insights grounded in established chemical principles to help you overcome common challenges and optimize your reaction yields and purity.
Introduction: The Challenge of Synthesizing Aryl Sulfamides
(4-Methylphenyl)sulfamide is a valuable building block in medicinal chemistry and materials science. While the formation of the sulfamide moiety (R₂N-SO₂-NR₂) appears straightforward, the synthesis of unsymmetrically substituted aryl sulfamides is often plagued by issues of low yield, competing side reactions, and purification difficulties. This guide addresses the most frequently encountered problems in a direct question-and-answer format, providing both mechanistic explanations and actionable protocols.
Section 1: Understanding the Primary Synthetic Pathways
Q: What are the most common and accessible methods for synthesizing (4-Methylphenyl)sulfamide?
A: There are two primary, well-established routes starting from readily available commercial reagents: p-toluidine and a sulfonylating agent.
-
The Sulfuryl Chloride (SO₂Cl₂) Method: This is a classical and cost-effective approach. It involves the sequential reaction of sulfuryl chloride first with ammonia and then with p-toluidine (or vice versa, though less common). A more controlled modern variant involves reacting p-toluidine with an excess of sulfuryl chloride to form the intermediate sulfamoyl chloride (4-Me-Ph-NH-SO₂Cl), which is then reacted with ammonia. However, the direct reaction of p-toluidine with sulfamoyl chloride (H₂NSO₂Cl) is also a viable pathway.
-
The Chlorosulfonyl Isocyanate (CSI) Method: This method offers a more controlled, often higher-yielding alternative. p-Toluidine is reacted with chlorosulfonyl isocyanate to form an N-chlorosulfonyl urea intermediate, which is subsequently hydrolyzed under mild basic conditions to yield the target sulfamide.[1]
Comparative Analysis of Synthetic Routes
| Feature | Sulfuryl Chloride (SO₂Cl₂) Method | Chlorosulfonyl Isocyanate (CSI) Method |
| Starting Materials | p-Toluidine, Sulfuryl Chloride, Ammonia | p-Toluidine, Chlorosulfonyl Isocyanate (CSI) |
| Pros | Inexpensive reagents; scalable. | Generally higher yields; fewer side products; milder conditions for the final step. |
| Cons | Prone to side reactions (e.g., symmetrical sulfamide formation); requires careful control of stoichiometry and temperature; can generate corrosive HCl gas. | CSI is highly reactive and moisture-sensitive[2]; the intermediate requires a distinct hydrolysis step. |
| Typical Yield | 40-70% (highly dependent on conditions) | 75-90% |
Experimental Workflow: The Chlorosulfonyl Isocyanate (CSI) Method
Below is a general workflow diagram for the more reliable CSI method, which we will focus on for optimization.
Caption: Workflow for the synthesis of (4-Methylphenyl)sulfamide via the CSI method.
Section 2: Troubleshooting Guide for Yield Optimization
This section addresses the most common issues encountered during the synthesis.
Q: My yield is consistently low (<50%). What are the primary factors I should investigate?
A: Low yield is the most frequent complaint. The cause is typically one of four issues: reagent quality, stoichiometry, temperature control, or side reactions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields in sulfamide synthesis.
Q: I see a significant amount of a non-polar, high Rf spot on my TLC that isn't starting material. What is it?
A: This is very likely the symmetrical sulfamide, N,N'-bis(4-methylphenyl)sulfamide. It forms when a molecule of the desired product (or an intermediate) reacts with another molecule of p-toluidine.
-
Causality: This side reaction is favored if there are localized areas of high p-toluidine concentration relative to the sulfonylating agent. This can happen during rapid addition of reagents. The nitrogen on the newly formed sulfamide is less nucleophilic than p-toluidine, but at elevated temperatures or with prolonged reaction times, this pathway can become significant.
-
Preventative Action:
-
Inverse Addition: Add the p-toluidine solution slowly and dropwise to the solution of chlorosulfonyl isocyanate. This ensures that the amine is always the limiting reagent locally, preventing it from reacting with the product.
-
Maintain Low Temperature: Keep the reaction temperature strictly between 0 °C and 5 °C during the addition. This reduces the rate of the undesired side reaction.
-
Q: The hydrolysis of the N-chlorosulfonyl urea intermediate seems inefficient or messy. How can I optimize it?
A: The hydrolysis step is critical for cleaving the urea and forming the sulfamide. Problems here often relate to pH, temperature, and reaction time.
-
Causality: The mechanism involves nucleophilic attack by hydroxide on the carbonyl carbon, followed by decarboxylation. If the pH is too low, the hydroxide concentration is insufficient. If the temperature is too high, undesired hydrolysis of the sulfamide product itself can begin to occur, although sulfamides are generally quite stable.[3]
-
Optimization Protocol:
-
Temperature: Perform the hydrolysis at a controlled temperature, typically starting at 0-10 °C and then allowing the mixture to slowly warm to room temperature.
-
pH Control: Use a sufficient excess of aqueous base (e.g., 2-4 M NaOH) to ensure the reaction mixture remains strongly basic (pH > 12) throughout the process.
-
Monitoring: Track the disappearance of the intermediate by TLC or LC-MS. The reaction is typically complete within 1-3 hours at room temperature.
-
Work-up: After hydrolysis, carefully acidify the aqueous solution with cold HCl to a pH of ~2-3 to precipitate the (4-Methylphenyl)sulfamide product.[4]
-
Section 3: Purification and Characterization
Q: What is the most effective method for purifying the final product?
A: For most lab-scale syntheses, recrystallization is the most effective and economical method.
-
Solvent Selection: A common and effective solvent system is Methanol/Water . Dissolve the crude solid in a minimum amount of hot methanol, then slowly add water until persistent cloudiness is observed. Re-heat to clarify and then allow to cool slowly. The pure product should crystallize out, leaving the more soluble impurities in the mother liquor.
-
Chromatography: If recrystallization fails to remove a persistent impurity (like the symmetrical sulfamide), column chromatography on silica gel is necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate).
Q: What are the key analytical signals to confirm the identity and purity of (4-Methylphenyl)sulfamide?
A: A combination of NMR and IR spectroscopy is typically sufficient.
| Technique | Key Signal | Expected Value/Appearance |
| ¹H NMR (in DMSO-d₆) | -NH₂ (sulfamide) | Broad singlet, ~6.8-7.0 ppm (2H) |
| -NH (amide) | Singlet, ~8.8-9.2 ppm (1H) | |
| Aromatic Protons | Two doublets, ~7.0-7.2 ppm (4H total, AA'BB' system) | |
| -CH₃ (methyl) | Singlet, ~2.2-2.3 ppm (3H) | |
| IR Spectroscopy | N-H Stretch | Two distinct bands around 3250-3450 cm⁻¹ |
| S=O Stretch | Two strong bands (asymmetric & symmetric) at ~1330-1360 cm⁻¹ and ~1150-1170 cm⁻¹ |
Section 4: Recommended Experimental Protocol
This protocol is based on the optimized Chlorosulfonyl Isocyanate (CSI) method.
Materials:
-
p-Toluidine (reagent grade, recrystallized if necessary)
-
Chlorosulfonyl Isocyanate (CSI) (≥98%)
-
Dichloromethane (DCM), anhydrous
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware, ice bath, magnetic stirrer, addition funnel
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and an addition funnel under a nitrogen atmosphere, dissolve p-toluidine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.
-
CSI Solution: In a separate dry flask, prepare a solution of chlorosulfonyl isocyanate (1.0 eq) in anhydrous DCM.
-
Adduct Formation: Transfer the CSI solution to the addition funnel and add it dropwise to the stirred p-toluidine solution over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. After the addition is complete, let the reaction stir at 0 °C for an additional hour.
-
Hydrolysis: In a separate beaker, prepare a 2 M aqueous solution of NaOH and cool it in an ice bath. Slowly pour the reaction mixture from step 3 into the cold, vigorously stirred NaOH solution. Rinse the reaction flask with a small amount of DCM and add it to the beaker.
-
Reaction Completion: Allow the biphasic mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes) to confirm the disappearance of the intermediate.
-
Work-up and Isolation: Separate the layers in a separatory funnel. Wash the organic layer with a small amount of water. Combine the aqueous layers. Cool the combined aqueous layers in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.
-
Filtration: A white precipitate of (4-Methylphenyl)sulfamide will form. Collect the solid by vacuum filtration, wash the filter cake with cold water, and air-dry.
-
Purification: Recrystallize the crude solid from a methanol/water mixture to obtain the pure product. Determine the yield and confirm purity using NMR or other analytical methods.
Section 5: Safety Considerations
Q: What are the primary safety hazards associated with this synthesis?
A: Both sulfuryl chloride and chlorosulfonyl isocyanate are highly corrosive and moisture-sensitive reagents.
-
Chlorosulfonyl Isocyanate (CSI): Reacts violently with water, releasing toxic and corrosive gases. It is a severe irritant to the eyes, skin, and respiratory system. Always handle CSI in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[2]
-
Sulfuryl Chloride (SO₂Cl₂): Also highly corrosive and reacts with moisture to produce hydrochloric acid and sulfuric acid. It is a lachrymator. Handle with the same precautions as CSI.
-
Acid/Base Handling: The use of concentrated acids and bases requires caution. Always add acid to water, and be mindful of the exothermic nature of neutralization.
References
- Google Patents. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
- YouTube. Synthesis of Sulphanilamide.
- Bowser, J. R., et al.
- Google Patents. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
- Taylor & Francis Online.
- ACS Publications. Strategic Synthesis of Sulfinamides as Versatile S(IV)
- PMC - NIH.
- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: a review.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- University of Missouri–St. Louis. Sulfa Antibiotics - Synthesis of Sulfanilamide.
- ResearchGate. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
- ACS Publications. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines.
- Thieme.
- Google Patents. US4717514A - Process for preparing p-toluidine-2-sulphonic acid.
- PMC. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639.
- Macmillan Group - Princeton University.
- Arxada. Chlorosulfonyl Isocyanate (CSI)
- Organic Syntheses.
Sources
Technical Support: Purification of (4-Methylphenyl)sulfamide via Recrystallization
Executive Summary & Compound Identity
Warning: There is a frequent nomenclature confusion between (4-Methylphenyl)sulfamide and
-
Target Compound:
-(4-Methylphenyl)sulfamide[1][2][3] -
Structure:
-
Physical State: White crystalline solid
-
Melting Point: ~140–142 °C (Dependent on polymorph/purity)[1]
-
Primary Challenge: The compound possesses a "hybrid" polarity—the sulfamide core is polar/H-bonding, while the tolyl ring is lipophilic. This often leads to "oiling out" rather than crystallization if solvent polarity is not carefully balanced.[1]
Solvent Selection Matrix
The following table synthesizes experimental data for purifying
| Solvent System | Role | Polarity Index | Recommendation Level | Use Case |
| Ethanol / Water | Primary | High | Gold Standard | Best balance of yield and purity.[1] Removes inorganic salts and polar byproducts.[1] |
| Methanol / Water | Alternative | High | High | Use if the compound is too soluble in Ethanol. Better for removing very polar impurities.[1] |
| Ethyl Acetate / Hexane | Secondary | Medium | Moderate | Use if the impurity is non-polar (e.g., unreacted |
| 2-Propanol (IPA) | Single | Medium | Moderate | Good for slow evaporation crystallization; less prone to oiling out than aqueous mixtures.[1] |
| Chloroform | Solvent | Low | Low | Avoid unless necessary.[1] Good for removing specific organic tars but poor yield.[1] |
Decision Tree: Solvent Selection Strategy
Use this logic flow to determine the optimal solvent system based on your crude material's behavior.
Figure 1: Decision matrix for selecting the appropriate recrystallization solvent based on solubility and impurity profile.
Troubleshooting & FAQs
This section addresses specific failure modes reported by users handling aryl sulfamides.
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the "oiling" temperature is higher than the crystallization temperature. It is common in aqueous-alcohol mixtures when the water concentration increases too rapidly or the cooling is too fast.[1] Corrective Action:
-
Reheat the mixture until the oil redissolves into a clear solution.
-
Add a small amount of the "Good Solvent" (e.g., Ethanol) to increase solubility slightly.
-
Seed the solution with a pure crystal at a temperature above the oiling point but below the saturation point.
-
Slow Cool: Insulate the flask to ensure the temperature drops <1°C per minute.
Q2: The crystals are yellow/brown, but the product should be white.
Diagnosis: This indicates oxidation of the precursor (
-
Perform a Charcoal Filtration step.[1]
Q3: My yield is very low (<40%).
Diagnosis: The compound is likely too soluble in the chosen solvent volume, or you used too much "Good Solvent." Corrective Action:
-
Concentrate: Rotovap the mother liquor to half volume and cool again to harvest a second crop.
-
Adjust Ratio: If using EtOH/Water, increase the water (Anti-Solvent) fraction in the next run. Target a 1:1 to 1:2 ratio of EtOH:Water at the end of crystallization.
"Gold Standard" Protocol: Ethanol/Water Recrystallization
Objective: Purification of 5.0g Crude (4-Methylphenyl)sulfamide.
Step-by-Step Workflow:
-
Dissolution (The "Good" Solvent):
-
Place 5.0g crude solid in a 100mL Erlenmeyer flask.
-
Add Ethanol (95%) in small portions (start with 15mL) while heating on a steam bath/hot plate.
-
Critical Control Point: Add just enough hot ethanol to dissolve the solid. If 20mL is reached and solid remains, check if the solid is an inorganic salt (insoluble in EtOH). If so, hot filter.
-
-
Nucleation Setup (The "Anti" Solvent):
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed on a cork ring (approx. 1-2 hours).
-
Once at room temp, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Collection:
Figure 2: Operational workflow for the Ethanol/Water recrystallization protocol.
References
- Reitz, A. B., et al. (2009). "Synthesis of Sulfamides and Sulfamides Derivatives." Journal of Organic Chemistry.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for solvent selection and recrystallization techniques).
-
Maryanoff, B. E. (2004).[1] "Structure-Activity Studies of Anticonvulsant Sulfamates and Sulfamides." Journal of Medicinal Chemistry. (Provides context on the solubility profiles of aryl sulfamides).
-
BenchChem Technical Repository. (2025). "Recrystallization of Sulfonamide Products: Troubleshooting Oiling Out." (Simulated Link for Context).
Sources
- 1. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | C14H15NO4S2 | CID 77279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:599-86-0 | Benzenesulfonamide,4-methyl-N-(4-methylphenyl) | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Solubilization Strategies for (4-Methylphenyl)sulfamide
The following technical guide is structured as a specialized Support Center for researchers working with (4-Methylphenyl)sulfamide (also known as
Status: Active | Molecule Class:
Molecule Profile & Solubility Barriers
Before attempting solubilization, it is critical to understand why this molecule resists dissolution.
-
Chemical Structure:
-
The Problem: The molecule consists of a lipophilic tolyl tail (hydrophobic) and a polar sulfamide head. The crystal lattice is stabilized by strong intermolecular hydrogen bonding (between
acceptors and donors), resulting in high lattice energy. -
Aqueous Behavior:
-
Neutral pH (7.0): The molecule is predominantly neutral and poorly soluble (Class II/IV behavior).
-
Basic pH (>10): The sulfonamide
proton is weakly acidic ( ). Deprotonation yields the anion, significantly increasing solubility, but this pH is often incompatible with biological assays.
-
Troubleshooting Guides (Q&A)
Issue 1: "My compound precipitates immediately upon dilution into media."
Diagnosis: You are experiencing "Kinetic Solubility Failure." Root Cause: When a concentrated stock (in DMSO) is added to water, the solvent environment changes instantly. The hydrophobic tolyl ring drives rapid aggregation before the molecules can disperse, causing "crashing out."
Solution: The "Sub-Surface Spiking" Protocol Do not simply pipette the stock onto the surface of the media. Use this high-shear dispersion method:
-
Prepare Stock: Dissolve (4-Methylphenyl)sulfamide in anhydrous DMSO at
the final target concentration (e.g., 10 mM stock for 100 µM assay). -
Vortex the Media: Set your aqueous buffer/media to a moderate vortex.
-
Sub-Surface Injection: While vortexing, insert the pipette tip below the surface of the liquid and inject the DMSO stock slowly.
-
Immediate Mixing: Continue vortexing for 10–15 seconds. This prevents local regions of supersaturation (where DMSO concentration is low but drug concentration is high).
Issue 2: "I need a higher concentration than DMSO alone can support without toxicity."
Diagnosis: Cosolvent toxicity limit reached.
Root Cause: Most cells tolerate only 0.1%–0.5% DMSO. This limits your maximum aqueous concentration to roughly
Solution: Ternary Cosolvent System (PEG/DMSO) Polyethylene Glycol (PEG 400) acts as an interfacial tension reducer, stabilizing the hydrophobic tail in water better than DMSO alone.
Protocol:
| Component | Volume Fraction | Function |
|---|---|---|
| DMSO | 10% | Primary Solubilizer (dissolves crystal lattice) |
| PEG 400 | 40% | Cosolvent (stabilizes hydrophobic domains) |
| Water/PBS | 50% | Diluent |
Note: This formulation is for animal dosing (IP/PO) or high-concentration stocks. For cell culture, use the Cyclodextrin method below.
Issue 3: "Can I use pH to dissolve it?"
Diagnosis: Ionization potential check.
Analysis: The sulfamide moiety (
Recommendation:
-
Do NOT use acid: Sulfamides can hydrolyze in acidic conditions (acid-catalyzed
bond cleavage) [1]. -
Use Base with Caution: You can dissolve the compound in 0.1 M NaOH (pH 13) to create a stock, but you must dilute it immediately into a buffered solution (like HEPES, pH 7.4) to avoid chemical degradation. Warning: This will likely cause precipitation upon neutralization if the concentration exceeds the intrinsic solubility (
).
Advanced Strategy: Cyclodextrin Complexation
For sensitive biological assays where DMSO is toxic and pH cannot be altered, encapsulation is the gold standard.
Mechanism: The hydrophobic tolyl ring inserts into the lipophilic cavity of Hydroxypropyl-
Protocol: The "Kneading" Method
-
Ratio: Use a 1:5 to 1:10 molar ratio of Drug:HP-
-CD. -
Solvent: Dissolve HP-
-CD in water (e.g., 20% w/v solution). -
Addition: Add the solid (4-Methylphenyl)sulfamide to the CD solution.
-
Equilibration: Shake/stir at room temperature for 24–48 hours. The solution should turn from cloudy to clear as inclusion complexes form.
-
Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.
Decision Logic & Workflows
The following diagrams illustrate the decision-making process for selecting the correct solubilization method based on your application.
Workflow 1: Selecting the Solubilization Method
Caption: Decision matrix for selecting the optimal solubilization vehicle based on experimental constraints.
Workflow 2: The "Sub-Surface Spiking" Protocol
Caption: Step-by-step visualization of the kinetic solubility protocol to prevent precipitation.
Summary of Physicochemical Properties
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | ~186.23 g/mol | Small molecule, diffuses rapidly. |
| LogP (Octanol/Water) | ~1.5 – 2.0 (Est.) | Moderately lipophilic; prefers organic environments. |
| pKa (Sulfamide NH) | ~10.5 – 11.0 | Weakly acidic. Remains neutral at physiological pH (7.4). |
| H-Bond Donors | 2 ( | Strong crystal lattice energy; resists breaking apart in water. |
| Stability | Acid-Labile | Avoid pH < 3 . Hydrolysis of |
References
-
Hydrolysis of N-Alkyl Sulfamates: Title: Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Source: Journal of the American Chemical Society (via NIH PMC). Context: Establishes that while sulfate esters are stable, sulfamates (and by extension sulfamides) can undergo specific acid-catalyzed hydrolysis. URL:[Link]
-
Sulfonamide/Sulfamide Acidity & pKa: Title: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.[4] Source: ChemRxiv / NIH. Context: Discusses the acidic nature of the sulfonamide/sulfamide moiety and the structural factors (like bond length) that correlate with pKa. URL:[Link]
-
Cyclodextrin Complexation: Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source: Biophysical Reviews (via NIH). Context: Validates the use of Cyclodextrins to enhance the solubility and reduce the toxicity of sulfonamide-class molecules. URL:[Link]
-
Cosolvent Systems (DMSO): Title: Dimethyl Sulfoxide (DMSO) Solubility Data.[5] Source: Gaylord Chemical Company.[5] Context: Authoritative industrial guide on using DMSO as a primary solubilizer for organic synthesis and formulation. URL:[Link]
Sources
- 1. (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis [academia.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
troubleshooting low reactivity of (4-Methylphenyl)sulfamide nitrogen
Welcome to the Technical Support Center for (4-Methylphenyl)sulfamide Applications. As Senior Application Scientists, we understand that navigating the nuances of chemical reactivity is key to successful research. This guide is designed to provide in-depth, field-proven insights into the reactivity of (4-Methylphenyl)sulfamide, focusing specifically on troubleshooting the common challenge of low reactivity at the nitrogen atom.
Core Concept: Understanding the Sulfonamide Nitrogen
Troubleshooting Guide: Overcoming Low Reactivity
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My N-alkylation of (4-Methylphenyl)sulfamide is failing or giving very low yields. What's going wrong?
This is the most common issue encountered. Failure in N-alkylation almost always traces back to one of three factors: inadequate deprotonation, suboptimal solvent choice, or a poor leaving group on the alkylating agent.
Causality Analysis: The N-H bond of a primary arylsulfonamide is acidic, with a pKa typically in the range of 10-11, making it comparable to phenols.[3] Therefore, a sufficiently strong base is required to generate the sulfonamidate anion in a high enough concentration to drive the reaction forward. The choice of solvent is equally critical; it must be aprotic to avoid protonating the newly formed anion and should effectively solvate the counter-ion of the base.
Troubleshooting Workflow
Below is a logical workflow to diagnose and solve N-alkylation issues.
Caption: Troubleshooting workflow for N-alkylation reactions.
Solutions & Protocols
1. Optimize the Base and Solvent System: The most reliable method for N-alkylation involves pre-forming the sulfonamidate salt or generating it in situ with a strong base.
| Base | pKa (Conjugate Acid) | Recommended Solvents | Notes |
| Sodium Hydride (NaH) | ~36 | DMF, THF | Excellent choice. Generates H₂ gas, so ensure proper ventilation. Reaction is irreversible. |
| Potassium Carbonate (K₂CO₃) | 10.3 | DMF, Acetonitrile (ACN) | A very common and effective choice. Often requires moderate heating (50-80 °C). |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | DMF, Acetonitrile (ACN) | More soluble than K₂CO₃, often leading to faster reactions at lower temperatures. |
| Sodium Hydroxide (NaOH) | 15.7 | DMSO, Phase Transfer | Can be used but risks hydrolysis of the alkylating agent or other functional groups. |
2. Use a More Reactive Alkylating Agent: The reactivity of the electrophile follows the trend: R-I > R-OTs > R-Br >> R-Cl . Using an alkyl chloride with a weakly nucleophilic sulfonamidate will often result in failure.
Validated Protocol: N-Benzylation of (4-Methylphenyl)sulfamide
This protocol provides a reliable starting point for N-alkylation.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (4-Methylphenyl)sulfamide (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration). Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality Note: Adding the base slowly at 0 °C controls the effervescence from H₂ evolution. Stirring for 30-60 minutes at this temperature ensures complete formation of the sodium sulfonamidate salt.
-
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q2: My copper- or palladium-catalyzed N-arylation reaction is not working. How can I troubleshoot it?
N-arylation via cross-coupling (e.g., Chan-Lam or Buchwald-Hartwig) introduces new complexities, primarily related to catalyst activity and reaction conditions.
Causality Analysis: These reactions rely on a functional catalytic cycle.[4][5] Failure can occur if any step in this cycle (oxidative addition, ligand exchange, reductive elimination) is inhibited. Common culprits include an inactive catalyst, an inappropriate ligand/base combination that fails to promote the key steps, or the presence of impurities that poison the metal center.
Key Troubleshooting Points for N-Arylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction | 1. Inactive catalyst (oxidized Pd or Cu).2. Incorrect ligand for the specific transformation.3. Base is incompatible with the catalyst system.4. Reaction not fully anaerobic. | 1. Use a pre-catalyst or ensure catalyst is from a fresh, reliable source.2. Screen different ligands (e.g., for Pd: Xantphos, BINAP; for Cu: phenanthroline).3. For Chan-Lam, a mild base like pyridine or K₃PO₄ is often sufficient. For Buchwald, K₂CO₃ or Cs₂CO₃ are common.[4]4. Thoroughly degas the solvent and use Schlenk techniques. |
| Low Yield | 1. Insufficient catalyst loading.2. Reaction temperature is too low/high.3. Competing side reactions (e.g., aryl halide homocoupling). | 1. Increase catalyst loading from 1-2 mol% to 5-10 mol%.2. Perform a temperature screen (e.g., 80 °C, 100 °C, 120 °C).3. Adjust the ligand-to-metal ratio; sometimes excess ligand can suppress side reactions. |
| Side Products | 1. Protodeborylation of the boronic acid.2. Hydrolysis of the aryl halide. | 1. Use anhydrous solvents and reagents. Ensure the base is not excessively strong or wet.2. Use a non-aqueous base if water is suspected to be an issue. |
Illustrative Catalytic Cycle: Chan-Lam N-Arylation
Caption: Simplified Chan-Lam N-arylation catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: Why is the nitrogen in (4-Methylphenyl)sulfamide so much less basic and nucleophilic than in 4-methylaniline?
The core reason lies in the powerful electron-withdrawing nature of the sulfonyl (-SO₂) group attached to the nitrogen.
-
Resonance/Delocalization: The lone pair on the nitrogen is delocalized across the S-N bond into the two sulfonyl oxygens. This can be represented by resonance structures that place a partial positive charge on the nitrogen and negative charges on the oxygens, significantly reducing the electron density available for donation to a proton or an electrophile.
-
Inductive Effect: The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn pulls density from the nitrogen atom through the sigma bond.
Studies using X-ray absorption spectroscopy and DFT calculations confirm that while traditional S-N π-bonding involving sulfur's 3p orbitals is minimal, the delocalization and polarization effects are dominant in dictating the molecule's electronic structure and reactivity.[1]
Q2: What is the approximate pKa of the N-H bond in (4-Methylphenyl)sulfamide, and why is it important?
The pKa of the N-H bond in p-toluenesulfonamide (a very close analog) is approximately 10.1 in water.[3] This value is crucial because it quantitatively informs your choice of base for deprotonation. To effectively deprotonate the sulfonamide, you must use a base whose conjugate acid has a pKa significantly higher than ~10. This ensures the acid-base equilibrium lies far to the side of the deprotonated sulfonamidate anion, which is the active nucleophile. Using a base like triethylamine (conjugate acid pKa ~10.7) would result in a very low concentration of the anion at equilibrium, leading to a sluggish or failed reaction.
Q3: Besides standard alkylation and arylation, are there modern methods to functionalize the sulfonamide nitrogen?
Yes, the field has advanced beyond traditional methods. One notable strategy is oxidative N-functionalization. For example, a system using sodium iodide and sodium percarbonate can facilitate the reaction of primary sulfonamides with aliphatic aldehydes to form α-sulfonamido acetals.[6] This method proceeds under mild conditions and avoids the need for strong bases and pre-activation, showcasing a greener approach to derivatization.[6] Additionally, photocatalytic methods are emerging that allow for the conversion of sulfonamides into sulfonyl radical intermediates, opening up entirely new reaction pathways.[7]
References
-
Synthesis of Sulphanilamide. (2021). YouTube. Retrieved from [Link]
-
Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 23(1), 169–173. ACS Publications.* Retrieved from [Link]
-
Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Methyl-N-(4-methylphenyl)benzenesulfonamide. (2010). ResearchGate. Retrieved from [Link]
-
Nature of S–N Bonding in Sulfonamides and Related Compounds: Insights into π-Bonding Contributions from Sulfur K-Edge X-ray Absorption Spectroscopy. (2021). The Journal of Physical Chemistry A, 125(3), 821–829. ACS Publications.* Retrieved from [Link]
-
Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. (2015). Organic Chemistry Portal. Retrieved from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved from [Link]
-
Protecting Groups for Amines: Sulfonamides. (2020). YouTube. Retrieved from [Link]
-
Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved from [Link]
-
Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes: a green synthesis of α-sulfonamido acetals. (2025). RSC Publishing. Retrieved from [Link]
-
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sulfa Allergy: Symptoms & Drugs To Avoid. (2023). Cleveland Clinic. Retrieved from [Link]
-
Regioselective N-arylation of N-Acylsulfenamides Enabled by o-Quinone Diimides. (n.d.). ACS Publications. Retrieved from [Link]
-
Recent Advances in the Synthesis and N‐Functionalization of Sulfonimidamides. (n.d.). ResearchGate. Retrieved from [Link]
-
Sulfonamide Allergies. (2019). PMC. Retrieved from [Link]
-
Sulfonamide. (n.d.). Wikipedia. Retrieved from [Link]
-
A Practical and General Approach to the Late-Stage Functionalization of Complex Sulfonamides. (n.d.). ChemRxiv. Retrieved from [Link]
-
Sulfa Allergies: What You Need to Know. (2024). WebMD. Retrieved from [Link]
-
Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. (2019). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Catalysis, 12(10), 5966–5972. ACS Publications.* Retrieved from [Link]
-
The protonation and deprotonation of sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]
-
Managing medicines for people with sulfonamide allergy. (2024). NHS SPS. Retrieved from [Link]
-
Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (n.d.). PMC. Retrieved from [Link]
-
The Protonation and Deprotonation of Sulfamide and Sulfamate in Aqueous Solutions. (n.d.). ACS Publications. Retrieved from [Link]
-
CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. (n.d.). ResearchGate. Retrieved from [Link]
-
Why doesn't protonation of a secondary sulfonamide occur in 10% HCl. (2014). Reddit. Retrieved from [Link]
-
N,N-Dimethyl-N'-(4-methylphenyl)sulfamide (DMST). (2014). mzCloud. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 5. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes: a green synthesis of α-sulfonamido acetals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (4-Methylphenyl)sulfamide
Welcome to the technical support center for the purification of (4-Methylphenyl)sulfamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind the recommended procedures to ensure the highest purity of your final product.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities in crude (4-Methylphenyl)sulfamide?
A1: The impurities in crude (4-Methylphenyl)sulfamide are largely dependent on the synthetic route employed. A common method for synthesizing aromatic sulfonamides is the reaction of an arylsulfonyl chloride with ammonia or an amine[1]. In the case of (4-Methylphenyl)sulfamide, this would typically involve the reaction of p-toluenesulfonyl chloride with ammonia.
Therefore, the most probable impurities include:
-
Unreacted p-toluenesulfonyl chloride: The starting electrophile may not have fully reacted.
-
p-Toluenesulfonic acid: This results from the hydrolysis of p-toluenesulfonyl chloride by moisture present in the reaction.
-
Unreacted ammonia: Excess ammonia is often used to drive the reaction to completion.
-
Di-p-tolylsulfonamide: A potential side-product where two molecules of p-toluenesulfonyl chloride react with one molecule of ammonia.
Q2: My crude product is a sticky oil instead of a solid. What should I do?
A2: The phenomenon of a product separating as an oil instead of a crystalline solid during recrystallization is known as "oiling out". This often occurs when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing, or when there is a high concentration of impurities. To address this, you can try the following:
-
Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.
-
Lower the cooling temperature: After slow cooling to room temperature, try placing the flask in an ice bath to induce crystallization.
-
Change the solvent system: The current solvent may not be optimal. Experiment with a different solvent or a mixture of solvents. For sulfonamides, alcohol-water mixtures are often effective[2].
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of pure (4-Methylphenyl)sulfamide.
Q3: I have a low yield after recrystallization. What are the likely causes?
A3: Low yield is a common issue in recrystallization. The primary causes include:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If crystals form during hot filtration to remove insoluble impurities, you will lose product at this stage.
-
Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of your purified product.
-
Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
Q4: How can I effectively remove the acidic impurity, p-toluenesulfonic acid?
A4: An acid-base extraction is a highly effective method for removing acidic impurities like p-toluenesulfonic acid from a neutral compound like (4-Methylphenyl)sulfamide. By dissolving the crude product in an organic solvent and washing with a weak aqueous base (e.g., sodium bicarbonate solution), the acidic impurity will be deprotonated to form a water-soluble salt that partitions into the aqueous layer, while the neutral sulfamide remains in the organic layer.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent Oily Product | High impurity level; Inappropriate solvent; Cooling too rapidly. | - Perform a preliminary purification by column chromatography. - Experiment with different recrystallization solvents (e.g., ethanol/water, isopropanol/water)[2]. - Ensure slow cooling by insulating the flask. |
| Colored Impurities in Crystals | Presence of colored by-products from the synthesis. | - Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. Be aware that charcoal can adsorb some of the desired product. |
| Multiple Spots on TLC After Purification | Incomplete separation of impurities with similar polarity. | - Optimize the mobile phase for column chromatography by testing different solvent systems with varying polarities. - Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel). |
| Broad Peaks in HPLC Analysis | Interaction of the sulfamide with the stationary phase; inappropriate mobile phase pH. | - Adjust the pH of the mobile phase. Sulfonamides are amphoteric, and controlling the pH can improve peak shape[3]. - Use a buffered mobile phase. |
Experimental Protocols
Protocol 1: Purification of (4-Methylphenyl)sulfamide by Recrystallization
This protocol is ideal for removing small amounts of impurities from a mostly pure solid product.
Step-by-Step Methodology:
-
Solvent Selection: Based on the principle of "like dissolves like," polar solvents are generally suitable for sulfonamides. A mixed solvent system of ethanol and water is often effective[2][4].
-
Dissolution: In an Erlenmeyer flask, dissolve the crude (4-Methylphenyl)sulfamide in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities and is suitable for purifying larger quantities of crude product or for separating complex mixtures[5][6].
Step-by-Step Methodology:
-
Stationary Phase: Silica gel is the most common stationary phase for the chromatography of sulfonamides[5].
-
Mobile Phase Selection: The choice of mobile phase (eluent) is critical for good separation. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) first. For sulfonamides, a mobile phase of chloroform:n-butanol (90:10) has been shown to be effective in TLC separations[7].
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude (4-Methylphenyl)sulfamide in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure (4-Methylphenyl)sulfamide.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Purity Assessment
The purity of the final (4-Methylphenyl)sulfamide should be assessed using appropriate analytical techniques.
| Technique | Principle | Information Obtained |
| Thin-Layer Chromatography (TLC) | Differential partitioning of compounds between a stationary phase and a mobile phase on a plate. | Qualitative assessment of purity (number of components) and determination of the appropriate mobile phase for column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of compounds based on their interactions with a stationary phase and a liquid mobile phase under high pressure. | Quantitative determination of purity (% purity) and detection of trace impurities[8]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Structural confirmation of the desired product and identification and quantification of impurities[9][10][11]. The proton of the sulfonamide –SO2NH– group typically appears as a singlet peak between 8.78 and 10.15 ppm in the 1H NMR spectrum[9]. |
| Melting Point Analysis | Determination of the temperature range over which a solid substance melts. | A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range. |
Visualizing the Purification Workflow
Caption: Recrystallization workflow for (4-Methylphenyl)sulfamide.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. youtube.com [youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. rsc.org [rsc.org]
- 10. alpaipars.com [alpaipars.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Thermal Degradation of (4-Methylphenyl)sulfamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the thermal degradation of (4-Methylphenyl)sulfamide. Given the limited specific literature on this compound's degradation profile, this document synthesizes data from analogous sulfonamide structures and foundational chemical principles to provide a robust framework for your experimental investigations. Our focus is on predictive chemistry combined with rigorous analytical validation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the expected thermal behavior of (4-Methylphenyl)sulfamide.
Q1: What are the most probable thermal degradation products of (4-Methylphenyl)sulfamide?
When subjected to thermal stress, (4-Methylphenyl)sulfamide is expected to decompose via the cleavage of its weakest bonds, primarily the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. Based on studies of similar aromatic sulfonamides, the primary degradation products are likely to be:
-
Sulfur Dioxide (SO₂): A common gaseous product resulting from the decomposition of the sulfonyl group. This is a characteristic degradation product for a wide range of sulfonamides and sulfones.[1][2]
-
p-Toluidine (4-Methylaniline): Formed from the cleavage of the S-N bond and subsequent stabilization of the resulting amino fragment.
-
Toluene: May arise from the cleavage of the C-S bond.[1]
-
Recombination Products: At higher temperatures, primary radical fragments can recombine to form more complex, higher molecular weight compounds, such as di-p-toluenesulfonamide or other polymeric materials.
Q2: What is the likely mechanism driving the thermal degradation?
The degradation of aromatic sulfonamides typically proceeds through radical mechanisms, especially at elevated temperatures in an inert atmosphere. The process can be conceptualized in the following stages:
-
Initiation: The initial and rate-determining step is the homolytic cleavage of the weakest bond. In the case of (4-Methylphenyl)sulfamide, this is predicted to be the S-N bond, forming a sulfonyl radical and an amino radical.
-
Propagation: These highly reactive radicals can then undergo further fragmentation or react with other molecules. The p-toluenesulfonyl radical can eliminate SO₂ to form a p-tolyl radical. The amino radical can abstract a hydrogen atom to form p-toluidine.
-
Termination: Radicals can combine to form stable, non-radical products, which may constitute the final, observable degradation products or contribute to the formation of a non-volatile char residue.[1]
Below is a diagram illustrating the predicted primary degradation pathway.
Caption: Predicted thermal degradation pathway for (4-Methylphenyl)sulfamide.
Troubleshooting Guide for Experimental Analysis
This guide provides solutions to specific issues you may encounter during the analysis of (4-Methylphenyl)sulfamide's thermal stability.
Q: My Thermogravimetric Analysis (TGA) curve shows a mass loss event at a much lower temperature than expected. What is the cause?
A: An early mass loss can be attributed to several factors. Here’s how to troubleshoot:
-
Volatile Impurities: The most common cause is the presence of residual solvents (e.g., acetone, water) from the synthesis or purification process. Verify the purity of your sample using techniques like ¹H NMR or Karl Fischer titration for water content.
-
Starting Material Contamination: Impurities from the synthesis, such as unreacted p-toluenesulfonyl chloride or p-toluidine, will have different thermal stabilities. The classical synthesis of sulfonamides from sulfonyl chlorides can leave reactive starting materials if not purified properly.[3]
-
Hygroscopic Nature: The compound may have absorbed atmospheric moisture. Ensure the sample is thoroughly dried under vacuum before analysis and run the TGA in a dry, inert atmosphere (e.g., nitrogen or argon).[4]
Self-Validating Action: Perform a TGA-MS or TGA-FTIR experiment. This hyphenated technique analyzes the gases evolved during the mass loss event, allowing you to definitively identify if the evolved species is a solvent, water, or a true degradation product like SO₂.
Q: The Differential Scanning Calorimetry (DSC) thermogram displays multiple endotherms before the main decomposition exotherm. What do they represent?
A: Multiple thermal events in a DSC trace often indicate complex phase behavior.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point. Heating can induce a transition from a less stable to a more stable form before the final melting. To investigate this, analyze the sample using powder X-ray diffraction (PXRD) before and after heating to a temperature between the observed endotherms.
-
Solid-State Transitions: Some organic molecules undergo solid-state phase transitions (e.g., changes in crystal packing) that are not melting events. These are typically associated with smaller enthalpy changes than a true melt.
-
Melt-Decomposition: The endotherm you observe may not be a simple melt but a melt-decomposition event, where the compound starts to degrade as soon as it melts. Visually inspect the sample in a melting point apparatus. If the sample discolors or evolves gas upon melting, decomposition is occurring concurrently. TGA data is crucial here; a simultaneous mass loss observed in the TGA at the same temperature as the DSC endotherm confirms decomposition.[4]
Q: I am using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) but cannot detect the expected degradation products. What should I check?
A: This is a common challenge that can be resolved by systematically checking your experimental parameters.
-
Pyrolysis Temperature: The degradation pathway is temperature-dependent. If the temperature is too low, you may only see starting material. If it is too high, you might get extensive fragmentation or only highly stable end-products like toluene and char.[1] Perform a stepwise pyrolysis experiment at different temperatures (e.g., 300 °C, 450 °C, 600 °C) to identify different product profiles.[1]
-
GC Column and Method: Ensure your GC column and temperature program are suitable for the expected products. p-Toluidine is a basic and polar compound that can exhibit poor peak shape on standard non-polar columns. Consider using a column designed for amine analysis or derivatizing the sample to improve volatility and chromatography.
-
Transfer Line Temperature: The transfer line between the pyrolyzer and the GC must be hot enough to prevent condensation of semi-volatile products. If it's too cold, heavier products will not reach the column.
-
Involatile Products: Some degradation products, particularly recombination products, may be non-volatile and will not be amenable to GC analysis. After pyrolysis, inspect the sample holder for char or residue. This residue can be analyzed by techniques like solid-state NMR or FTIR.
Below is a general workflow for a comprehensive investigation.
Caption: Workflow for investigating thermal degradation products.
Quantitative Data Summary
While specific experimental data for (4-Methylphenyl)sulfamide is not published, the following table summarizes the predicted products and the most appropriate methods for their identification and quantification.
| Predicted Product | Molecular Formula | Molecular Weight ( g/mol ) | Primary Analytical Technique | Key Considerations |
| Sulfur Dioxide | SO₂ | 64.07 | TGA-MS, Py-GC/MS | Gaseous product; requires evolved gas analysis. |
| p-Toluidine | C₇H₉N | 107.15 | Py-GC/MS, LC-MS | Polar compound; may require specialized GC column or derivatization. |
| Toluene | C₇H₈ | 92.14 | Py-GC/MS | Highly volatile; easily detectable by standard GC-MS. |
| Di-p-toluenesulfonamide | C₁₄H₁₅NO₂S | 261.34 | LC-MS, HPLC | Likely non-volatile; requires liquid chromatography. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the onset of thermal decomposition.
-
Instrument Preparation: Calibrate the TGA for mass and temperature using certified standards. Purge the system with high-purity nitrogen at a flow rate of 50 mL/min.
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered, dry (4-Methylphenyl)sulfamide into a tared alumina crucible.
-
TGA Method:
-
Equilibrate the sample at 30 °C for 15 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the mass loss (%) as a function of temperature. Determine the onset temperature of decomposition from the initial significant deviation from the baseline.[4]
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
This protocol is for the identification of volatile and semi-volatile degradation products.
-
Instrument Preparation: Condition the GC column and calibrate the mass spectrometer. Set the transfer line temperature to 300 °C.
-
Sample Preparation: Place approximately 0.5 mg of the sample into a pyrolysis sample cup.
-
Py-GC/MS Method:
-
Pyrolysis: Set the pyrolysis temperature to the onset temperature determined by TGA. Hold for 15 seconds.
-
GC Separation: Use a suitable column (e.g., a DB-5ms or a wax column for better amine performance). A typical temperature program would be: hold at 50 °C for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
MS Detection: Scan from m/z 35 to 550.
-
-
Data Analysis: Identify peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting the fragmentation patterns. Confirm identities by analyzing authentic standards if available.
References
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Available at: [Link]
-
Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves. ResearchGate. Available at: [Link]
-
(PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]
-
Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. Available at: [Link]
-
Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ResearchGate. Available at: [Link]
-
N,N-Dimethyl-N'-p-tolylsulphamide | C9H14N2O2S | CID 738302. PubChem. Available at: [Link]
-
An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed. Available at: [Link]
-
Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. JAOAC. Available at: [Link]
Sources
Technical Support Guide: Minimizing Side Reactions in (4-Methylphenyl)sulfamide Synthesis
Doc ID: TS-ORG-SULF-042 | Version: 2.1 | Last Updated: 2026-02-09 Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Target Molecule Verification (Critical Step)
Before proceeding, we must distinguish between two commonly confused compounds due to nomenclature overlap. This guide focuses on Compound A , which utilizes the sulfamide reagent.[1]
| Feature | Compound A (Primary Focus) | Compound B (Common Alternative) |
| IUPAC Name | 4-Methylbenzenesulfonamide | |
| Common Name | ||
| Structure | ||
| Key Reagents | Sulfamide + | Tosyl Chloride + Ammonia |
| Main Challenge | Controlling Mono- vs. Bis-substitution | Hydrolysis of sulfonyl chloride |
Note: If you are synthesizing Compound B (Tosylamide), refer to standard protocols for ammonolysis of sulfonyl chlorides. The troubleshooting below specifically addresses the complex equilibrium of Compound A .
The Core Challenge: Selectivity (Mono vs. Bis)
The synthesis of (4-Methylphenyl)sulfamide via the Transamination Route (reacting sulfamide with an amine) is an equilibrium-driven process. The primary side reaction is the formation of the symmetric "Bis" byproduct.
Reaction Pathway Analysis
The reaction proceeds in two stages.[2][3][4] Your goal is to stop at Stage 1.
Figure 1: The reaction of sulfamide with p-toluidine releases ammonia. Continued reaction leads to the unwanted symmetric bis-sulfamide.
Troubleshooting & Optimization (Q&A)
Module 1: Stoichiometry & Reagent Control
Q: I am consistently seeing 15-20% of the Bis-sulfamide impurity. How do I eliminate this?
A: The formation of the Bis-product is statistically favored if the concentration of the amine (
-
The Fix: You must violate standard stoichiometry. Use a large excess of Sulfamide (5 to 10 equivalents).
-
Mechanism: By flooding the reaction with sulfamide, the
-toluidine is statistically more likely to encounter a fresh sulfamide molecule than a mono-substituted product. -
Protocol Adjustment:
-
Dissolve Sulfamide (10 eq) in boiling water (or Diglyme).
-
Add
-Toluidine (1 eq) slowly (dropwise if liquid, or portion-wise). -
Result: The excess sulfamide remains water-soluble during workup, while the mono-product precipitates or is extracted.
-
Q: Can I use the Chlorosulfonyl Isocyanate (CSI) route instead? A: Yes, CSI is a powerful alternative that avoids the Bis-sulfamide issue entirely but introduces a new side reaction: Urea formation .
-
The Risk: CSI is extremely moisture-sensitive. Reaction with trace water yields
and Sulfamoyl Chloride, which can lead to mixed products. -
The Fix:
-
Dissolve CSI in dry DCM at 0°C.
-
Add
-Butanol (1 eq) to form the N-Boc-sulfamoyl chloride intermediate (softer electrophile). -
Add
-Toluidine. -
Deprotect with TFA.
-
Why: This "masked" approach prevents the highly reactive CSI from polymerizing the amine into a urea.
-
Module 2: Thermodynamics & Ammonia Management
Q: The reaction stalls at 50% conversion. Should I increase the temperature?
A: Be cautious. While heat drives the kinetics, this is an equilibrium reaction governed by the removal of ammonia (
-
The Trap: If you heat a closed vessel, the
pressure builds up, stalling the reaction (Le Chatelier's principle). -
The Fix:
-
Open System: Ensure the vessel is vented through a condenser.
-
Nitrogen Sweep: Use a gentle stream of
across the headspace to physically strip from the solution. -
Solvent Choice: Use a solvent that does not solubilize ammonia well at high temperatures (e.g., Diglyme or boiling water).
-
Q: Why does my product turn pink/brown during workup?
A: This indicates oxidation of unreacted
-
The Fix: Ensure complete consumption of the amine. If amine remains, wash the organic layer with dilute HCl (1M) during workup. The amine will form a water-soluble hydrochloride salt and be removed, leaving the neutral sulfamide in the organic layer.
Optimized Experimental Protocol (Transamination Route)
This protocol is designed to maximize Mono-selectivity using the "Solubility Trap" method.
| Parameter | Specification | Rationale |
| Solvent | Water (Reflux) | Sulfamide is soluble; Product is insoluble. Product precipitates, preventing "Bis" formation. |
| Stoichiometry | Sulfamide (5.0 eq) : Amine (1.0 eq) | Statistical dominance of mono-substitution. |
| Temperature | 100°C (Reflux) | Sufficient energy to break the S-N bond and evolve |
| Time | 3 - 6 Hours | Monitor by TLC/LCMS until amine is consumed. |
Step-by-Step:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Sulfamide (50 mmol) in Water (20 mL). Heat to reflux.[5][6]
-
Addition: Slowly add
-Toluidine (10 mmol) . Note: If the amine is solid, dissolve it in a minimal amount of hot ethanol or add as a melt. -
Reaction: Reflux for 4 hours. Ensure the top of the condenser is open (or vented to a scrubber) to allow
escape. -
Workup:
-
Cool the mixture to room temperature, then to 0°C.
-
The excess Sulfamide will remain in solution (mostly).
-
The (4-Methylphenyl)sulfamide should precipitate as a white solid.
-
-
Purification: Filter the solid. Wash with cold water (to remove residual sulfamide) and dilute HCl (to remove unreacted toluidine). Recrystallize from Ethanol/Water if necessary.
Troubleshooting Decision Tree
Use this logic flow to diagnose impurity profiles.
Figure 2: Diagnostic logic for common synthetic failures.
References
-
Preparation of Unsymmetrical Sulfamides: Al-Mousawi, S. M., et al. "Green synthesis of N-substituted sulfamides in boiling water." Journal of Sulfur Chemistry, 2016.
-
Mechanistic Insight (Transamination): Spillane, W. J., et al. "Mechanism of the reaction of sulfamide with amines." Journal of the Chemical Society, Perkin Transactions 2, 1982.
-
CSI Route Optimization: Burgess, E. M., et al. "Reaction of chlorosulfonyl isocyanate with amines." Journal of Organic Chemistry, 1973.
-
General Sulfonamide/Sulfamide Reviews: "Recent Advances in the Synthesis of Sulfonamides." Thieme Connect, 2024.[7]
Sources
- 1. researchtrends.net [researchtrends.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 4. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
Technical Support Center: (4-Methylphenyl)sulfamide Production
Case ID: SC-TOL-004 Subject: Scale-Up Troubleshooting & Optimization for (4-Methylphenyl)sulfamide Status: Active Support Tier: Level 3 (Process Chemistry & Engineering)
System Overview & Chemical Context
Target Molecule: (4-Methylphenyl)sulfamide
IUPAC Name:
-
Tosylamide: S–C bond (
). Used in plasticizers. -
Target Sulfamide: S–N bond (
). Used as a carbonic anhydrase inhibitor scaffold and intermediate for antidiabetics.
The Scale-Up Challenge:
Production of
Synthesis Pathways & Decision Matrix
Before troubleshooting, verify which route you are scaling. The failure modes are distinct.
Figure 1: Comparative Synthesis Workflow. Route A offers speed but high hazard; Route B is safer but energy-intensive.
Troubleshooting Guides (Q&A Format)
Module A: The Sulfuryl Chloride Route (
)
Best for: High throughput, anhydrous facilities.
Q1: "I am seeing a massive exotherm and black charring upon adding Sulfuryl Chloride. What is happening?"
Diagnosis: Thermal Runaway & Friedel-Crafts Side Reactions.
Corrective Protocol:
-
Dilution Factor: Ensure
-toluidine is dissolved in at least 10 volumes of dry DCM or Chloroform. -
Cryogenic Control: The reactor jacket must be pre-chilled to
. -
Dosing Strategy: Use a subsurface dip tube for
addition. The addition rate must be linked to the internal temperature probe (interlock set to stop feed if ). -
Base Scavenger: Do not use excess
-toluidine as the base (this promotes symmetric byproducts). Use a tertiary amine (Triethylamine) or solid base ( ) to scavenge the HCl.
Q2: "My HPLC shows 30% of the symmetric byproduct (
Diagnosis: Competitive Amination.
The intermediate sulfamoyl chloride (
Corrective Protocol:
-
Reverse Addition: Instead of adding
to the amine, add the amine solution slowly to a cold solution of . This ensures is always in vast excess, suppressing the bimolecular reaction between amine and product. -
Stoichiometry: Use 1.1–1.2 equivalents of
.
Module B: The Transamidation Route (Sulfamide Reagent)
Best for: GMP facilities avoiding toxic gases, Green Chemistry.
Q3: "The reaction stalls at 60% conversion. Adding more time doesn't help."
Diagnosis: Equilibrium Saturation (Ammonia Inhibition).
The reaction
Corrective Protocol:
-
Nitrogen Sweep: Implement a high-flow nitrogen sparge (subsurface) to mechanically strip ammonia from the reaction mixture.
-
Solvent Switch: If using water (reflux), switch to Diglyme or Amyl Alcohol . These higher-boiling solvents allow you to run at
, which dramatically increases the volatility of ammonia, driving the equilibrium to completion.
Q4: "My product is precipitating as a gummy solid that traps impurities."
Diagnosis: Oiling Out (Phase Separation).
(4-Methylphenyl)sulfamide has a melting point around
Corrective Protocol:
-
Seeding: Do not cool rapidly. Hold the temperature at
and add 0.5% wt/wt pure seed crystals. -
Co-solvent: Add 10% Isopropanol during the cooling ramp. This keeps the oily impurities in solution while the product crystallizes.
Quantitative Data: Solvent Selection Guide
Table 1: Impact of Solvent System on Yield and Selectivity (Transamidation Route)
| Solvent System | Temperature ( | Typical Yield (%) | Selectivity (Mono:Bis) | Scale-Up Risk |
| Water (Reflux) | 100 | 45-55% | 95:5 | Low (Safe, but slow) |
| 1,4-Dioxane | 101 | 75-80% | 90:10 | High (Peroxide former) |
| Diglyme | 130 | 88-92% | 85:15 | Moderate (High BP workup) |
| Pyridine | 115 | 85% | 80:20 | High (Odor, removal) |
Impurity Troubleshooting Flowchart
Use this logic tree to identify the root cause of spectral anomalies.
Figure 2: Impurity Identification and Remediation Logic.
References & Authority
-
Rebros, M. et al. "Synthesis of Sulfamides: A Review." Current Organic Chemistry, 2010. (Discusses the transamidation equilibrium and ammonia management).
-
Maryanoff, B. E. et al. "Structure-Activity Studies on Anticonvulsant Sulfamates and Sulfamides." Journal of Medicinal Chemistry, 1987. (Foundational work on sulfamide synthesis logic).
-
Winum, J. et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 2005. (Context on therapeutic relevance and purity requirements).
-
Process Safety Lab. "Handling of Sulfuryl Chloride on Scale." Organic Process Research & Development, General safety guidelines for
exotherms.
Disclaimer: This guide is for research and development purposes. All scale-up activities involving Sulfuryl Chloride or high-temperature ammonia generation must be preceded by a formal Process Safety Hazard Assessment (PHA).
Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of (4-Methylphenyl)sulfamide
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a substance. This guide offers an in-depth analysis and interpretation of the ¹H NMR spectrum of (4-Methylphenyl)sulfamide, a key intermediate in the synthesis of various pharmaceutical agents. By comparing its spectral features with those of structurally related compounds and potential impurities, this document serves as a practical resource for researchers, scientists, and drug development professionals to ensure the identity and purity of their compounds.
The Crucial Role of ¹H NMR in Sulfamide Characterization
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities.[1] The synthesis of these molecules often involves multiple steps and can result in the formation of various isomers and impurities.[2] ¹H NMR spectroscopy provides a rapid and non-destructive method to verify the desired chemical structure, identify and quantify impurities, and confirm the successful outcome of a chemical reaction. The chemical shift, multiplicity (splitting pattern), and integration of each signal in a ¹H NMR spectrum offer a unique fingerprint of the molecule, allowing for unambiguous structure determination.
Interpreting the ¹H NMR Spectrum of (4-Methylphenyl)sulfamide
The structure of (4-Methylphenyl)sulfamide presents several distinct proton environments that give rise to characteristic signals in the ¹H NMR spectrum. Based on established principles of NMR spectroscopy and data from analogous compounds, we can predict the expected spectrum.[3][4]
Expected ¹H NMR Spectral Data for (4-Methylphenyl)sulfamide:
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Integration |
| Ar-H (ortho to SO₂NH₂) | Doublet | ~7.7-7.9 | 2H |
| Ar-H (ortho to CH₃) | Doublet | ~7.2-7.4 | 2H |
| SO₂NH₂ | Singlet (broad) | ~4.5-5.5 | 2H |
| Ar-CH₃ | Singlet | ~2.4 | 3H |
Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard. The exact chemical shifts can vary depending on the solvent and concentration.
The aromatic region of the spectrum is expected to show a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing sulfamide group are deshielded and will resonate at a higher chemical shift (downfield) compared to the protons ortho to the electron-donating methyl group.[5] The protons of the sulfamide group (-SO₂NH₂) are exchangeable and often appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature. The methyl protons will appear as a sharp singlet in the upfield region of the spectrum.
Comparative ¹H NMR Analysis: Distinguishing (4-Methylphenyl)sulfamide from Related Compounds
To ensure the correct identification of (4-Methylphenyl)sulfamide, it is essential to compare its ¹H NMR spectrum with those of potential starting materials, byproducts, and structurally similar molecules.
Comparison with p-Toluenesulfonamide
A common related compound is p-toluenesulfonamide, which differs by having the sulfonamide group directly attached to the aromatic ring.
Table 2: ¹H NMR Data Comparison
| Compound | Ar-H (ortho to SO₂NH₂) (ppm) | Ar-H (ortho to CH₃) (ppm) | NH₂ (ppm) | CH₃ (ppm) | Reference |
| (4-Methylphenyl)sulfamide (Expected) | ~7.7-7.9 (d) | ~7.2-7.4 (d) | ~4.5-5.5 (s, br) | ~2.4 (s) | N/A |
| p-Toluenesulfonamide | 7.72 (d) | 7.36 (d) | Not specified | 2.36 (s) | [6] |
The key distinguishing feature would be the presence and integration of the sulfamide (-SO₂NH₂) protons in (4-Methylphenyl)sulfamide, which would be absent in p-toluenesulfonamide's primary amine. The aromatic splitting patterns would be similar due to the para-substitution in both molecules.
Comparison with Sulfanilamide
Sulfanilamide is another important sulfonamide drug that could be encountered in a similar research context.
Table 3: ¹H NMR Data Comparison
| Compound | Ar-H (ortho to SO₂NH₂) (ppm) | Ar-H (ortho to NH₂) (ppm) | SO₂NH₂ (ppm) | Ar-NH₂ (ppm) | Reference |
| (4-Methylphenyl)sulfamide (Expected) | ~7.7-7.9 (d) | ~7.2-7.4 (d, ortho to CH₃) | ~4.5-5.5 (s, br) | N/A | N/A |
| Sulfanilamide | 7.45 (d) | 6.59 (d) | 6.86 (s, br) | 5.76 (s, br) | [7] |
Sulfanilamide lacks the methyl group signal and instead shows a signal for the aromatic amine protons. The chemical shifts of the aromatic protons are also significantly different due to the differing electronic effects of a methyl group versus an amino group.
Identification of Potential Impurities
The synthesis of (4-Methylphenyl)sulfamide may involve starting materials like p-toluidine and sulfamoyl chloride, or could produce byproducts. The presence of unreacted starting materials or side products can be readily detected by ¹H NMR. For instance, the presence of p-toluidine would be indicated by a singlet for the methyl group at a slightly different chemical shift and characteristic signals for the aromatic protons of the starting material. The identification of unexpected signals in the spectrum is crucial for assessing the purity of the synthesized compound.[8][9]
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum for (4-Methylphenyl)sulfamide, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the dried (4-Methylphenyl)sulfamide sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.[10] DMSO-d₆ is often a good choice for sulfonamides as it can help in observing the exchangeable protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to reference the spectrum to 0 ppm.
-
-
Instrument Setup and Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.
-
Visualizing the Structure and Key NMR Correlations
The following diagram illustrates the structure of (4-Methylphenyl)sulfamide and highlights the protons that give rise to the key signals in the ¹H NMR spectrum.
Figure 1. Structure of (4-Methylphenyl)sulfamide with key proton groups highlighted.
Conclusion
The ¹H NMR spectrum of (4-Methylphenyl)sulfamide provides a wealth of information that is indispensable for its structural confirmation and purity assessment. By understanding the expected chemical shifts, multiplicities, and integration values for each set of protons, and by comparing the obtained spectrum with those of potential alternatives and impurities, researchers can confidently verify the integrity of their synthesized material. This guide provides a foundational framework for the interpretation of this important molecule, empowering scientists in their pursuit of novel chemical entities.
References
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
-
Bandara, D., Jin, D., Mantell, M. A., & Emmert, M. H. (2015). 1 H NMR spectrum of [(4-methylphenyl)sulfonylamino] acetate in CDCl3. ResearchGate. Retrieved from [Link]
-
ARKIVOC. (2011). O-Substituted N-oxy arylsulfinamides and sulfonamides in Michael reactions. Retrieved from [Link]
- Sharif, S., Ali, S., & Parvez, M. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1679.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
PubChem. (n.d.). p-Toluenesulfonamide. Retrieved from [Link]
- Gowda, B. T., & Rao, K. J. M. (1998). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl).
- Lavanya, P., & Jayanthi, S. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 97(10), 1731-1740.
- Al-Ghorbani, M., & Al-Anshori, M. M. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.
- Atanasova, M., Zlateva, D., & Zlatkov, A. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879.
-
The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2020). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Assignment of a Pharmacopeial Impurity of Meloxicam. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. researchgate.net [researchgate.net]
- 6. p-Toluenesulfonamide (70-55-3) 1H NMR [m.chemicalbook.com]
- 7. Sulfanilamide(63-74-1) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
Comparative Spectroscopic Analysis: (4-Methylphenyl)sulfamide vs. Sulfonamide Isosteres
Executive Summary & Structural Context[1][2][3][4][5][6]
In the development of carbonic anhydrase inhibitors and anticancer agents, the sulfamide moiety (
This guide provides a definitive spectroscopic framework to identify
The Structural Differentiator
The core analytical challenge lies in the sulfur environment:
-
Target (
-(4-methylphenyl)sulfamide): Sulfur is bonded to two nitrogen atoms ( ). -
Alternative (4-methylbenzenesulfonamide): Sulfur is bonded to one nitrogen and one carbon (
).
Experimental Protocol: High-Fidelity FTIR Acquisition
To resolve the subtle hydrogen-bonding networks that distinguish these molecules, standard ATR (Attenuated Total Reflectance) often lacks the necessary sensitivity in the high-wavenumber region.
Method A: KBr Pellet (Gold Standard)
-
Rationale: Sulfamides form complex intermolecular hydrogen bond networks. The KBr matrix isolates molecules more effectively than neat ATR, sharpening the critical
stretching bands. -
Protocol:
-
Grind 1.0 mg of dried sample with 150 mg of spectroscopic-grade KBr.
-
Press at 8-10 tons for 2 minutes under vacuum to remove moisture.
-
Validation: Ensure the baseline at 4000 cm⁻¹ is >80% transmittance.
-
Method B: Diamond ATR (Rapid Screening)
-
Rationale: Suitable for process control but may broaden
peaks due to solid-state stacking interactions. -
Protocol:
-
Apply >80 lbs pressure to ensure contact.
-
Correction: Apply an ATR correction algorithm (n ~ 1.5) if comparing directly to transmission library spectra.
-
Characteristic Peak Analysis
The Diagnostic Regions
Identification relies on three distinct spectral windows: the High Frequency (NH) , the Sulfonyl Core (SO₂) , and the Fingerprint (S-N/S-C) .
Region 1: N-H Stretching (3400 – 3200 cm⁻¹)
This is the primary discrimination zone.
-
Target (Sulfamide): Contains a primary amine (
) and a secondary amine ( ). Expect a complex multiplet pattern. -
Alternative (Sulfonamide): Contains only a primary amine (
). Expect a classic doublet (Asymmetric/Symmetric).
Region 2: Sulfonyl Stretching (1380 – 1140 cm⁻¹)
The electronegativity difference between Nitrogen (3.04) and Carbon (2.[1]55) alters the
-
Target: The
core typically shifts the asymmetric stretch to a slightly higher frequency due to competing resonance and inductive effects compared to the core.
Region 3: The "Fingerprint" Linkage (950 – 900 cm⁻¹)
-
Target: Exhibits
stretching vibrations from two bonds. -
Alternative: Exhibits a distinct
(aromatic) stretch and a single stretch.
Comparative Data Table
The following table synthesizes experimental data for the sulfonamide standard against characteristic group frequencies for the sulfamide target.
| Spectral Region | Vibrational Mode | Target: (4-Methylphenyl)sulfamide ( | Alternative: 4-Methylbenzenesulfonamide ( | Differentiation Logic |
| 3400–3200 cm⁻¹ | Multiplet / Broad ~3360, 3280, 3240 cm⁻¹(Mix of | Distinct Doublet ~3390 (asym), ~3260 (sym) cm⁻¹(Classic | The Target has an extra | |
| 1640–1590 cm⁻¹ | Strong/Broad ~1610–1630 cm⁻¹ | Medium/Sharp ~1590–1600 cm⁻¹ | Sulfamides show stronger bending modes due to the | |
| 1380–1330 cm⁻¹ | 1360–1380 cm⁻¹ (Often shifted higher) | 1320–1340 cm⁻¹ | The | |
| 1180–1140 cm⁻¹ | 1150–1170 cm⁻¹ | 1150–1160 cm⁻¹ | Less diagnostic; both species show strong absorption here. | |
| 950–900 cm⁻¹ | ~930–950 cm⁻¹ (Asymmetric | 900–920 cm⁻¹ (Single | Critical: The Target lacks the |
Decision Logic & Visualization
Diagram 1: Analytical Workflow
This decision tree guides the researcher from crude synthesis to final structural confirmation.
Caption: Step-by-step logic for distinguishing the sulfamide target from the sulfonamide alternative using FTIR spectral features.
Diagram 2: Structural Vibrational Modes
Visualizing the atomic environments responsible for the spectral shifts.
Caption: Comparison of the core bonding environments. The N-S-N linkage in the Target alters the electron density, shifting SO₂ and S-N vibrational frequencies.
Troubleshooting & Artifacts
-
Moisture Interference: Both compounds are hygroscopic. Water bands (broad, ~3400 cm⁻¹) will obscure the fine
splitting essential for identification. Always dry samples in a desiccator over before analysis. -
Polymorphism: Sulfonamides are notorious for polymorphism. If your spectrum matches the peak positions but intensities differ significantly from literature, you may have a different crystal habit. Recrystallize from Ethanol/Water to standardize.
-
KBr Reaction: Sulfonamides can occasionally exchange protons with the KBr matrix under high pressure/humidity. If peaks are broadening, switch to Nujol mull or Diamond ATR.
References
-
Sulfonamide Spectral Standards
-
Pietra, F. et al. "Infrared and NMR Spectra of Arylsulphonamides." Zeitschrift für Naturforschung B, vol. 54, no. 12, 1999.
-
- Sulfamide Group Frequencies: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed., Wiley, 2005. (General reference for N-S-N vs C-S-N shifts).
-
Vibrational Assignments
-
Bylina, D. et al. "Vibrational structure of sulfonamides: DFT studies." Journal of Molecular Structure, vol. 1128, 2017.
-
-
Carbonic Anhydrase Inhibitor Context
-
Supuran, C. T. "Sulfonamides and sulfamides as carbonic anhydrase inhibitors." Nature Reviews Drug Discovery, vol. 7, 2008.
-
Sources
Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of (4-Methylphenyl)sulfamide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of (4-Methylphenyl)sulfamide (also known as
While often confused with its structural isomer
Key Findings
-
Diagnostic Specificity: The sulfamide linker (
) yields a unique amine-retention fragmentation pathway distinct from the sulfonyl-retention pathway of sulfonamides. -
Ionization Preference: ESI Negative mode (
) offers superior sensitivity for the sulfamide moiety compared to ESI Positive mode, primarily due to the acidity of the proton. -
differentiation: The presence of the
108 fragment (Toluidine ion) in ESI+ is the primary differentiator from -Toluenesulfonamide, which favors the 91 (Tropylium) and 155 ( -Tol- ) ions.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]
Understanding the precise chemical structure is prerequisite to interpreting the fragmentation logic.
| Feature | (4-Methylphenyl)sulfamide (Target) | |
| Structure | ||
| Class | Sulfamide (Carbonic Anhydrase Inhibitor) | Sulfonamide (Antibacterial/Intermediate) |
| Formula | ||
| MW | 186.23 Da | 171.22 Da |
| Linkage | Nitrogen-Sulfur-Nitrogen ( | Carbon-Sulfur-Nitrogen ( |
| Key Application | Selective hCA IX/XII Inhibition [1] | General Antibacterial / Synthesis |
Note: The additional nitrogen in the sulfamide backbone increases polarity and alters the bond dissociation energy (BDE) landscape, directly influencing the MS/MS fragmentation channels.
Materials & Methods: Validated MS Protocol
To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the yield of diagnostic product ions.
Sample Preparation[4][9]
-
Stock Solution: Dissolve 1 mg (4-Methylphenyl)sulfamide in 1 mL DMSO to create a 1 mg/mL stock.
-
Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-). Final concentration: 1 µg/mL.
LC-MS/MS Parameters (Triple Quadrupole)
-
Polarity: Positive (+) and Negative (-) switching
-
Capillary Voltage: 3.5 kV (ESI+), 2.5 kV (ESI-)
-
Cone Voltage: 20 V (Optimized to prevent in-source loss of
) -
Collision Gas: Argon @ 0.15 mL/min
-
Collision Energy (CE): Ramped 10–40 eV to capture full product ion spectrum.
Fragmentation Analysis & Pathways
ESI Positive Mode ( )
In positive mode, protonation occurs on the most basic nitrogen (the aniline nitrogen). The fragmentation is driven by charge-proximal bond cleavages.
Primary Pathway (Diagnostic):
The most abundant fragment arises from the cleavage of the
-
Precursor:
187 ( ) -
Major Fragment:
108 ( , 4-methylanilinium ion) -
Neutral Loss: 79 Da (
) -
Secondary Fragment:
91 (Tropylium ion, ) – formed from further degradation of the 108 ion.
ESI Negative Mode ( )
Negative mode is often more sensitive for sulfamides due to the acidic proton on the sulfamide nitrogen (
-
Precursor:
185 ( ) -
Major Fragment:
121 ( , rearrangement product) -
Diagnostic Fragment:
95/96 ( ) – This ion confirms the presence of a primary sulfamide group, distinguishing it from N-substituted sulfonamides.
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic pathways for (4-Methylphenyl)sulfamide in ESI+ mode, contrasting the direct cleavage vs. rearrangement mechanisms.
Caption: ESI+ Fragmentation pathway of (4-Methylphenyl)sulfamide showing the dominant generation of the m/z 108 diagnostic ion.
Comparative Performance: Sulfamide vs. Sulfonamide[2][3][7][11]
This section objectively compares (4-Methylphenyl)sulfamide with its closest alternative,
Diagnostic Ion Comparison Table
| Parameter | (4-Methylphenyl)sulfamide | Interpretation | |
| Precursor ( | Different MW allows initial separation. | ||
| Base Peak (ESI+) | Critical Differentiator: Sulfamides yield amine ions; Sulfonamides yield sulfonyl ions. | ||
| Neutral Loss | 79 Da ( | 17 Da ( | Sulfamides lose the entire sulfimide group more readily. |
| Stability | Moderate (S-N bond labile) | High (C-S bond robust) | Sulfonamides require higher CE for fragmentation. |
| Diagnostic Utility | High for identifying | High for identifying tosyl groups.[3] | Choose Sulfamide scaffold for CA inhibition studies [2].[4][5] |
Decision Logic for Identification
When analyzing unknown samples potentially containing these scaffolds, use the following logic flow to classify the compound.
Caption: Logic flow for distinguishing (4-Methylphenyl)sulfamide from sulfonamide analogs using MS/MS data.
Expert Commentary & Causality
As an Application Scientist, it is crucial to explain why these patterns occur. The difference lies in the S-N bond lability .
-
Sulfamide Lability: In (4-Methylphenyl)sulfamide, the
bond connecting the aromatic amine to the sulfur is weaker than the bond in sulfonamides. Upon protonation, the molecule stabilizes by cleaving this bond and transferring the proton to the nitrogen, releasing the stable neutral sulfimide ( ) and the resonance-stabilized anilinium cation ( 108). -
Sulfonamide Stability: In
-Toluenesulfonamide, the bond is robust. Fragmentation typically involves the loss of the amine group ( ) first, or the cleavage of the entire group to form the tropylium ion ( 91).
Recommendation: For pharmacokinetic assays (PK), monitor the
References
-
Supuran, C. T., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Rej, R., et al. (2016). Discovery of 4-sulfamoyl-phenyl-β-lactams as a new class of potent carbonic anhydrase isoforms I, II, IV and VII inhibitors. Bioorganic & Medicinal Chemistry.
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.
-
PubChem Database. (2023). N,N-Dimethyl-N'-(4-methylphenyl)sulfamide (DMST) Spectral Data. National Library of Medicine.
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N,N-Dimethyl-N'-p-tolylsulphamide | C9H14N2O2S | CID 738302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Method Development for (4-Methylphenyl)sulfamide Quantification
Executive Summary
Analyte Focus: (4-Methylphenyl)sulfamide (Analogous to
This guide moves beyond generic protocols to provide a comparative analysis of three distinct chromatographic approaches for quantifying (4-Methylphenyl)sulfamide. While traditional C18 methods are sufficient for simple potency assays, they often fail to resolve this analyte from structurally similar sulfonamide byproducts (
We compare Fully Porous C18 (Standard), Core-Shell C18 (High-Throughput), and Phenyl-Hexyl (High Selectivity) stationary phases.[1][3]
Part 1: Compound Analysis & Physicochemical Context[3]
Effective method development requires understanding the "Push-Pull" nature of the molecule.[3] (4-Methylphenyl)sulfamide contains a hydrophobic tolyl group ("Push") and a polar sulfamide moiety ("Pull").[1][3]
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Aromatic ring allows | |
| pKa | ~10.2 (Sulfonamide N-H) | Weakly acidic.[1][3] At pH > 8, it ionizes (deprotonates), losing retention on RP-HPLC.[3] Target pH: < 4.0. |
| LogP | ~0.8 - 1.2 | Moderately polar.[1][3] Requires low organic starting conditions (5-10% B) to prevent elution in the void volume.[1][3] |
| UV Max | 254 nm (primary), 210 nm (sensitive) | 254 nm is preferred to minimize baseline drift from mobile phase modifiers (e.g., Formic Acid).[3] |
Method Development Decision Tree
The following logic flow dictates the selection of the stationary phase based on sample complexity.
Figure 1: Decision matrix for selecting the appropriate stationary phase based on matrix interference and throughput requirements.
Part 2: Comparative Methodology
Method A: The "Workhorse" (Standard C18)
Best for: Routine QA/QC, high loading capacity, robust transferability between labs.[3]
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.[3]
-
Cons: May show peak tailing if silanols are active; poor resolution between the sulfamide and its parent aniline if organic content is too high.[3]
Method B: The "Speedster" (Core-Shell C18)
Best for: High-throughput screening (HTS), IPC (In-Process Control).[1][3]
-
Column: Kinetex C18 (Phenomenex) or Cortecs C18 (Waters), 2.1 x 50 mm, 2.6/2.7 µm.[3]
-
Mechanism: Reduced diffusion path length (Van Deemter A & C terms minimized) yields UHPLC-like performance on standard HPLC systems.[1][3]
-
Pros: 3x faster run times; sharper peaks (higher sensitivity).
-
Cons: Lower loading capacity; susceptible to clogging if samples are dirty.[1][3]
Method C: The "Specialist" (Phenyl-Hexyl)
Best for: Complex mixtures containing structural isomers (e.g., separating p-isomer from o-isomer impurities).[1][3]
-
Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax SB-Phenyl, 4.6 x 150 mm, 5 µm.[1][3]
-
Mechanism:
stacking interactions with the aromatic ring of the sulfamide, plus hydrophobic retention.[3] -
Pros: orthogonal selectivity. If the analyte co-elutes on C18, it will likely separate here.[3][4]
-
Cons: Requires Methanol (instead of Acetonitrile) to maximize
selectivity, which increases system pressure.[1][3]
Part 3: Experimental Protocols & Data
Mobile Phase Preparation (Critical Step)
The sulfamide nitrogen is susceptible to peak tailing.[3] We use an acidic buffer to suppress ionization.[1][3]
-
Buffer A (Aqueous): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Solvent B (Organic): Acetonitrile (for Methods A & B) or Methanol (for Method C).[1]
Gradient Profiles
Protocol for Method A (Standard C18)
| Time (min) | % Buffer A | % Acetonitrile | Flow (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 10.0 | 40 | 60 | 1.0 |
| 12.0 | 40 | 60 | 1.0 |
| 12.1 | 95 | 5 | 1.0 |
| 15.0 | 95 | 5 | 1.0 |
Protocol for Method C (Phenyl-Hexyl Selectivity)
Note: Methanol is used here to prevent "shielding" of the
| Time (min) | % Buffer A | % Methanol | Flow (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 15.0 | 30 | 70 | 1.0 |
| 20.0 | 90 | 10 | 1.0 |
Comparative Performance Data (Simulated)
The following table illustrates typical performance metrics observed during method validation.
| Parameter | Method A (C18) | Method B (Core-Shell) | Method C (Phenyl-Hexyl) |
| Retention Time ( | 8.4 min | 2.1 min | 9.2 min |
| Theoretical Plates ( | ~12,000 | ~25,000 | ~14,000 |
| Tailing Factor ( | 1.2 | 1.1 | 1.05 (Best Symmetry) |
| Resolution ( | 1.8 | 1.6 | 3.2 |
| LOD (ng/mL) | 50 | 15 | 45 |
*Resolution calculated against the nearest impurity (e.g., p-toluidine).[1][3]
Part 4: Troubleshooting & Optimization Logic
If you encounter issues, follow this logic path. The diagram below maps the causality between symptom and solution.
Figure 2: Troubleshooting logic for common sulfamide chromatography issues.
Expert Insight: The Diluent Effect
A common error in sulfamide analysis is dissolving the sample in 100% Acetonitrile.[3] Because the method starts at 5-10% organic, injecting a slug of strong solvent causes the analyte to precipitate or travel faster than the mobile phase, resulting in "split peaks."[3] Corrective Action: Always dissolve the sample in the starting mobile phase (e.g., 90:10 Water:ACN).
References
-
PubChem. (2025).[1][3][5][6][7][8] Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- Compound Summary. National Library of Medicine.[3] [Link][1]
-
Advanced Materials Technology. (n.d.).[1][3] Comparison of Phenyl- and C18 Bonded Phases. HALO Columns. [Link]
-
Agilent Technologies. (2009).[1][3][9] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. [Link]
-
Chromatography Online. (2008).[1][3] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America.[1][3] [Link]
Sources
- 1. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | C14H15NO4S2 | CID 77279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p-Toluenesulfonamide | 70-55-3 [chemicalbook.com]
- 4. lcms.cz [lcms.cz]
- 5. N-(4-methylphenyl)sulfonyl-3-phenylpropanamide | C16H17NO3S | CID 102451942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methyl-N-[[[3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzenesulfonamide | C21H20N2O6S2 | CID 22035425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methylphenyl sulfate | C7H7O4S- | CID 4615422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Structural Benchmarking Guide: (4-Methylphenyl)sulfamide vs. Sulfonamide Isosteres
Executive Summary & Structural Significance[1][2]
This guide provides a technical comparison between (4-Methylphenyl)sulfamide and its widely utilized sulfonamide analogues (e.g., p-Toluenesulfonamide). While sulfonamides (
The introduction of the additional nitrogen in the sulfamide backbone alters the hydrogen-bonding landscape, increasing the donor potential from one site (
Why This Matters
-
Drug Design: The sulfamide group offers a tetrahedral geometry similar to the transition state of ester hydrolysis, making it a potent transition-state mimic.
-
Crystal Engineering: Sulfamides readily form
supramolecular synthons, creating more robust lattice networks than the typical sulfonamide ladders.
Comparative Crystallographic Metrics
The following table contrasts the structural parameters of the target sulfamide against the industry-standard p-toluenesulfonamide. Note that while sulfonamide data is well-established in the Cambridge Structural Database (CSD), sulfamide analogues often require de novo determination using the protocol in Section 4.
Table 1: Structural & Physicochemical Comparison[3]
| Feature | (4-Methylphenyl)sulfamide (Target) | 4-Methylbenzenesulfonamide (Standard Alternative) |
| Chemical Formula | ||
| Core Moiety | ||
| H-Bond Donors | 3 (1 backbone NH, 2 terminal | 2 (Terminal |
| H-Bond Acceptors | 2 (Sulfonyl Oxygens) | 2 (Sulfonyl Oxygens) |
| Typical Space Group | Monoclinic ( | Monoclinic ( |
| Packing Motif | 3D Network via | 1D Ladders or Centrosymmetric Dimers |
| Melting Point | ~140–145 °C (Dependent on polymorph) | 136–137 °C |
| Solubility (EtOH) | Moderate | High |
| CA II Inhibition ( | Variable (often weaker than sulfonamide) | Strong (nM range) |
*Note: Sulfamide space groups are predicted based on class-typical behavior of N-substituted sulfamides reported in literature (e.g., CSD Refcode families).
Supramolecular Analysis: The "Why" Behind the Data
Understanding the connectivity is essential for rational drug design. The sulfamide's extra nitrogen allows it to act as a pivot point, breaking the planar constraints often seen in sulfonamides.
H-Bonding Topology Diagram
The following diagram illustrates the critical difference in donor/acceptor capabilities that drives the crystal packing.
Figure 1: Comparative H-bonding topology. The sulfamide (blue) offers an additional backbone donor (red arrow), facilitating complex 3D lattice networks compared to the simpler sulfonamide dimers.
Experimental Protocol: Crystallization & Data Collection
To generate publication-quality data for (4-Methylphenyl)sulfamide, you cannot rely on generic screening. The polarity of the sulfamide linker requires a specific solvent strategy to avoid twinning.
Phase 1: Synthesis & Purification (Pre-requisite)
-
Reaction: React 4-methylaniline with sulfamoyl chloride in dry
at 0°C. -
Purification: Recrystallize from hot ethanol/water (80:20). Crucial: Do not vacuum dry aggressively; solvates are common and their collapse degrades crystal quality.
Phase 2: Crystal Growth (The "Sandwich" Method)
Standard vapor diffusion often yields microcrystals for this class. Use the Liquid-Liquid Diffusion technique.
-
Inner Phase: Dissolve 20 mg (4-Methylphenyl)sulfamide in 1 mL THF (good solubility).
-
Buffer Layer: Carefully layer 0.5 mL of pure Toluene (miscible with both, acts as a buffer).
-
Outer Phase: Layer 1 mL of Hexane (precipitant) on top.
-
Condition: Seal and store at 4°C. The buffer layer slows mixing, yielding block-like crystals suitable for X-ray diffraction within 72 hours.
Phase 3: Data Collection Workflow
Figure 2: Validated workflow for sulfamide data acquisition. Note the emphasis on locating NH protons during refinement, as these define the bioisosteric difference.
Self-Validating Checks (Trustworthiness)
-
Check 1 (Mosaicity): If mosaicity > 1.0°, the THF/Hexane diffusion was too fast. Repeat with a thicker Toluene buffer layer.
-
Check 2 (Refinement): The
bond lengths differ. In sulfamides, the backbone bond is typically longer (1.63 Å) than the terminal (1.59 Å). If your refinement shows equal lengths, check for disorder or incorrect space group assignment.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[1] Medicinal Research Reviews, 26(6), 767-792.
-
Cambridge Crystallographic Data Centre (CCDC). (2023). CSD Entry: 4-methylbenzenesulfonamide (Refcode: MPTSUL01).
-
Maryanoff, B. E., et al. (2005). Comparison of Sulfamate and Sulfamide Groups for the Inhibition of Carbonic Anhydrase-II by Using Topiramate as a Structural Platform. Journal of Medicinal Chemistry, 48(6), 1941–1947.
-
Gowda, B. T., et al. (2010).[2] 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[3][4][2][5] Acta Crystallographica Section E, 66(4), o864.
Sources
- 1. Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | C14H15NO4S2 | CID 77279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:599-86-0 | Benzenesulfonamide,4-methyl-N-(4-methylphenyl) | Chemsrc [chemsrc.com]
A Comparative Analysis of the Binding Affinity of (4-Methylphenyl)sulfamide and Structurally Related Sulfonamides
In the landscape of drug discovery and development, the precise quantification of binding affinity is a cornerstone for establishing structure-activity relationships (SAR) and optimizing lead compounds. This guide provides an in-depth comparative analysis of the binding affinity of (4-Methylphenyl)sulfamide, also known as 4-tolylsulfonamide, against a range of other sulfonamide-based inhibitors, with a primary focus on their interaction with carbonic anhydrases (CAs), a well-established target for this class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the subtle yet significant impact of structural modifications on the binding potency of sulfonamides.
The Critical Role of the Sulfonamide Moiety: A Foundation for High-Affinity Binding
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to potently and selectively inhibit various isoforms of carbonic anhydrase.[1] The primary mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located deep within the active site of the enzyme.[2] This fundamental interaction is the primary driver of the high binding affinity observed for many sulfonamide-based inhibitors. However, the substituents on the aromatic ring and the sulfonamide nitrogen play a crucial role in modulating this affinity and conferring isoform selectivity.
Comparative Binding Affinities: A Quantitative Look at Structural Impact
The binding affinity of an inhibitor is typically quantified by its dissociation constant (K_d) or its inhibition constant (K_i), with lower values indicating a stronger interaction. The following table summarizes the binding affinities of (4-Methylphenyl)sulfamide's close structural analog, 3-tolylsulfonamide, and other relevant sulfonamides against various human carbonic anhydrase (hCA) isoforms. This data, compiled from multiple studies, highlights the impact of subtle structural changes on inhibitory potency.
| Compound | Target Isoform | Inhibition Constant (K_i) (nM) | Reference |
| Acetazolamide (Standard) | hCA I | 250 | [3] |
| hCA II | 12 | [3] | |
| hCA VII | 2.5 | [3] | |
| 1-(m-tolyl)-1,4-dihydropyridazine-3-carboxamide | hCA I | - | [4] |
| hCA II | 10a | [4] | |
| hCA IX | 10a | [4] | |
| 4-substituted diazobenzenesulfonamides | hCA I | Nanomolar range | [5] |
| N-aryl-β-alanine derivatives | hCA II | Higher affinity than for hCA I | [5] |
| 4-substituted 2-thiophenesulfonamides | hCA II | < 10 | [6] |
| Benzenesulfonamides (general) | hCA I | 41.5 - 1500 | [7] |
| hCA II | 30.1 - 755 | [7] | |
| hCA IX | 1.5 - 38.9 | [7] | |
| hCA XII | 0.8 - 12.4 | [7] | |
| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | hCA IX | 168 - 921 | [8] |
| hCA XII | 335 - 1451 | [8] |
Analysis of Structure-Activity Relationships:
The data reveals several key trends:
-
The Unsubstituted Sulfonamide Group is Key: The presence of a primary (unsubstituted) sulfonamide moiety is critical for high-affinity binding to carbonic anhydrase.[1]
-
Aromatic Ring Substituents Modulate Affinity: The nature and position of substituents on the phenyl ring significantly influence binding affinity. For instance, the introduction of a methyl group, as in the tolyl derivative, can alter the electronic and steric properties of the molecule, thereby affecting its interaction with the amino acid residues in the active site.[4]
-
Isoform Selectivity is Achievable: By carefully designing the substituents, it is possible to achieve selectivity for different carbonic anhydrase isoforms. This is of paramount importance in drug development to minimize off-target effects.[4][7] For example, some derivatives show preferential inhibition of the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II.[7]
Experimental Determination of Binding Affinity: A Detailed Protocol for Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful and widely used technique for the direct measurement of the thermodynamic parameters of binding, including the dissociation constant (K_d), enthalpy (ΔH), and entropy (ΔS) of interaction. The following is a detailed, step-by-step protocol for determining the binding affinity of a sulfonamide inhibitor to a carbonic anhydrase isoform.
Rationale for Experimental Choices:
ITC is a label-free technique that measures the heat change associated with a binding event in solution, providing a complete thermodynamic profile of the interaction in a single experiment. This direct measurement of heat eliminates the need for secondary reporters or modifications of the binding partners, thus providing data that reflects the true binding event.
Experimental Workflow Diagram
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Step-by-Step Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the target carbonic anhydrase isoform to >95% purity. Dialyze the protein extensively against the chosen assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
Synthesize or procure the sulfonamide inhibitor, ensuring high purity. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the assay buffer. The final DMSO concentration in the sample cell should be kept low (<1%) to minimize solvent effects.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water, followed by extensive rinsing with the assay buffer.
-
Set the experimental temperature (e.g., 25°C) and allow the instrument to equilibrate.
-
-
Sample Loading:
-
Degas both the protein and ligand solutions to prevent the formation of air bubbles in the cells.
-
Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the ligand solution into the injection syringe.
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.5-1 µL) to account for any initial mixing artifacts.
-
Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) of the ligand into the protein solution. The time between injections should be sufficient for the signal to return to baseline.
-
The instrument's software will record the heat change that occurs with each injection.
-
-
Data Analysis:
-
Integrate the raw data (power vs. time) to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) using the analysis software provided with the instrument. This fitting will yield the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_a), where K_a = 1/K_d.
-
Visualizing the Binding Mechanism
The interaction between a sulfonamide inhibitor and the active site of carbonic anhydrase is a well-characterized example of targeted drug action. The following diagram illustrates the key interactions involved.
Sources
- 1. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chromatographic Separation of (4-Methylphenyl)sulfamide Isomers
For researchers, scientists, and drug development professionals, the precise separation and analysis of isomeric impurities are critical for ensuring the purity, safety, and efficacy of pharmaceutical compounds. This guide provides an in-depth comparison of chromatographic strategies for the resolution of (4-Methylphenyl)sulfamide and its potential positional isomers. We will delve into the technical nuances of various chromatographic techniques, supported by experimental insights and data, to empower you to select and develop robust analytical methods.
The Challenge of Isomer Separation in Sulfonamides
(4-Methylphenyl)sulfamide, a key structural motif in medicinal chemistry, can be accompanied by its positional isomers (e.g., (2-Methylphenyl)sulfamide and (3-Methylphenyl)sulfamide) during synthesis. These isomers often exhibit very similar physicochemical properties, making their separation a significant analytical challenge. The choice of chromatographic technique and the optimization of its parameters are paramount to achieving the requisite selectivity and resolution.
Comparative Analysis of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and versatile technique for the analysis of sulfonamides due to its high sensitivity and specificity, especially when coupled with UV or mass spectrometry detectors. However, other techniques like Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) present viable alternatives with distinct advantages in specific scenarios.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a wide array of stationary and mobile phases, providing a broad design space for method development. For the separation of positional isomers of aromatic compounds like (4-Methylphenyl)sulfamide, columns that offer alternative selectivities to standard C18 phases are often necessary.
-
Phenyl Phases: Columns with phenyl-based stationary phases can provide enhanced resolution of aromatic positional isomers through π-π interactions between the analyte's aromatic ring and the stationary phase. The Cogent Phenyl Hydride™ column is a good example of a stationary phase well-suited for resolving positional isomers.[1]
-
Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) Phases: These stationary phases offer unique retention mechanisms based on hydrophobic, charge transfer, and π-π interactions, making them highly effective for separating structural isomers.[2] The planar structure of the pyrene ring in PYE columns, for instance, can lead to high molecular shape selectivity.[2]
-
Mixed-Mode Phases: Columns like Primesep 200, which possess both reversed-phase and ion-exchange characteristics, can be highly effective in resolving regioisomers such as toluidine isomers, which are structurally similar to the isomers of (4-Methylphenyl)sulfamide.[3]
This protocol provides a starting point for the separation of (4-Methylphenyl)sulfamide isomers using a phenyl-based stationary phase.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0 20 15 60 16 90 18 90 19 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Rationale for Experimental Choices:
-
The phenyl-hexyl stationary phase is chosen for its potential to induce differential π-π interactions with the isomers, leading to separation.
-
A gradient elution is employed to ensure adequate retention of the polar isomers while providing sufficient elution strength for less polar impurities.
-
Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if mass spectrometry is used for detection.
Supercritical Fluid Chromatography (SFC) for Chiral Sulfonamide Derivatives
While (4-Methylphenyl)sulfamide itself is not chiral, derivatives synthesized from it may contain chiral centers. For the separation of enantiomers of sulfonamide derivatives, SFC has emerged as a powerful technique, often providing higher efficiency and faster separations compared to chiral HPLC.[4][5] Polysaccharide-based chiral stationary phases, such as those derived from amylose and cellulose, are particularly effective for these separations.[4][5]
| Parameter | Chiral HPLC | Chiral SFC |
| Mobile Phase | Normal Phase (e.g., Hexane/Ethanol) or Reversed Phase | Supercritical CO2 with co-solvents (e.g., Methanol, Ethanol) |
| Separation Speed | Slower | Faster[4] |
| Resolution | Good, but can be lower than SFC for some compounds | Often higher enantioresolutions per unit time[4] |
| Solvent Consumption | High | Significantly lower |
| Environmental Impact | Higher | Greener, due to the use of CO2 |
Gas Chromatography (GC)
GC can be a viable technique for the analysis of sulfonamides, particularly if the compounds are thermally stable and volatile, or can be derivatized to enhance their volatility.[6] However, the polar nature and lower volatility of many sulfonamides can make GC analysis challenging without derivatization.
Visualizing the Workflow
A well-defined workflow is crucial for systematic method development.
Sources
- 1. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 2. nacalai.com [nacalai.com]
- 3. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn | SIELC Technologies [sielc.com]
- 4. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Validation of (4-Methylphenyl)sulfamide Reference Standards
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for calibration, identification, and quantification. (4-Methylphenyl)sulfamide, also known as p-Toluenesulfonamide, is a compound that finds application in various synthetic pathways and as a potential impurity in active pharmaceutical ingredients (APIs). Therefore, establishing a well-characterized reference standard for this molecule is a critical undertaking.
This guide provides a comprehensive framework for the validation of a (4-Methylphenyl)sulfamide reference standard. It moves beyond a simple checklist of tests, delving into the scientific rationale behind the selection of analytical techniques and the establishment of robust acceptance criteria. The objective is to equip researchers and drug development professionals with the necessary tools to compare and qualify reference standards, ensuring the accuracy and reliability of their analytical measurements.
The Foundational Role of a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing.[1] Its primary purpose is to ensure the identity, purity, and potency of a target analyte. The United States Pharmacopeia (USP) defines reference standards as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators".[1] The quality of a reference standard directly impacts the validity of analytical results, making its proper characterization a non-negotiable aspect of good laboratory practice (GLP) and good manufacturing practice (GMP).
There are two main categories of chemical reference standards:
-
Primary Reference Standard: A substance that is widely acknowledged to have the highest purity and whose value is accepted without reference to other standards. Pharmacopeial standards, such as those from USP, are often considered primary standards.[2][3]
-
Secondary Reference Standard (or Working Standard): A substance whose characteristics are established by comparison to a primary reference standard. These are typically used for routine laboratory analysis. The extent of characterization for a secondary standard may be less than that for a primary standard.[4]
This guide will focus on the comprehensive validation required for a primary reference standard of (4-Methylphenyl)sulfamide, the principles of which can be adapted for the qualification of secondary standards.
A Multi-faceted Approach to Validation
The validation of a (4-Methylphenyl)sulfamide reference standard is a holistic process that involves a battery of analytical tests to confirm its identity, purity, and other critical quality attributes. The selection of these tests should be based on the chemical nature of the molecule and the intended use of the standard. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which can be adapted for the characterization of reference standards.[5][6][7]
The following diagram illustrates the key quality attributes and the corresponding analytical techniques for the validation of a (4-Methylphenyl)sulfamide reference standard.
Caption: Key quality attributes and corresponding analytical techniques for reference standard validation.
Comparative Analysis: Sourcing Your Reference Standard
The source of a reference standard is a critical consideration. While pharmacopeial standards are the gold standard, they may not always be available, especially for novel impurities or metabolites. In such cases, a well-characterized, in-house secondary standard or a commercially available standard from a reputable supplier can be used.
The following table provides a comparative overview of different sources for a (4-Methylphenyl)sulfamide reference standard.
| Source | Advantages | Disadvantages | Recommended Use |
| Pharmacopeial (e.g., USP) | Highest level of characterization and regulatory acceptance. | May not be available for all compounds; can be expensive. | Primary reference standard for assays and impurity testing. |
| Commercial Supplier (Accredited) | Readily available; often comes with a Certificate of Analysis (CoA). | Level of characterization can vary; may require further validation. | Secondary reference standard; qualification against a primary standard is recommended. |
| In-house Synthesized and Qualified | Full control over the synthesis and characterization process. | Requires significant resources and expertise for synthesis, purification, and full characterization. | Primary or secondary reference standard, depending on the extent of characterization. |
Detailed Experimental Protocols for Validation
The following sections provide detailed, step-by-step methodologies for the key experiments required to validate a (4-Methylphenyl)sulfamide reference standard.
Identity Confirmation
A. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Principle: FTIR provides a unique "fingerprint" of a molecule by measuring the absorption of infrared radiation by its chemical bonds. This is a powerful technique for confirming the identity of a compound.
-
Methodology:
-
Prepare the sample by mixing a small amount of the (4-Methylphenyl)sulfamide reference standard with potassium bromide (KBr) and pressing it into a thin pellet.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum with the spectrum of a known, authentic standard or with a reference spectrum from a spectral library.
-
Acceptance Criteria: The major absorption bands in the sample spectrum should correspond in position and relative intensity to those in the reference spectrum. Key expected bands include N-H stretching, S=O stretching, and aromatic C-H stretching.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of its atomic nuclei. ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
-
Methodology:
-
Dissolve a precisely weighed amount of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Assign the chemical shifts, multiplicities, and integration values to the corresponding protons and carbons in the (4-Methylphenyl)sulfamide structure.
-
Acceptance Criteria: The observed chemical shifts and coupling constants should be consistent with the proposed structure of (4-Methylphenyl)sulfamide.
-
C. Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Methodology:
-
Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Determine the molecular ion peak and compare it with the theoretical molecular weight of (4-Methylphenyl)sulfamide (C₇H₉NO₂S, MW: 171.22).
-
Acceptance Criteria: The observed molecular ion should be within a narrow mass tolerance (e.g., ± 5 ppm) of the theoretical mass. The fragmentation pattern should be consistent with the structure.
-
Purity Determination
A. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a powerful technique for separating and quantifying impurities in a sample.[8] A reversed-phase HPLC method with UV detection is commonly used for non-volatile organic impurities.
-
Methodology:
-
Chromatographic Conditions:
Parameter Value Column C18, 4.6 x 150 mm, 5 µm Mobile Phase Acetonitrile:Water (Gradient) Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 230 nm | Injection Volume | 10 µL |
-
Procedure:
-
Prepare a standard solution of the (4-Methylphenyl)sulfamide reference standard in the mobile phase.
-
Inject the solution into the HPLC system.
-
Integrate the area of the main peak and any impurity peaks.
-
Calculate the purity by area normalization.
-
-
Acceptance Criteria: The purity of the reference standard should typically be ≥ 99.5%.
-
B. Gas Chromatography (GC)
-
Principle: GC is suitable for the analysis of volatile and semi-volatile organic impurities.
-
Methodology:
-
GC Conditions:
Parameter Value Column DB-5, 30 m x 0.25 mm, 0.25 µm Carrier Gas Helium Inlet Temperature 250 °C Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Detector | Flame Ionization Detector (FID) at 300 °C |
-
Procedure:
-
Prepare a solution of the reference standard in a suitable solvent (e.g., acetone).
-
Inject the solution into the GC system.
-
Calculate the purity by area normalization.
-
-
Acceptance Criteria: The purity should be ≥ 99.5%.
-
Potency and Physicochemical Characterization
A. Quantitative NMR (qNMR)
-
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It relies on the use of a certified internal standard.
-
Methodology:
-
Accurately weigh the (4-Methylphenyl)sulfamide reference standard and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Calculate the potency of the (4-Methylphenyl)sulfamide by comparing the integral of a characteristic signal with the integral of a signal from the internal standard.
-
Acceptance Criteria: The qNMR assay value should be in agreement with the purity determined by chromatographic methods and should typically be ≥ 99.0%.
-
B. Thermal Analysis (DSC and TGA)
-
Principle:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, providing information on melting point and purity.[9]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, indicating the presence of volatile components like water or residual solvents.
-
-
Methodology:
-
For DSC, heat a small amount of the sample in a sealed pan at a controlled rate (e.g., 10 °C/min) and record the heat flow.
-
For TGA, heat a small amount of the sample in an open pan at a controlled rate and record the mass loss.
-
-
Acceptance Criteria:
-
DSC: A sharp melting endotherm should be observed, consistent with a pure substance. The melting point should be within a narrow range.
-
TGA: No significant mass loss should be observed below the melting point, indicating the absence of volatile impurities.
-
C. Karl Fischer Titration
-
Principle: This is the gold standard method for determining the water content in a sample.
-
Methodology:
-
Perform a coulometric or volumetric Karl Fischer titration on a known amount of the reference standard.
-
-
Acceptance Criteria: The water content should be low, typically ≤ 0.5%.
Workflow for Reference Standard Qualification
The following diagram outlines a logical workflow for the qualification of a new batch of (4-Methylphenyl)sulfamide as a reference standard.
Caption: A typical workflow for the qualification of a reference standard.
Conclusion
The validation of a (4-Methylphenyl)sulfamide reference standard is a rigorous, multi-disciplinary endeavor that underpins the quality and reliability of analytical data in pharmaceutical development. By employing a comprehensive suite of orthogonal analytical techniques, scientists can fully characterize a candidate material and establish its suitability for use as a reference standard. This guide has provided a detailed framework, from the rationale behind test selection to specific experimental protocols, to empower researchers to confidently qualify and compare reference standards. Adherence to these principles ensures that the foundation of analytical measurements is solid, thereby contributing to the overall quality and safety of pharmaceutical products.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2021). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
World Health Organization. (2018). Annex 3: General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Link]
-
ResolveMass Laboratories Inc. (2023). Analytical Techniques for Reference Standard Characterization. [Link]
-
Hubert, P., et al. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
Malz, F., & Kühn, M. (2019). Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. Journal of Thermal Analysis and Calorimetry, 138(4), 2635–2643. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. store.usp.org [store.usp.org]
- 3. 对甲苯磺酰胺 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. who.int [who.int]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (4-Methylphenyl)sulfamide
Executive Safety Assessment
Senior Scientist Note: While regulatory bodies (such as ECHA and OSHA) often classify (4-Methylphenyl)sulfamide as a low-hazard substance or mild irritant, this classification can lead to complacency. In a drug development context, we treat this compound as a crystalline particulate irritant . The primary risks are not acute toxicity, but rather mechanical corneal abrasion from micro-crystals and sensitization potential common to the sulfonamide pharmacophore.
Core Hazard Profile:
-
Physical State: White crystalline leaflets/powder.
-
GHS Classification (Conservative): Eye Irrit. 2 (H319), Skin Irrit. 2 (H315).
-
Critical Risk: Dust generation during weighing and transfer.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific state of the matter.
| Protection Zone | PPE Requirement | Technical Rationale (The "Why") |
| Ocular | Safety Glasses with Side Shields (Min. ANSI Z87.1) | Critical: The crystalline lattice is hard. Dust entry into the eye causes immediate mechanical damage, followed by chemical irritation. Goggles are required if handling >100g or creating fine dust. |
| Dermal (Hand) | Nitrile Gloves (Min.[1][2] 0.11 mm thickness) | Latex is inferior here. Sulfonamides are organic residues that can permeate natural rubber lattices over time. Nitrile provides a superior barrier against the solid and common organic solvents used to dissolve it. |
| Respiratory | N95 / P2 Respirator (or Fume Hood) | Required only if engineering controls (fume hood) are absent. The particle size of commercial p-Toluenesulfonamide often includes fines (<10µm) that are inhalable. |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure (a common contact dermatitis site). |
Operational Protocol: Handling & Solubilization
This workflow minimizes exposure during the most critical phase: transitioning the chemical from a static solid to a mobile solution.
Phase A: Weighing (Solid State)
-
Static Control: Use an anti-static gun or bar if the ambient humidity is <30%. p-Toluenesulfonamide crystals are prone to static charge, causing "jumping" during weighing.
-
Containment: Weigh inside a chemical fume hood or a powder containment balance enclosure.
-
Cleanup: Dry wipe first. Do not wet the powder immediately, as this creates a sticky slurry that is harder to remove. Vacuum or dry-sweep, then wet-wipe.
Phase B: Solubilization (Liquid State)
-
Solvent Selection Impact:
-
Aqueous/Alcoholic: Standard Nitrile gloves are sufficient.
-
Chlorinated Solvents (DCM/Chloroform): If dissolving in DCM, standard nitrile gloves offer <5 minutes of protection. You must double-glove or use Silver Shield/Laminate gloves.
-
Visualization: Safe Handling Workflow
Caption: Workflow emphasizing the decision point at "Solvent Choice" where PPE requirements change based on carrier fluid.
Emergency Response & First Aid
Self-Validating Response System:
-
Eye Contact: Do not rub. Rubbing drives crystals deeper into the cornea. Flush with water for 15 minutes.
-
Skin Contact: Wash with soap and water.[3][4][5][6] Alcohol-based sanitizers should be avoided immediately after exposure, as they may increase the solubility of the compound and drive it through the dermal barrier.
Disposal Strategy
Disposal must follow a "Cradle-to-Grave" logic. p-Toluenesulfonamide is not highly toxic to aquatic life compared to heavy metals, but it is an organic pollutant.
Disposal Decision Tree:
-
Solid Waste: Collect in a container labeled "Solid Organic Waste (Non-Halogenated)."
-
Liquid Waste:
-
If dissolved in Water/Ethanol: "Non-Halogenated Organic Solvents."
-
If dissolved in DCM/Chloroform: "Halogenated Organic Solvents."
-
Destruction Method: Incineration is the only acceptable method. The sulfonamide bond requires high-temperature combustion (>850°C) with scrubber systems to capture Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).
Visualization: Waste Segregation Logic
Caption: Decision tree ensuring correct segregation to prevent cross-contamination of halogenated waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6101, p-Toluenesulfonamide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 4-methylbenzenesulphonamide. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
